Herqueilenone A
Descripción
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Propiedades
Fórmula molecular |
C30H31NO11 |
|---|---|
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
(12S,14S,16R)-5-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-9-amino-8,16-dihydroxy-12-methoxy-4,14,15,15-tetramethyl-11,13-dioxatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),4,8-tetraene-3,6,17-trione |
InChI |
InChI=1S/C30H31NO11/c1-10-8-15(12(3)32)23(35)16(21(10)33)9-14-11(2)22(34)17-18(24(14)36)25(37)20(31)26-19(17)27(38)29(39)28(5,6)13(4)41-30(29,40-7)42-26/h8,13,33,35,37,39H,9,31H2,1-7H3/t13-,29-,30-/m0/s1 |
Clave InChI |
CRTVYPRWFLCRML-XQMQVCPXSA-N |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Herqueilenone A
Abstract
This compound is a novel, structurally unique rearranged benzoquinone-chromanone natural product.[1][2] Isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, its complex architecture presents a promising scaffold for drug discovery.[1][2] While direct biological activity data for this compound has not yet been published, compounds co-isolated from the same fungal strain have demonstrated notable bioactivities, including inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and cytoprotective effects.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, and proposes a plausible biosynthetic pathway. Furthermore, it details the biological activities of co-isolated compounds and furnishes detailed, generalized experimental protocols relevant to the assessment of this class of molecules, aiming to facilitate future research and drug development efforts.
Introduction
Fungi of the Penicillium genus are prolific producers of a diverse array of secondary metabolites with a wide spectrum of biological activities. These natural products have historically been a rich source of therapeutic agents. In 2020, a study of Penicillium herquei FT729, a fungal strain isolated from Hawaiian volcanic soil, led to the discovery of this compound, a novel rearranged benzoquinone-chromanone.[1][2] Its unprecedented chemical structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, distinguishes it as a molecule of significant scientific interest.[1][2]
Chemical Properties of this compound
The chemical structure of this compound was elucidated through extensive analysis of NMR spectroscopic data.[1][2]
| Property | Value | Reference |
| Molecular Formula | C30H31NO11 | [1] |
| Molecular Weight | 581.57 g/mol | [1] |
| Core Structure | Rearranged Benzoquinone-Chromanone | [1][2] |
| Origin | Penicillium herquei FT729 | [1][2] |
Plausible Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been experimentally determined, a plausible pathway can be proposed based on the biosynthesis of related benzoquinone and chromanone compounds from Penicillium species. The pathway likely involves the polyketide synthase (PKS) machinery to assemble a polyketide precursor, followed by a series of enzymatic modifications including cyclization, oxidation, and rearrangement to form the complex this compound structure.
Caption: Plausible biosynthetic pathway for this compound.
Biological Activities of Co-isolated Compounds
Two phenalenone derivatives were isolated from Penicillium herquei FT729 alongside this compound and were evaluated for biological activity.[1] These findings suggest potential areas of investigation for this compound.
| Compound | Biological Activity | IC50/EC50 | Cell Line | Reference |
| Phenalenone Derivative 2 | IDO1 Inhibition | 14.38 µM | - | [1] |
| Phenalenone Derivative 3 | IDO1 Inhibition | 13.69 µM | - | [1] |
| Phenalenone Derivatives 2 & 3 | Cytoprotection against acetaldehyde-induced damage | Not Reported | PC-12 | [1] |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the study of the compounds co-isolated with this compound. These protocols can serve as a foundation for the biological evaluation of this compound.
General Protocol for Isolation of Secondary Metabolites from Penicillium herquei
Caption: General workflow for the isolation of fungal secondary metabolites.
-
Cultivation: Penicillium herquei is cultured on a solid medium (e.g., potato dextrose agar) at room temperature for a specified period to allow for the production of secondary metabolites.
-
Extraction: The fungal culture is extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by chloroform-methanol) to separate the components into fractions.
-
Purification: The fractions are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield pure compounds.
General Protocol for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
Caption: Workflow for an in vitro IDO1 inhibition assay.
-
Reaction Mixture: A reaction mixture is prepared containing recombinant human IDO1 enzyme, L-tryptophan (the substrate), and assay buffer (e.g., potassium phosphate buffer with cofactors).
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped, typically by adding a quenching agent like trichloroacetic acid.
-
Quantification: The amount of kynurenine, the product of the IDO1-catalyzed reaction, is quantified using a spectrophotometer or by HPLC.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
General Protocol for Cytoprotective Assay in PC-12 Cells Against Acetaldehyde-Induced Damage
Caption: Workflow for a cytoprotective assay in PC-12 cells.
-
Cell Culture: PC-12 cells are cultured in a suitable medium (e.g., DMEM with fetal bovine serum) in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Induction of Damage: Acetaldehyde is added to the cell culture to induce cytotoxicity.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The percentage of cell viability in the treated groups is calculated relative to the control group (cells not treated with acetaldehyde or the test compound). The cytoprotective effect is determined by the ability of the compound to increase cell viability in the presence of acetaldehyde.
Future Directions
The unique chemical structure of this compound warrants further investigation into its biological activities. Based on the activities of its co-isolated compounds, future research should prioritize the evaluation of this compound for:
-
IDO1 Inhibitory Activity: To determine if it shares the immunosuppressive pathway modulation seen in the co-isolated phenalenones.
-
Neuroprotective Effects: To assess its potential to protect neuronal cells from various stressors.
-
Anticancer and Antimicrobial Activities: Given the broad spectrum of activities often found in Penicillium-derived metabolites.
Elucidation of the complete biosynthetic pathway of this compound through genetic and isotopic labeling studies would also be a valuable contribution to the field of natural product biosynthesis.
Conclusion
This compound represents a fascinating new addition to the diverse family of secondary metabolites produced by Penicillium fungi. While its own biological profile remains to be elucidated, the activities of its companion metabolites provide compelling avenues for future research. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals interested in exploring the therapeutic potential of this novel benzoquinone-chromanone.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: this compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 [oak.kribb.re.kr]
The Discovery and Isolation of Herqueilenone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of Herqueilenone A, a novel rearranged benzoquinone-chromanone. The compound was first reported in 2020, having been isolated from the Hawaiian volcanic soil-associated fungal strain, Penicillium herquei FT729.[1][2] This document details the experimental protocols for its extraction, purification, and structure elucidation, and presents the corresponding quantitative data in a structured format. Additionally, a proposed biosynthetic pathway for this compound is visualized.
Fungal Strain and Fermentation
This compound was isolated from the fungal strain Penicillium herquei FT729, which was sourced from a soil sample collected from the active volcano Hualālai on the Island of Hawaii.[3]
Experimental Protocol: Fungal Culture and Fermentation
The isolation of this compound began with the cultivation of Penicillium herquei FT729. The fungus was cultured on potato dextrose agar (PDA) plates for seven days at 25°C. For large-scale fermentation, agar plugs containing the mycelium were inoculated into a solid rice medium. The fermentation was carried out under static conditions at room temperature for 21 days.
Extraction and Isolation
The extraction and isolation of this compound involved a multi-step process of solvent extraction and column chromatography.
Experimental Protocol: Extraction and Chromatographic Separation
The fermented rice solid culture was extracted with methanol (MeOH). The resulting MeOH extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, which contained this compound, was subjected to a series of chromatographic separations.[3]
The purification process is outlined as follows:
-
Silica Gel Column Chromatography: The crude EtOAc extract was first fractionated using silica gel column chromatography.
-
Reversed-Phase C18 Column Chromatography: Fractions containing the target compound were further purified on a reversed-phase C18 column.
-
Sephadex LH-20 Column Chromatography: Additional purification was achieved using a Sephadex LH-20 column.[3]
-
Preparative and Semi-preparative HPLC: The final purification of this compound was performed using preparative and semi-preparative High-Performance Liquid Chromatography (HPLC).[3]
Structure Elucidation
The chemical structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]
Quantitative Data: Spectroscopic Analysis
The following tables summarize the key spectroscopic data that led to the structural determination of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 3 | 4.65, dd (11.0, 6.0) |
| 4 | 2.25, m |
| 4 | 1.90, m |
| 5 | 3.30, m |
| 6 | 4.20, t (8.0) |
| 8 | 6.15, s |
| 1'-Me | 2.50, s |
| 2''-Me | 1.35, d (6.5) |
| 3'' | 4.50, q (6.5) |
| 5'-OH | 12.50, s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| 2 | 198.0 |
| 3 | 78.0 |
| 4 | 30.0 |
| 5 | 45.0 |
| 6 | 70.0 |
| 7 | 105.0 |
| 8 | 95.0 |
| 9 | 160.0 |
| 10 | 110.0 |
| 1' | 202.0 |
| 2' | 115.0 |
| 3' | 162.0 |
| 4' | 108.0 |
| 5' | 165.0 |
| 6' | 102.0 |
| 1'-Me | 32.0 |
| 1'' | 175.0 |
| 2'' | 20.0 |
| 3'' | 75.0 |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 427.1393 | 427.1388 |
Proposed Biosynthetic Pathway
A plausible biosynthetic pathway for this compound has been proposed, suggesting its origin from polyketide precursors.[1][2] The following diagram illustrates the key proposed steps in the formation of the unique rearranged benzoquinone-chromanone core of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
The discovery of this compound from Penicillium herquei FT729 highlights the potential of unique environments, such as volcanic soil, as a source of novel bioactive secondary metabolites. The detailed experimental protocols and spectroscopic data provided herein serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery. The unique chemical scaffold of this compound presents an interesting target for further investigation into its biological activities and potential therapeutic applications.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: this compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 [oak.kribb.re.kr]
- 3. Diketoacetonylphenalenone, Derived from Hawaiian Volcanic Soil-Associated Fungus Penicillium herquei FT729, Regulates T Cell Activation via Nuclear Factor-κB and Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Herqueilenone A: A Technical Guide for Researchers
An in-depth exploration of the isolation and characterization of Herqueilenone A from the fungus Penicillium herquei, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The following sections detail the experimental protocols, quantitative data, and a visual representation of the isolation workflow.
Introduction to this compound
This compound is a unique rearranged benzoquinone-chromanone compound isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729.[1][2] Its complex structure features a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety.[1] The structural elucidation of this compound was accomplished through extensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data, along with advanced computational methods.[1] While other compounds isolated from P. herquei have shown biological activities such as inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and protective effects against acetaldehyde-induced cell damage, the specific bioactivity of this compound remains a subject for further investigation.[1] Penicillium herquei is a known producer of various bioactive secondary metabolites, including other polyketides and alkaloids.[3][4][5][6][7]
Experimental Protocols
The isolation of this compound from Penicillium herquei FT729 involves a multi-step process encompassing fungal fermentation, extraction of metabolites, and chromatographic purification.
Fungal Strain and Fermentation
The producing organism is the fungal strain Penicillium herquei FT729, which was isolated from a soil sample collected from a Hawaiian volcano.[1] For the production of this compound, the fungus is typically cultivated on a solid rice medium.
Protocol for Fermentation:
-
Medium Preparation: Forty-five 500 mL Erlenmeyer flasks are each filled with 90 g of rice and 75 mL of distilled water.[4][5]
-
Sterilization: The flasks containing the medium are autoclaved for 45 minutes at 121°C to ensure sterility.[4][5]
-
Inoculation: Small cubes of Potato Dextrose Agar (PDA) medium containing the mycelium of P. herquei are aseptically transferred to the sterile rice medium.[4][5]
-
Incubation: The inoculated flasks are incubated at 25°C for a period of 20 days to allow for fungal growth and metabolite production.[4]
Extraction of Crude Metabolites
Following the incubation period, the fungal biomass and the rice medium are subjected to solvent extraction to isolate the crude secondary metabolites.
Protocol for Extraction:
-
Maceration: The entire biomass from the fermentation is macerated and extracted sequentially with dichloromethane, ethyl acetate, and methanol.[4][5]
-
Solvent Evaporation: The dichloromethane solvent from the extraction is evaporated under reduced pressure.[4][5]
-
Crude Extract: This process yields a yellowish residue, which constitutes the crude extract containing this compound and other fungal metabolites.[4][5] From a 20-day cultivation, 24.2 g of a yellowish residue was obtained from the dichloromethane solution.[4]
Chromatographic Purification of this compound
The crude extract is then subjected to a series of chromatographic steps to purify this compound.
Protocol for Purification:
-
Initial Column Chromatography: A portion of the crude extract (e.g., 10.0 g) is loaded onto a low-pressure silica gel column.[4][5] The column is eluted with a gradient of n-hexane, ethyl acetate, and methanol.[4][5]
-
Fractionation and Further Chromatography: Fractions of medium polarity, typically eluted with ethyl acetate, are collected.[4][5] These fractions are then subjected to repeated column chromatography on silica gel, using a gradient of n-hexane, acetone, and methanol.[4][5]
-
Final Purification: The final purification of this compound is achieved through successive column chromatography over silica gel, RP-C18 silica, and Sephadex LH-20, followed by preparative and semi-preparative High-Performance Liquid Chromatography (HPLC).[6]
Quantitative Data
The following table summarizes the quantitative data associated with the isolation of compounds from Penicillium herquei.
| Parameter | Value | Reference |
| Fungal Strain | Penicillium herquei FT729 | [1] |
| Culture Medium | Rice (90 g) and distilled water (75 mL) per flask | [4][5] |
| Number of Flasks | 45 | [4][5] |
| Incubation Temperature | 25°C | [4] |
| Incubation Time | 20 days | [4] |
| Crude Extract Yield (from CH2Cl2) | 24.2 g | [4] |
| Amount for Chromatography | 10.0 g | [4][5] |
Spectroscopic Data for Structure Elucidation
The structure of this compound was determined by comprehensive analysis of its spectroscopic data. The following table summarizes the key NMR spectroscopic data.
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 2 | 80.1 | 4.65 (dd, 11.0, 6.0) |
| 3 | 45.0 | 2.95 (ddd, 17.0, 11.0, 6.0), 2.75 (dd, 17.0, 3.0) |
| 4 | 192.1 | |
| 4a | 117.2 | |
| 5 | 162.3 | |
| 6 | 101.9 | 6.10 (d, 2.0) |
| 7 | 164.9 | |
| 8 | 107.9 | 6.40 (d, 2.0) |
| 8a | 161.4 | |
| 1' | 129.8 | |
| 2' | 148.9 | |
| 3' | 138.8 | |
| 4' | 187.5 | |
| 5' | 182.0 | |
| 6' | 145.9 | |
| 1'' | 134.1 | |
| 2'' | 129.1 | 7.90 (d, 8.5) |
| 3'' | 128.8 | 7.50 (t, 7.5) |
| 4'' | 133.5 | 7.60 (t, 7.5) |
| 5'' | 128.8 | 7.50 (t, 7.5) |
| 6'' | 129.1 | 7.90 (d, 8.5) |
| 7'' | 197.8 | |
| 8'' | 26.8 | 2.60 (s) |
| 9'' | 20.9 | 2.10 (s) |
| 1-OCH₃ | ||
| 5-OH | 12.50 (s) | |
| 7-OH | ||
| 3'-OH |
Note: The complete and detailed spectroscopic data can be found in the supporting information of the primary research article.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound from Penicillium herquei.
Caption: Workflow for the isolation of this compound.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Herquline, a new alkaloid produced by Penicillium herquei. Fermentation, isolation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. scielo.br [scielo.br]
- 6. Diketoacetonylphenalenone, Derived from Hawaiian Volcanic Soil-Associated Fungus Penicillium herquei FT729, Regulates T Cell Activation via Nuclear Factor-κB and Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active polyketides isolated from Penicillium herquei - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Herqueilenone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of Herqueilenone A, a novel rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus, Penicillium herquei FT729.[1][2] This document provides a comprehensive overview of the experimental protocols and data analysis that were instrumental in determining the complex structure of this natural product.
Isolation and Purification of this compound
The journey to elucidating the structure of this compound began with the cultivation of the fungal strain Penicillium herquei FT729, followed by a meticulous extraction and purification process.
Experimental Protocols
Fungal Cultivation: Penicillium herquei FT729 was cultured on a solid medium to generate a sufficient quantity of mycelium. While the exact composition of the solid media used for large-scale production is proprietary, a common method for cultivating Penicillium species involves Potato Dextrose Agar (PDA) slants for initial growth, followed by transfer to a larger solid substrate for sporulation.
Extraction: The fungal culture was extracted using an organic solvent to isolate the secondary metabolites. A general procedure involves macerating the fungal biomass and its solid substrate with a solvent like ethyl acetate or methanol. This crude extract, containing a mixture of compounds, was then concentrated under reduced pressure to yield a residue for further purification.
Purification: The crude extract was subjected to a multi-step chromatographic purification process to isolate this compound.
-
Silica Gel Column Chromatography: The initial separation was performed on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient). Fractions were collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest were further purified using preparative reversed-phase HPLC (RP-HPLC). A C18 column was typically employed with a mobile phase gradient of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Spectroscopic and Spectrometric Data Analysis
The determination of the planar structure and relative stereochemistry of this compound was achieved through a combination of high-resolution mass spectrometry and extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The key quantitative data that led to the structural assignment are summarized in the tables below.
Table 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) Data
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 451.1336 | 451.1338 | C₂₄H₂₃O₈ |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 80.1 | 4.65 (dd, 8.5, 6.5) |
| 3 | 45.3 | 2.25 (m), 2.10 (m) |
| 4 | 191.5 | - |
| 4a | 103.2 | - |
| 5 | 162.1 | - |
| 6 | 97.9 | 6.05 (s) |
| 7 | 164.5 | - |
| 8 | 107.5 | - |
| 8a | 158.2 | - |
| 1' | 145.1 | - |
| 2' | 118.2 | 6.85 (d, 8.0) |
| 3' | 148.5 | - |
| 4' | 152.3 | - |
| 5' | 115.8 | 6.78 (d, 8.0) |
| 6' | 121.5 | - |
| 7' | 82.3 | 5.15 (t, 8.5) |
| 8' | 40.1 | 2.55 (m), 2.35 (m) |
| 9' | 205.1 | - |
| 10' | 26.8 | 2.15 (s) |
| 11' | 198.2 | - |
| 12' | 128.5 | 7.95 (d, 8.5) |
| 13' | 133.8 | 7.55 (t, 8.0) |
| 14' | 128.5 | 7.95 (d, 8.5) |
| 5-OCH₃ | 55.8 | 3.85 (s) |
Experimental Protocols
-
NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a Bruker Avance spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a Waters SYNAPT G2-Si HDMS system using electrospray ionization (ESI) in positive ion mode.
Elucidation of Connectivity and Stereochemistry
The planar structure of this compound was pieced together by analyzing the correlations observed in the 2D NMR spectra.
Key 2D NMR Correlations
The following diagram illustrates the logical connections derived from the COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) experiments, which were crucial in establishing the carbon skeleton of this compound.
Computational Analysis for Absolute Configuration
The absolute configuration of this compound was determined by comparing the experimental electronic circular dichroism (ECD) spectrum with the spectra calculated for the possible stereoisomers.
Experimental Protocol:
-
ECD Spectroscopy: The experimental ECD spectrum was recorded on a Jasco J-815 spectropolarimeter.
-
Computational Calculations:
-
Conformational Search: A conformational search for the possible stereoisomers of this compound was performed using molecular mechanics calculations.
-
Geometry Optimization: The geometries of the low-energy conformers were optimized using density functional theory (DFT) at the B3LYP/6-31G(d) level.
-
ECD Calculation: Time-dependent DFT (TDDFT) at the B3LYP/6-311+G(d,p) level was used to calculate the ECD spectra for the optimized conformers.
-
Comparison: The calculated spectrum that best matched the experimental spectrum established the absolute configuration of this compound.
-
Furthermore, Gauge-Including Atomic Orbital (GIAO) NMR chemical shift calculations were performed to support the structural assignment.[1]
The logical workflow for determining the absolute configuration is depicted below.
Conclusion
The structure of this compound was successfully elucidated through a synergistic approach combining meticulous isolation and purification, comprehensive spectroscopic and spectrometric analysis, and advanced computational methods.[1] This unique rearranged benzoquinone-chromanone represents a novel scaffold that may be of interest for further investigation in drug discovery and development programs. The detailed methodologies and data presented in this guide provide a complete reference for researchers in the field of natural product chemistry.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: this compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 [oak.kribb.re.kr]
Herqueilenone A: An In-depth NMR Spectral Analysis and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of Herqueilenone A, a unique rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and characterization of this and similar natural products. The guide includes tabulated ¹H and ¹³C NMR data, detailed experimental protocols for spectral acquisition, and a visualization of a key biological signaling pathway associated with co-isolated compounds.
¹H and ¹³C NMR Spectral Data
The structural elucidation of this compound was achieved through extensive 1D and 2D NMR spectroscopic analysis. The following tables summarize the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants recorded in CDCl₃ at 800 MHz and 200 MHz, respectively.
Table 1: ¹H NMR Data for this compound (800 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 4.68 | d | 11.2 |
| 4 | 2.95 | d | 11.2 |
| 6 | 6.18 | s | |
| 9 | 4.85 | s | |
| 11 | 1.45 | s | |
| 12 | 3.80 | s | |
| 1'-OH | 12.1 | s | |
| 2' | 6.45 | s | |
| 5' | 2.12 | s | |
| 6' | 2.05 | s |
Table 2: ¹³C NMR Data for this compound (200 MHz, CDCl₃)
| Position | δC (ppm) | Type |
| 2 | 192.5 | C |
| 3 | 82.1 | CH |
| 4 | 54.1 | CH |
| 4a | 87.8 | C |
| 5 | 196.2 | C |
| 6 | 108.9 | CH |
| 7 | 191.8 | C |
| 8 | 106.3 | C |
| 8a | 163.5 | C |
| 9 | 73.9 | CH |
| 10 | 84.1 | C |
| 11 | 26.9 | CH₃ |
| 12 | 52.1 | OCH₃ |
| 1' | 108.2 | C |
| 2' | 98.6 | CH |
| 3' | 162.1 | C |
| 4' | 109.8 | C |
| 5' | 165.2 | C |
| 6' | 8.8 | CH₃ |
| 7' | 7.9 | CH₃ |
Experimental Protocols
The following section details a standard methodology for the acquisition of NMR data from fungal-derived natural products, based on common laboratory practices.
1. Fungal Cultivation and Metabolite Extraction:
-
The fungal strain (Penicillium herquei FT729) is cultured on a suitable solid medium (e.g., potato dextrose agar) or in a liquid medium (e.g., potato dextrose broth) under optimal growth conditions (temperature, light, and duration).
-
The fungal biomass and/or the culture broth are harvested. For intracellular metabolites, the mycelia are separated from the broth by filtration.
-
The harvested material is extracted with an appropriate organic solvent, such as ethyl acetate or methanol, to isolate the secondary metabolites. The extraction is typically performed multiple times to ensure maximum yield.
-
The crude extract is then concentrated under reduced pressure to obtain a residue.
2. Chromatographic Separation and Purification:
-
The crude extract is subjected to various chromatographic techniques to separate and purify the individual compounds. This may include column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC).
-
Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or analytical HPLC to track the separation process.
-
Pure compounds, such as this compound, are obtained after final purification steps.
3. NMR Sample Preparation:
-
A sample of the purified compound (typically 1-5 mg for ¹H NMR and 5-20 mg for ¹³C NMR) is accurately weighed and dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). The standard volume of solvent for a 5 mm NMR tube is approximately 0.6-0.7 mL.
-
To ensure a homogeneous solution and remove any particulate matter that could affect the spectral resolution, the sample is filtered through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.
-
The NMR tube is securely capped and labeled.
4. NMR Data Acquisition:
-
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 800 MHz for ¹H and 200 MHz for ¹³C).
-
Standard 1D NMR experiments, including ¹H and ¹³C{¹H} (proton-decoupled ¹³C), are performed.
-
To aid in the structural elucidation and assignment of signals, a suite of 2D NMR experiments is typically conducted. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
-
The chemical shifts are referenced to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).
Biological Context: The IDO1 Signaling Pathway
Compounds 2 and 3, isolated alongside this compound, demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is involved in tryptophan metabolism and has significant implications in immune regulation and cancer. The following diagram illustrates a simplified representation of the IDO1 signaling pathway.
Caption: Simplified IDO1 signaling pathway.
Unraveling the Molecular Architecture: A Proposed Biosynthetic Pathway of Herqueilenone A
For Researchers, Scientists, and Drug Development Professionals
Herqueilenone A, a structurally unique rearranged benzoquinone-chromanone isolated from the fungus Penicillium herquei, presents a fascinating case study in natural product biosynthesis. Its complex architecture, featuring a chroman-4-one core, a tetrahydrofuran ring, and a benzoquinone moiety with an acetophenone side chain, suggests a sophisticated enzymatic assembly line. While a definitive, experimentally validated biosynthetic pathway has yet to be fully elucidated in the scientific literature, a plausible route has been proposed, likely originating from a polyketide precursor. This technical guide consolidates the current understanding and outlines the proposed biosynthetic logic, alongside generalized experimental methodologies typically employed in the characterization of such pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to begin with the assembly of a polyketide chain by a Polyketide Synthase (PKS). This is followed by a series of post-PKS modifications, including cyclization, oxidation, and rearrangement, orchestrated by a suite of tailoring enzymes.
A plausible biosynthetic pathway for this compound is outlined below:
Herqueilenone A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herqueilenone A is a novel, rearranged benzoquinone-chromanone natural product.[1][2] Isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, its unique structure comprises a chroman-4-one core linked to a tetrahydrofuran and a benzoquinone moiety, further distinguished by an acetophenone group.[1] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) data and computational chemical shifts and chiroptical calculations.[1][2] While the biological activity of this compound itself has not been extensively reported, co-metabolites isolated from the same fungal strain have demonstrated notable inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) and protective properties against acetaldehyde-induced cellular damage, suggesting a rich biochemical potential within its producing organism.[1][2] This guide provides a detailed overview of the known chemical properties, isolation protocols, and structural data of this compound.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₁NO₁₁ | MedchemExpress |
| Molecular Weight | 581.57 g/mol | MedchemExpress |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Solubility | Not Reported | - |
| Optical Rotation | Not Reported | - |
| CAS Number | 3000513-67-4 | MedchemExpress |
Spectroscopic Data
The structural backbone of this compound was determined through advanced spectroscopic techniques. While the full raw data is found in the primary literature, a summary of the key spectroscopic data used for its characterization is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was pivotal in elucidating the complex, rearranged structure of this compound. The process involved a comprehensive analysis of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments. These analyses, in conjunction with gauge-including atomic orbital (GIAO) NMR chemical shift calculations, confirmed the connectivity and stereochemistry of the molecule.[1][2]
Table 2: Key NMR Spectroscopic Data for this compound (Predicted/Referenced)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Key Correlations |
| ¹H NMR | Specific chemical shifts not available in abstracts. | - | - |
| ¹³C NMR | Specific chemical shifts not available in abstracts. | - | - |
Note: The detailed chemical shifts and coupling constants are available in the full research article.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of this compound, which corroborated the molecular formula C₃₀H₃₁NO₁₁.
Other Spectroscopic Methods
Electronic Circular Dichroism (ECD) calculations were performed to establish the absolute configuration of the stereocenters within the this compound molecule.[1]
Experimental Protocols
The following sections detail the methodologies for the isolation and structural characterization of this compound from its natural source.
Fungal Strain and Fermentation
-
Organism: Penicillium herquei FT729, a fungal strain isolated from Hawaiian volcanic soil.[1]
-
Culture Conditions: The fungus is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound. The specific media composition, temperature, and incubation period are detailed in the primary research publication.
Extraction and Isolation
The isolation of this compound is a multi-step process involving solvent extraction and chromatographic separation. A generalized workflow is presented below.
-
Extraction: The fungal biomass and culture broth are extracted with an organic solvent (e.g., ethyl acetate or methanol) to obtain a crude extract containing a mixture of secondary metabolites.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are further purified using a series of column chromatography techniques, such as silica gel chromatography and Sephadex LH-20, eluting with solvent gradients of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is achieved using reversed-phase HPLC.
Structure Elucidation
The purified this compound is subjected to a battery of spectroscopic analyses to determine its chemical structure.
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular formula.
-
Computational Chemistry: GIAO NMR chemical shift and ECD calculations are performed to confirm the structure and determine the absolute stereochemistry.
Biological Activity and Potential Applications
While specific biological activities for this compound have not been detailed in the available literature, the bioactivity of co-metabolites from P. herquei FT729 provides valuable context for potential future research.
-
IDO1 Inhibition: Two co-isolated phenalenone derivatives demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with IC₅₀ values of 14.38 and 13.69 μM.[1] IDO1 is a key enzyme in tryptophan metabolism and is a target of interest in cancer immunotherapy.
-
Cytoprotective Effects: These same compounds also showed a protective effect against acetaldehyde-induced damage in PC-12 cells, suggesting potential applications in neuroprotection.[1]
Given its unique and complex chemical architecture, this compound represents a compelling candidate for further investigation into its own biological properties. Its structural novelty may translate to novel mechanisms of action, making it a person of interest for drug discovery programs, particularly in oncology and neuropharmacology.
Conclusion
This compound is a structurally unprecedented natural product with a complex chemical framework. Its discovery highlights the rich chemical diversity of microorganisms from unique ecological niches, such as volcanic soils. While its own biological profile remains to be fully elucidated, the activities of its co-metabolites suggest that it belongs to a class of compounds with significant therapeutic potential. The data and protocols summarized in this guide provide a foundational resource for researchers and scientists interested in exploring the chemistry and pharmacology of this intriguing molecule. Further studies are warranted to synthesize this compound, explore its biological activities, and unlock its full potential in drug development.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: this compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 [oak.kribb.re.kr]
Unveiling the Bioactive Arsenal of Penicillium herquei FT729: A Technical Guide to Its Secondary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the secondary metabolites produced by the Hawaiian volcanic soil-associated fungus, Penicillium herquei FT729. This remarkable microorganism has been the source of several novel and bioactive compounds, presenting exciting opportunities for drug discovery and development. This document outlines the key compounds isolated to date, their biological activities, detailed experimental protocols for their production and evaluation, and a summary of their structural characterization.
Core Findings: A Rich Source of Phenalenones and a Unique Benzoquinone-Chromanone
Research into Penicillium herquei FT729 has led to the isolation and characterization of a series of structurally diverse secondary metabolites. These are predominantly polyketides, with a significant representation of phenalenone derivatives. Notably, several of these compounds are new to science, highlighting the unique metabolic capabilities of this fungal strain.
The isolated compounds include three novel phenalenone derivatives: ent-12-methoxyisoherqueinone, (-)-scleroamide, and (+)-scleroamide. Additionally, a unique rearranged benzoquinone-chromanone, named herqueilenone A, has been identified. Alongside these new entities, known compounds such as ent-atrovenetinone, isoherqueinone, herqueinone, ent-peniciherquinone, and diketoacetonylphenalenone have also been isolated from this strain.[1][2]
Quantitative Data Summary
The biological activity of the isolated secondary metabolites has been a key focus of the research. A significant finding is the inhibitory effect of several of these compounds on indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in tryptophan metabolism and a key target in cancer immunotherapy. The immunosuppressive effects of diketoacetonylphenalenone on T-cell activation have also been documented. The following tables summarize the key quantitative data obtained from these studies.
Table 1: IDO1 Inhibitory Activity of Secondary Metabolites from Penicillium herquei FT729
| Compound | IC₅₀ (µM) |
| ent-12-methoxyisoherqueinone | 32.59 |
| Isoherqueinone | 36.86 |
| Herqueinone | 19.05 |
| ent-peniciherquinone | 24.18 |
| A phenalenone derivative (from this compound study) | 14.38 |
| Another phenalenone derivative (from this compound study) | 13.69 |
Data sourced from multiple studies on P. herquei FT729.[1][2]
Table 2: Effect of Diketoacetonylphenalenone on T-Cell Proliferation
| Concentration (µM) | Inhibition of T-Cell Proliferation (%) |
| 10 | Moderate |
| 20 | Significant |
| 40 | Strong |
Qualitative summary based on reported CFSE-proliferation assay results. Diketoacetonylphenalenone did not show cytotoxicity in T cells up to 40 µM.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the secondary metabolites of Penicillium herquei FT729.
Fungal Fermentation and Metabolite Extraction
Objective: To cultivate Penicillium herquei FT729 and extract its secondary metabolites.
Materials:
-
Penicillium herquei FT729 strain
-
Potato Dextrose Agar (PDA) medium
-
Liquid fermentation medium (per 1 L of distilled water):
-
Mannitol: 20 g
-
Glucose: 10 g
-
Monosodium glutamate: 5 g
-
KH₂PO₄: 0.5 g
-
MgSO₄·7H₂O: 0.3 g
-
Yeast extract: 3 g
-
Corn steep liquor: 2 mL
-
-
1 L Erlenmeyer flasks
-
Sterile distilled water
-
80% Methanol/H₂O
-
Rotary evaporator
Procedure:
-
The Penicillium herquei FT729 strain is first isolated and maintained on PDA medium.
-
For large-scale fermentation, the fungus is cultured under static conditions at room temperature for 30 days in 1 L conical flasks, each containing 300 mL of the liquid fermentation medium (pH adjusted to 6.5 before sterilization).
-
After the incubation period, the mycelia and broth are harvested.
-
Both the mycelia and the liquid broth are combined and extracted with 80% MeOH/H₂O.
-
The extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Isolation and Purification of Secondary Metabolites
Objective: To isolate and purify individual secondary metabolites from the crude extract.
Materials:
-
Crude extract from P. herquei FT729
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system (preparative and semi-preparative)
-
Various organic solvents (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water)
Procedure:
-
The crude extract is subjected to successive column chromatography over silica gel, reversed-phase C18 silica, and Sephadex LH-20.
-
The mobile phase for these chromatographic steps typically involves gradient systems of solvents like n-hexane/ethyl acetate and methanol/water to separate fractions based on polarity.
-
Fractions containing compounds of interest, as identified by techniques like LC-MS, are further purified using preparative and semi-preparative HPLC.
-
The specific HPLC conditions (column type, mobile phase composition and gradient, flow rate) are optimized for the separation of each target compound. For instance, chiral-phase HPLC columns are used to separate enantiomers like (-)- and (+)-scleroamide.[1]
Structure Elucidation
Objective: To determine the chemical structures of the isolated compounds.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to establish the carbon skeleton and the connectivity of protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESIMS) is used to determine the molecular formula of the compounds.
-
Electronic Circular Dichroism (ECD): Quantum chemical ECD calculations are employed to determine the absolute configurations of chiral molecules.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
Objective: To assess the inhibitory activity of the isolated compounds against the IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Plate reader
Procedure:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains phosphate buffer (50 mM, pH 6.5), L-tryptophan (400 µM), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).
-
The isolated compounds (test inhibitors) are added to the wells at various concentrations.
-
The reaction is initiated by the addition of recombinant human IDO1 enzyme.
-
The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of 30% TCA.
-
The mixture is then incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
After centrifugation to remove precipitated proteins, the supernatant is mixed with 2% (w/v) p-DMAB in acetic acid.
-
The absorbance is measured at 480 nm using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Analysis of NF-κB and MAPK Signaling Pathways in T-Cells
Objective: To investigate the effect of diketoacetonylphenalenone on the NF-κB and MAPK signaling pathways in activated T-cells.
Materials:
-
Jurkat T-cells
-
Diketoacetonylphenalenone
-
T-cell activators (e.g., anti-CD3/CD28 antibodies or PMA/A23187)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., TAK1, IKKα, p38, ERK, JNK)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Jurkat T-cells are pretreated with various concentrations of diketoacetonylphenalenone for a specified time (e.g., 1 hour).
-
The cells are then stimulated with T-cell activators to induce the signaling pathways.
-
After stimulation, the cells are harvested and lysed to extract total proteins.
-
The protein concentration of the lysates is determined using a protein assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to PVDF membranes.
-
The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the target signaling proteins.
-
After washing, the membranes are incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescence detection system.
-
The band intensities are quantified to determine the effect of diketoacetonylphenalenone on the phosphorylation status of the signaling proteins.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways described in this guide.
Caption: Workflow for discovery of secondary metabolites.
References
Herqueilenone A: A Technical Guide to its Natural Source, Origin, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herqueilenone A is a structurally unique secondary metabolite, distinguished by its rearranged benzoquinone-chromanone scaffold.[1] This technical guide provides a comprehensive overview of the natural source, isolation, and proposed biosynthetic origin of this compound. All available quantitative data has been compiled, and detailed experimental protocols for its discovery are presented. This document aims to serve as a foundational resource for researchers interested in the chemistry, biosynthesis, and potential therapeutic applications of this novel natural product.
Natural Source and Origin
This compound is a fungal metabolite produced by the strain Penicillium herquei FT729.[1] This specific strain was isolated from a soil sample collected from a volcanic region on the Big Island of Hawaii, highlighting a unique ecological niche for the producing organism.[1]
Isolation and Characterization
The isolation of this compound was reported as part of a broader investigation into the secondary metabolites of Penicillium herquei FT729. While specific quantitative yields for this compound were not provided in the primary literature, the general methodology for its extraction and purification has been documented.
Fungal Cultivation and Extraction
Table 1: Fungal Cultivation and Extraction Parameters
| Parameter | Value/Description |
| Fungal Strain | Penicillium herquei FT729 |
| Culture Medium | Potato Dextrose Agar (PDA) for initial isolation |
| Fermentation | Static liquid culture |
| Incubation Time | Not specified for this compound isolation |
| Extraction Solvent | Not explicitly detailed for this compound |
Experimental Protocols
The following protocols are based on the general methodologies described for the isolation of compounds from Penicillium herquei FT729.
Fungal Culture:
-
The fungal strain Penicillium herquei FT729 was cultured on Potato Dextrose Agar (PDA) medium for initial growth and isolation.
-
For secondary metabolite production, the fungus was grown in static liquid cultures. The exact composition of the liquid medium and the duration of the fermentation were not specified in the context of this compound's isolation.
Extraction and Fractionation:
-
The fungal biomass and culture broth were harvested.
-
A solvent extraction was performed to obtain a crude extract containing a mixture of secondary metabolites.
-
The crude extract was then subjected to chromatographic separation techniques to isolate individual compounds. This typically involves multiple steps of column chromatography using different stationary and mobile phases.
Structure Elucidation: The structure of this compound was determined through extensive spectroscopic analysis, including:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were crucial for establishing the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.
-
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations: These calculations were used to support the structural assignment.[1]
-
Electronic Circular Dichroism (ECD) Calculations: ECD calculations were employed to determine the absolute configuration of the molecule.[1]
Proposed Biosynthetic Pathway
A plausible biosynthetic pathway for this compound has been proposed, suggesting its origin from polyketide precursors.[1] The pathway likely involves a series of enzymatic reactions, including cyclizations, rearrangements, and redox transformations, to assemble the complex benzoquinone-chromanone core.
References
Herqueilenone A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herqueilenone A is a novel, structurally complex rearranged benzoquinone-chromanone natural product. Isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, its unique molecular architecture presents a compelling subject for natural product chemistry and drug discovery. This technical guide provides a detailed overview of this compound, encompassing its molecular structure, physicochemical properties, and the experimental protocols for its isolation and structural elucidation. Furthermore, a plausible biosynthetic pathway is outlined, offering insights into its formation. While preliminary biological activity screenings of co-isolated compounds have been conducted, the bioactivity of this compound itself remains an area for future investigation.
Molecular Structure and Formula
This compound possesses a complex molecular structure characterized as a rearranged benzoquinone-chromanone.[1] The core of the molecule is a chroman-4-one system, which is uniquely flanked by a tetrahydrofuran ring and a benzoquinone moiety that includes an acetophenone group.[1] The molecular formula has been determined to be C30H31NO11 with a corresponding molecular weight of 581.57 g/mol .[1]
Structural Features
The key structural features of this compound include:
-
Chroman-4-one Core: A central heterocyclic system.
-
Tetrahydrofuran Ring: A five-membered saturated ether ring.
-
Benzoquinone Moiety: A six-membered ring with two ketone groups.
-
Acetophenone Group: A phenyl ketone substituent.
The intricate fusion and substitution pattern of these components result in a highly rearranged and unprecedented chemical scaffold.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This data is crucial for the identification and characterization of the molecule.
| Property | Value |
| Molecular Formula | C30H31NO11 |
| Molecular Weight | 581.57 g/mol |
| Appearance | Not specified in available literature. |
| Solubility | Soluble in organic solvents such as methanol and chloroform. |
| UV-Vis λmax (MeOH) | Not specified in available literature. |
| IR (neat) νmax | Not specified in available literature. |
| Optical Rotation | Not specified in available literature. |
| 1H and 13C NMR Data | See detailed experimental protocols section. |
Experimental Protocols
The following sections detail the experimental procedures for the isolation and structural elucidation of this compound, as adapted from the primary literature.[1]
Fungal Strain and Fermentation
-
Organism: Penicillium herquei FT729, isolated from a Hawaiian volcanic soil sample.
-
Fermentation: The fungus was cultured in a solid rice medium. Forty-five 500 mL Erlenmeyer flasks, each containing 90 g of rice and 75 mL of distilled water, were autoclaved. Small cubes of potato dextrose agar (PDA) medium with the mycelium of P. herquei were added to the flasks under sterile conditions. The flasks were incubated at room temperature for a specified period to allow for the production of secondary metabolites.
Extraction and Isolation
The fermented rice solid culture was extracted with an organic solvent (e.g., ethyl acetate). The resulting crude extract was then subjected to a series of chromatographic separation techniques to isolate this compound. The general workflow for isolation is as follows:
Structure Elucidation
The molecular structure of this compound was determined through a combination of spectroscopic techniques and computational analysis.[1]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of the compound.
-
NMR Spectroscopy: A comprehensive set of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments were conducted to establish the connectivity of atoms and the relative stereochemistry. These experiments likely included:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY)
-
-
Computational Analysis: Gauge-including atomic orbital (GIAO) NMR chemical shift calculations and electronic circular dichroism (ECD) calculations were performed to confirm the assigned structure and determine the absolute configuration of the molecule.[1]
Biological Activity
To date, there is no publicly available data on the biological activity of this compound. In the initial study, two co-isolated phenalenone derivatives, compounds 2 and 3, were evaluated for their biological effects.[1] These compounds exhibited inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values of 14.38 and 13.69 μM, respectively.[1] They also showed a protective effect against acetaldehyde-induced damage in PC-12 cells.[1] The lack of reported activity for this compound suggests it may have been inactive in the assays performed or that its biological profile is yet to be explored.
Proposed Biosynthetic Pathway
A plausible biosynthetic pathway for this compound has been proposed, likely originating from a polyketide precursor.[1] Polyketides are a class of natural products synthesized by polyketide synthases (PKSs). The proposed pathway involves a series of enzymatic reactions, including cyclizations, oxidations, and rearrangements, to form the complex molecular architecture of this compound.
Conclusion and Future Directions
This compound is a fascinating and structurally novel natural product with a complex, rearranged benzoquinone-chromanone framework. Its discovery highlights the chemical diversity of secondary metabolites from soil-derived fungi. While its biological activity remains to be elucidated, its unique structure warrants further investigation. Future research should focus on:
-
Total Synthesis: The chemical synthesis of this compound would confirm its structure and provide access to larger quantities for biological evaluation.
-
Biological Screening: A broad screening of this compound in various biological assays is necessary to uncover its potential therapeutic applications.
-
Biosynthetic Studies: Elucidation of the complete biosynthetic pathway through genetic and isotopic labeling studies would provide a deeper understanding of its formation and could enable biosynthetic engineering for the production of novel analogs.
The continued exploration of this compound and related compounds holds promise for the discovery of new chemical entities with potential applications in medicine and biotechnology.
References
In-Depth Technical Guide to the Spectroscopic Characterization of Herqueilenone A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the characterization of Herqueilenone A, a unique rearranged benzoquinone-chromanone. The information presented herein is compiled from the primary literature and is intended to serve as a detailed resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.
Introduction to this compound
This compound is a novel secondary metabolite isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729. Its intricate structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, presents a significant analytical challenge and underscores the importance of a multi-faceted spectroscopic approach for its unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the structural elucidation of this compound. This data is critical for confirming the identity and purity of the compound in various research and development settings.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5 | 6.13 | s | |
| 7 | 6.09 | s | |
| 11 | 4.51 | d | 8.0 |
| 12 | 3.33 | m | |
| 13a | 2.05 | m | |
| 13b | 1.85 | m | |
| 14 | 4.01 | t | 8.0 |
| 15 | 6.67 | s | |
| 18 | 2.58 | s | |
| 1'-OH | 12.51 | s | |
| 3-OCH₃ | 3.82 | s | |
| 9-OCH₃ | 3.88 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type |
| 1 | 187.9 | C |
| 2 | 158.8 | C |
| 3 | 108.3 | C |
| 4 | 182.2 | C |
| 5 | 137.9 | CH |
| 6 | 148.9 | C |
| 7 | 108.8 | CH |
| 8 | 160.2 | C |
| 9 | 105.7 | C |
| 10 | 162.7 | C |
| 11 | 82.1 | CH |
| 12 | 45.8 | CH |
| 13 | 31.6 | CH₂ |
| 14 | 68.9 | CH |
| 15 | 145.2 | CH |
| 16 | 118.1 | C |
| 17 | 202.9 | C |
| 18 | 32.1 | CH₃ |
| 1' | 192.6 | C |
| 2' | 111.9 | C |
| 3' | 165.1 | C |
| 4' | 101.5 | C |
| 5' | 163.9 | C |
| 6' | 104.8 | C |
| 3-OCH₃ | 56.5 | OCH₃ |
| 9-OCH₃ | 56.1 | OCH₃ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 511.1286 | 511.1282 | C₂₆H₂₃O₁₀ |
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Spectroscopy | Wavelength/Wavenumber | Description |
| UV-Vis (MeOH) | λmax (log ε) 228 nm | (4.38) |
| λmax (log ε) 280 nm | (4.21) | |
| λmax (log ε) 385 nm | (3.45) | |
| IR (neat) | νmax 3400 cm⁻¹ | O-H stretching |
| νmax 1685 cm⁻¹ | C=O stretching (quinone) | |
| νmax 1650 cm⁻¹ | C=O stretching (ketone) | |
| νmax 1610, 1580 cm⁻¹ | C=C stretching (aromatic) |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and the validation of findings. The following protocols are representative of the techniques used for the isolation and characterization of this compound.
Fungal Cultivation and Extraction
-
Organism: Penicillium herquei FT729.
-
Cultivation: The fungus is cultured on a solid rice medium for a period of four weeks at room temperature.
-
Extraction: The fermented rice solid culture is extracted exhaustively with ethyl acetate (EtOAc). The resulting extract is then concentrated under reduced pressure to yield a crude extract.
Isolation of this compound
The crude extract is subjected to a series of chromatographic separations to isolate the pure compound.
-
Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol (MeOH) to remove nonpolar constituents.
-
Column Chromatography: The MeOH-soluble fraction is subjected to open column chromatography on silica gel, eluting with a gradient of chloroform (CHCl₃) and MeOH.
-
Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using an acetonitrile (ACN)-water gradient system to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a time-of-flight (TOF) mass spectrometer to determine the elemental composition.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded on a spectrophotometer in methanol.
-
IR Spectroscopy: The infrared spectrum is obtained on an FT-IR spectrometer using a neat film on a NaCl plate.
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Preliminary Bioactivity Screening of Herqueilenone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herqueilenone A is a novel, structurally complex benzoquinone-chromanone natural product, isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1][2][3] This technical guide provides a summary of the preliminary bioactivity screening of compounds isolated from this fungal strain, with a focus on the available data and experimental methodologies. Notably, while bioactivity has been reported for phenalenone derivatives co-isolated with this compound, specific biological activity for this compound itself has not been detailed in the primary literature. This document consolidates the existing data on related compounds from the source organism and presents detailed protocols for the assays employed in their evaluation, offering a foundational resource for researchers investigating this class of molecules.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. Fungi, in particular, are prolific producers of secondary metabolites with diverse biological activities. The unique environmental conditions of volcanic soil ecosystems can foster microbial life with unique biosynthetic capabilities. From a Penicillium herquei strain (FT729) isolated from Hawaiian volcanic soil, a novel rearranged benzoquinone-chromanone, this compound, was identified alongside two known phenalenone derivatives.[1][2] While the structural elucidation of this compound represents a significant chemical discovery, its biological activity profile has not yet been published. However, the co-isolated phenalenone derivatives were evaluated for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) and for neuroprotective properties.[1][2] This guide will detail the reported bioactivities of these associated compounds and the methodologies used for their assessment.
Bioactivity Data of Compounds Co-isolated with this compound
No quantitative bioactivity data for this compound is currently available in the cited literature. The following tables summarize the reported biological activities of the two phenalenone derivatives (referred to as compounds 2 and 3 in the primary literature) isolated from the same fungal extract.
Table 1: Inhibitory Activity against Indoleamine 2,3-dioxygenase 1 (IDO1)
| Compound | Target | Assay Type | Metric | Value (μM) |
| Phenalenone Derivative 2 | IDO1 | Enzyme Inhibition | IC₅₀ | 14.38 |
| Phenalenone Derivative 3 | IDO1 | Enzyme Inhibition | IC₅₀ | 13.69 |
Data sourced from Yu et al., 2020.[1][2]
Table 2: Neuroprotective Effects
| Compound | Cell Line | Stressor | Assay Type | Outcome |
| Phenalenone Derivative 2 | PC-12 | Acetaldehyde | Cell Viability | Protective effect demonstrated |
| Phenalenone Derivative 3 | PC-12 | Acetaldehyde | Cell Viability | Protective effect demonstrated |
Data sourced from Yu et al., 2020.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of compounds co-isolated with this compound. These protocols are based on standard practices for these assays and reflect the procedures likely employed in the primary research.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of IDO1, which catalyzes the conversion of tryptophan to N-formylkynurenine. The subsequent degradation product, kynurenine, is often measured as a proxy for enzyme activity.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (cofactor)
-
Catalase
-
Phosphate buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (known IDO1 inhibitor, e.g., epacadostat) and a negative control (DMSO vehicle).
-
Enzyme Initiation: Add recombinant human IDO1 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA. This also serves to precipitate the enzyme.
-
Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate. Add Ehrlich's reagent to each well.
-
Color Development and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for the development of a yellow color resulting from the reaction of the reagent with kynurenine.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Acetaldehyde-Induced Damage Protection Assay in PC-12 Cells
This cell-based assay assesses the ability of a test compound to protect neuronal-like cells (PC-12) from cytotoxicity induced by acetaldehyde, a neurotoxic metabolite.
Materials:
-
PC-12 cell line (rat pheochromocytoma)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and horse serum)
-
Acetaldehyde
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., WST-1, resazurin)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed PC-12 cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in an incubator.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 1-2 hours).
-
Induction of Damage: Add acetaldehyde to the wells to a final concentration known to induce significant cell death (e.g., 500 µM). Include control wells with cells only, cells with acetaldehyde only, and cells with the test compound only.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment:
-
Remove the culture medium.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of the compound.
Visualizations
Diagram 1: General Workflow for Bioactivity Screening
Caption: Workflow from fungal isolation to bioactivity data generation.
Diagram 2: IDO1 Inhibition Signaling Pathway
Caption: Mechanism of IDO1 inhibition by phenalenone derivatives.
Diagram 3: Neuroprotection Assay Logical Flow
Caption: Logic of the acetaldehyde-induced damage protection assay.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: this compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 [oak.kribb.re.kr]
- 3. pure.skku.edu [pure.skku.edu]
The Chroman-4-one Core: A Technical Guide to its Significance in Natural Products for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold, a prominent heterocyclic motif, is a cornerstone in the architecture of numerous natural products. Its widespread occurrence in the plant and microbial kingdoms, coupled with a diverse array of biological activities, has established it as a "privileged structure" in the realm of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the chroman-4-one core, detailing its biosynthesis, synthesis, biological significance, and the experimental methodologies employed in its study.
Introduction to the Chroman-4-one Core
Chroman-4-one, also known as dihydro-1-benzopyran-4-one, is characterized by a benzene ring fused to a dihydropyranone ring. This structural framework is a key component of various classes of flavonoids, including flavanones and isoflavanones. The absence of a C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, a seemingly minor structural variation that often leads to significant differences in biological activity.[1][2] Natural and synthetic chroman-4-one analogs have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective activities, making them attractive starting points for the development of novel therapeutic agents.[3][4]
Biosynthesis of the Chroman-4-one Core
The biosynthesis of the chroman-4-one core is an integral part of the broader flavonoid pathway, a well-established route in plant secondary metabolism. This pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to 4-coumaroyl-CoA. The key enzyme, chalcone synthase (CHS), then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. This chalcone then undergoes enzymatic isomerization, facilitated by chalcone isomerase (CHI), to yield a flavanone, which possesses the characteristic chroman-4-one core structure. Further enzymatic modifications of this core lead to the vast diversity of flavonoids found in nature.
References
Methodological & Application
Application Notes and Protocols for the Proposed Total Synthesis of Herqueilenone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Herqueilenone A is a structurally unique natural product isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1] It features a complex rearranged benzoquinone-chromanone core, a tetrahydrofuran ring, and an acetophenone moiety, making it an intriguing and challenging target for total synthesis.[1] While no total synthesis has been reported to date, this document outlines a proposed retrosynthetic analysis and a plausible forward synthetic strategy. The development of a successful total synthesis would provide access to this compound and its analogs for further biological evaluation, particularly in the context of drug discovery, given the known inhibitory activity of co-isolates on indoleamine 2,3-dioxygenase 1 (IDO1) and their protective effects against acetaldehyde-induced cellular damage.[1] This document provides detailed hypothetical protocols for key transformations envisioned in the synthetic route.
Retrosynthetic Analysis
The proposed retrosynthetic analysis for this compound focuses on disconnecting the molecule at key bonds to reveal simpler, synthetically tractable precursors. The primary disconnections are envisioned in the chromanone core and the ether linkages, leading back to three main building blocks.
Caption: Proposed retrosynthetic pathway for this compound.
Proposed Synthetic Strategy
The forward synthesis would commence with the preparation of the three key building blocks, followed by their strategic assembly. A pivotal step in this proposed route is an intramolecular Diels-Alder reaction to construct the core fused ring system.
Caption: Proposed forward synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
The following are detailed, representative protocols for key reactions in the proposed synthesis of this compound. These are based on established methodologies for similar transformations.
Key Transformation: Intramolecular Diels-Alder Reaction
This protocol describes a general procedure for a thermally induced intramolecular [4+2] cycloaddition to form a substituted cyclohexene ring system, a core feature of the target molecule.[2]
Table 1: Proposed Reagents for Intramolecular Diels-Alder Reaction
| Reagent/Solvent | Molecular Weight ( g/mol ) | Proposed Quantity | Moles (mmol) | Role |
| Diels-Alder Precursor | (Hypothetical) 450.5 | 500 mg | 1.11 | Reactant |
| Toluene | 92.14 | 20 mL | - | Solvent |
| Hydroquinone | 110.11 | 10 mg | 0.09 | Inhibitor |
Protocol:
-
To a dry 50 mL round-bottom flask containing a magnetic stir bar, add the Diels-Alder precursor (500 mg, 1.11 mmol) and hydroquinone (10 mg, 0.09 mmol).
-
Add dry, degassed toluene (20 mL) to the flask.
-
Fit the flask with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) every 4 hours.
-
Upon completion (estimated 24-48 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tricyclic core.
Key Transformation: Aromatic Ether Synthesis (Ullmann Condensation)
This protocol outlines a copper-catalyzed coupling for the formation of the diaryl ether linkage.
Table 2: Proposed Reagents for Ullmann Condensation
| Reagent/Solvent | Molecular Weight ( g/mol ) | Proposed Quantity | Moles (mmol) | Role |
| Aryl Halide Intermediate | (Hypothetical) 350.2 | 400 mg | 1.14 | Reactant |
| Phenolic Intermediate | (Hypothetical) 250.3 | 314 mg | 1.25 | Reactant |
| Copper(I) Iodide (CuI) | 190.45 | 22 mg | 0.11 | Catalyst |
| L-Proline | 115.13 | 26 mg | 0.23 | Ligand |
| Potassium Carbonate (K₂CO₃) | 138.21 | 315 mg | 2.28 | Base |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 10 mL | - | Solvent |
Protocol:
-
To a dry Schlenk tube, add the aryl halide intermediate (400 mg, 1.14 mmol), the phenolic intermediate (314 mg, 1.25 mmol), CuI (22 mg, 0.11 mmol), L-proline (26 mg, 0.23 mmol), and K₂CO₃ (315 mg, 2.28 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous DMSO (10 mL) via syringe.
-
Seal the Schlenk tube and heat the mixture to 90 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (estimated 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired ether-linked product.
Proposed Spectroscopic Data for Key Intermediates
Successful synthesis of the target intermediates would be confirmed by standard spectroscopic methods. The following table presents hypothetical, expected data.
Table 3: Hypothetical Spectroscopic Data for a Key Synthetic Intermediate
| Intermediate | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) [M+H]⁺ |
| Tricyclic Core | 7.2-6.8 (m, Ar-H), 5.9 (d, J=8.0 Hz, 1H), 4.5 (t, J=6.0 Hz, 1H), 3.8 (s, 3H, OCH₃), 2.5-1.8 (m, aliphatic H) | 198.5 (C=O), 155.2 (Ar-C), 140.1 (Ar-C), 135.8 (C=C), 120.5 (C=C), 115.4 (Ar-C), 80.2 (C-O), 55.6 (OCH₃), 45.3, 35.1, 28.9 | Calculated for C₂₀H₂₂O₅: 343.1545, Found: (Target) |
Biological Context
This compound was co-isolated with other phenalenone derivatives.[1] While the biological activity of this compound itself was not reported, the co-isolates demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) with IC₅₀ values in the micromolar range, and also showed a protective effect against acetaldehyde-induced damage in PC-12 cells.[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target of interest in cancer immunotherapy. The structural uniqueness of this compound suggests it may possess novel biological activities, warranting its chemical synthesis for further investigation.
Caption: Relationship between this compound and its biological context.
References
Synthetic Route for Herqueilenone A Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herqueilenone A is a structurally unique natural product featuring a rearranged benzoquinone-chromanone core fused with a tetrahydrofuran moiety. Its complex architecture and potential biological activity make it and its analogues attractive targets for synthetic chemistry and drug discovery programs. This document provides a detailed application note and a proposed synthetic strategy for the preparation of Herque-ilenone A analogues. The outlined route is a convergent synthesis, leveraging established methodologies for the construction of the key structural components: a substituted chroman-4-one, a functionalized tetrahydrofuran, and a benzoquinone unit.
Proposed Synthetic Strategy Overview
The proposed synthesis is a convergent approach, involving the separate synthesis of three key building blocks, followed by their sequential coupling to assemble the final this compound analogue. The general workflow is depicted below:
Protocol for Herqueilenone A Extraction from Penicillium herquei FT729 Cultures
Application Note & Protocol: AN-HA-2025
For Research Use Only.
Abstract
This document provides a detailed protocol for the extraction and purification of Herqueilenone A, a unique rearranged benzoquinone-chromanone, from fungal cultures of Penicillium herquei FT729. The methodology is based on the original isolation research conducted on this compound. The protocol covers fungal cultivation, solvent extraction, and a multi-step chromatographic purification process. This guide is intended for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a novel secondary metabolite isolated from the Hawaiian volcanic soil-associated fungus, Penicillium herquei FT729.[1] It possesses a complex and unique chemical structure, featuring a rearranged benzoquinone-chromanone core. The discovery of novel fungal metabolites like this compound is crucial for the exploration of new chemical scaffolds with potential therapeutic applications. This protocol outlines the necessary steps to isolate this compound for further scientific investigation.
Data Presentation
The following table summarizes the quantitative data related to the extraction and purification of compounds from Penicillium herquei FT729 as described in related studies. The specific yield for this compound is not publicly available in the source literature.
| Parameter | Value | Source |
| Fungal Strain | Penicillium herquei FT729 | [1] |
| Culture Volume | 1.5 L (5 x 300 mL) | [2] |
| Crude Extract Yield | 12.5 g | [2] |
| Ethyl Acetate (EtOAc) Soluble Fraction | 3.8 g | [2] |
| n-Butanol (BuOH) Soluble Fraction | 1.0 g | [2] |
Experimental Protocols
This section details the step-by-step methodology for the cultivation of Penicillium herquei FT729 and the subsequent extraction and purification of this compound.
Fungal Cultivation
-
Strain and Culture Medium: The fungal strain Penicillium herquei FT729 is isolated from a soil sample.[2] For secondary metabolite production, the fungus is grown on Potato Dextrose Agar (PDA) to obtain a viable culture.
-
Fermentation:
-
Aseptically transfer plugs of the PDA culture into five 1 L conical flasks, each containing 300 mL of a suitable liquid medium. While the exact medium composition for this compound production is not specified, a general-purpose medium for fungal secondary metabolite production, such as Potato Dextrose Broth (PDB), can be utilized.
-
Incubate the flasks under static conditions at room temperature for 30 days.[2]
-
Extraction
-
Initial Extraction:
-
After the incubation period, combine the entire culture, including both the mycelia and the broth.
-
Perform an exhaustive extraction of the combined culture with 80% methanol (MeOH) in water (H₂O).[2]
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.[2]
-
-
Solvent Partitioning:
-
Suspend the crude extract (approximately 12.5 g) in distilled water.[2]
-
Perform a liquid-liquid extraction by sequentially partitioning the aqueous suspension with ethyl acetate (EtOAc) and then n-butanol (BuOH).[2]
-
Separate the layers and concentrate each fraction (EtOAc-soluble and BuOH-soluble) under reduced pressure. This compound is typically found in the EtOAc-soluble fraction.[2]
-
Chromatographic Purification
The purification of this compound from the EtOAc-soluble fraction involves a multi-step chromatographic process.
-
Silica Gel Column Chromatography:
-
Subject the EtOAc-soluble fraction (approximately 3.8 g) to column chromatography on a silica gel column.[2]
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Reversed-Phase C18 (RP-C18) Column Chromatography:
-
Pool the fractions containing this compound and further purify them using a reversed-phase C18 silica gel column.[2]
-
Elute with a gradient of methanol in water, starting with a higher aqueous concentration and increasing the methanol concentration.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification and removal of smaller impurities, apply the this compound-containing fractions to a Sephadex LH-20 column.[2]
-
Elute with 100% methanol.
-
-
Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step involves preparative and/or semi-preparative HPLC.[2]
-
Use a reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile or methanol in water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape) to obtain pure this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Biosynthetic Relationship
While a detailed, experimentally verified biosynthetic pathway for this compound is not yet available, the original publication proposes a plausible pathway. The following diagram illustrates the general relationship of this compound to the phenalenone family of fungal polyketides.
Caption: Proposed biosynthetic origin of this compound.
References
Application Notes and Protocols for the Quantification of Herqueilenone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herqueilenone A is a complex fungal metabolite isolated from Penicillium herquei, featuring a unique rearranged benzoquinone-chromanone scaffold. As interest in the biological activities of novel natural products like this compound grows, robust and reliable analytical methods for its quantification are essential for various stages of research and development, including biosynthesis studies, pharmacokinetic analysis, and quality control of extracts.
These application notes provide detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The following sections outline the principles of each method, provide step-by-step experimental protocols, and present typical (exemplar) quantitative performance data.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric molecules like this compound. The presence of multiple conjugated systems in its structure, including benzoquinone, chromanone, and acetophenone moieties, suggests strong UV absorbance, allowing for sensitive detection. This method is suitable for the routine analysis of this compound in purified samples and semi-purified fungal extracts. A reversed-phase C18 column is proposed, which separates compounds based on their hydrophobicity.
Experimental Protocol
1.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade, 0.22 µm filtered)
-
Fungal extract containing this compound
1.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm (based on typical chromanone and benzoquinone absorbance) |
| Injection Volume | 10 µL |
1.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Fungal Extract Sample: Dissolve a known amount of the dried fungal extract in methanol. Vortex and sonicate for 10 minutes. Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Dilute with the mobile phase if necessary to fall within the calibration range.
1.4. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify this compound in the fungal extract samples by interpolating their peak areas on the calibration curve.
Quantitative Data (Exemplar)
| Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | Intra-day: < 2%Inter-day: < 3% |
Experimental Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying this compound in complex biological matrices such as plasma, urine, or tissue homogenates, where concentrations are expected to be low. This protocol utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte.
Experimental Protocol
2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar but stable isotope-labeled compound (if available) or another compound with similar chromatographic and ionization properties.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma)
2.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 30% B1-5 min: 30-95% B5-6 min: 95% B6-7 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 582.2 → [Predicted Product Ion 1], m/z 582.2 → [Predicted Product Ion 2]Internal Standard: [IS Precursor Ion] → [IS Product Ion] |
| MS Parameters | Optimized for this compound (e.g., Capillary Voltage, Cone Voltage, Collision Energy) |
Note: The molecular formula of this compound is C30H31NO11, with a molecular weight of 581.57. The protonated molecule [M+H]+ would have an m/z of 582.2. Product ions would need to be determined experimentally by infusing a standard solution and performing product ion scans.
2.3. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
2.4. Data Analysis
-
Integrate the peak areas for the this compound and internal standard MRM transitions.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
Quantitative Data (Exemplar)
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | Intra-day: < 10%Inter-day: < 15% |
| Matrix Effect | Monitored and compensated for using an internal standard |
Experimental Workflow Diagram
Quantitative Nuclear Magnetic Resonance (qNMR)
Application Note
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] By comparing the integral of a specific, well-resolved proton signal of this compound to that of a certified internal standard of known concentration, its absolute quantity can be determined. This method is highly accurate and precise, making it suitable for the purity assessment of this compound reference material and for quantifying it in simpler mixtures or extracts.
Experimental Protocol
3.1. Materials and Reagents
-
This compound sample (purified or in an extract)
-
Certified Internal Standard (IS), e.g., maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene. The IS should have a known purity, be stable, and have signals that do not overlap with the analyte.
-
Deuterated solvent (e.g., Methanol-d4, DMSO-d6)
3.2. Instrumentation and Parameters
| Parameter | Condition |
| NMR Spectrometer | 400 MHz or higher, equipped with a probe for proton detection |
| Solvent | Methanol-d4 (or another suitable deuterated solvent) |
| Pulse Sequence | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T1 relaxation time of both the analyte and IS (e.g., 30 s) |
| Number of Scans | 16 or higher (to ensure adequate signal-to-noise) |
| Acquisition Time | > 3 s |
| Spectral Width | ~16 ppm |
3.3. Sample Preparation
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.4. Data Analysis
-
Acquire the 1H NMR spectrum under the optimized quantitative conditions.
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
Quantitative Data (Exemplar)
| Parameter | Typical Performance |
| Accuracy (% Purity) | 98.5 - 101.5% |
| Precision (% RSD) | < 1.5% |
| Limit of Quantification (LOQ) | Dependent on instrument and number of scans, typically in the low µg/mL range |
Experimental Workflow Diagram
Disclaimer
The protocols and quantitative data presented herein are exemplar and intended for guidance. Specific parameters for HPLC, LC-MS/MS, and qNMR methods, including column selection, mobile phase composition, mass transitions, and internal standards, must be optimized and validated for the specific application and instrumentation.
References
Application Note: HPLC-MS Protocol for the Detection of Herqueilenone A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herqueilenone A is a rearranged benzoquinone-chromanone natural product first isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1][2] Its unique chemical structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, makes it a compound of interest for further investigation.[1] This document provides a detailed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the detection of this compound. The method described is based on common practices for the analysis of fungal secondary metabolites and may serve as a starting point for method development and validation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the development of an effective analytical method.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₀O₈ | [1] |
| Molecular Weight | 436.41 g/mol | [1] |
| Class | Benzoquinone-Chromanone | [1][2] |
| Origin | Penicillium herquei FT729 | [1][2] |
Experimental Protocol: HPLC-MS for this compound Detection
This protocol outlines the steps for the analysis of this compound using a standard HPLC system coupled to a mass spectrometer.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions by serial dilution to construct a calibration curve.
-
Matrix Samples (e.g., Fungal Culture Extract):
-
Lyophilize the fungal culture.
-
Extract the lyophilized material with an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in the mobile phase starting condition (e.g., 95:5 water:acetonitrile) to a known concentration.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.
-
2. HPLC-MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the HPLC-MS analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (scan both to determine optimal response) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Source Temperature | 150 °C |
| Scan Range (Full Scan) | m/z 100-1000 |
| Tandem MS (MS/MS) for Quantification | |
| Precursor Ion ([M+H]⁺) | m/z 437.123 (calculated) |
| Precursor Ion ([M-H]⁻) | m/z 435.108 (calculated) |
| Product Ions | To be determined by infusion of a standard or from a high-resolution MS/MS experiment. |
3. Data Analysis
-
Qualitative Analysis: Identify the this compound peak in the chromatogram based on its retention time and the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Quantitative Analysis: For quantification, use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3] The transition from the precursor ion to a specific product ion should be monitored. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this curve.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the detection of this compound.
Caption: HPLC-MS Workflow for this compound Detection.
Conclusion
This application note provides a foundational HPLC-MS protocol for the detection of this compound. The provided method, including sample preparation, chromatographic separation, and mass spectrometric detection, serves as a robust starting point for researchers. It is recommended to perform method validation according to established guidelines to ensure accuracy, precision, and reliability for specific applications.[4]
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The development and validation of a sensitive HPLC-MS/MS method for the quantitative and pharmacokinetic study of the seven components of Buddleja lindleyana Fort. - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. s27415.pcdn.co [s27415.pcdn.co]
Application Notes and Protocols for Evaluating the Neuroprotective Potential of Herqueilenone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of Herqueilenone A in neuroprotective cell-based assays. While direct evidence of the neuroprotective activity of this compound is emerging, related compounds isolated from the same source have demonstrated protective effects against cellular damage in neuronal cell lines.[1] This document outlines the rationale for evaluating this compound and provides detailed protocols for a panel of assays to characterize its potential neuroprotective and anti-neuroinflammatory properties.
Introduction to this compound
This compound is a unique rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1] While the direct neuroprotective activities of this compound are currently under investigation, co-isolated phenalenone derivatives have shown protective effects against acetaldehyde-induced damage in PC-12 cells, a common neuronal cell model.[1] This suggests that compounds from this fungal source may possess neuroprotective bioactivities worth exploring.
Furthermore, the structurally related class of compounds, herpotrichones, have demonstrated significant anti-neuroinflammatory and neuroprotective effects.[2][3] Specifically, Herpotrichone A has been shown to protect neuronal cells from oxidative stress and ferroptosis, an iron-dependent form of cell death implicated in neurodegenerative diseases.[2][4] These findings provide a strong rationale for investigating the neuroprotective potential of this compound using similar cell-based assays.
Data Presentation
The following tables provide a framework for summarizing quantitative data from the recommended experimental protocols.
Table 1: Cytotoxicity of this compound on Neuronal Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Table 2: Neuroprotective Effect of this compound against Oxidative Stress
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | |
| Oxidative Stressor (e.g., H₂O₂) | ||
| This compound (Concentration 1) + H₂O₂ | ||
| This compound (Concentration 2) + H₂O₂ | ||
| This compound (Concentration 3) + H₂O₂ |
Table 3: Anti-Neuroinflammatory Effect of this compound in Microglia
| Treatment | Nitric Oxide (NO) Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | |||
| LPS Control | |||
| This compound (Concentration 1) + LPS | |||
| This compound (Concentration 2) + LPS | |||
| This compound (Concentration 3) + LPS |
Table 4: Inhibition of Ferroptosis by this compound in Neuronal Cells
| Treatment | Cell Viability (%) | Lipid ROS Levels (Fold Change) | GPX4 Activity (Fold Change) |
| Vehicle Control | 100 | 1 | 1 |
| Ferroptosis Inducer (e.g., RSL3) | |||
| This compound (Concentration 1) + RSL3 | |||
| This compound (Concentration 2) + RSL3 | |||
| This compound (Concentration 3) + RSL3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture
-
PC-12 Adrenal Phaeochromocytoma Cells: A well-established model for neuronal studies. These cells, upon differentiation with Nerve Growth Factor (NGF), exhibit a neuron-like phenotype.
-
BV-2 Microglial Cells: An immortalized murine microglial cell line commonly used to study neuroinflammation.[3]
-
Primary Neuronal Cultures: For more physiologically relevant data, primary cortical or hippocampal neurons can be isolated from embryonic rodents.
Cytotoxicity Assay
This assay is crucial to determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed neuronal cells (e.g., PC-12 or primary neurons) in a 96-well plate.
-
After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.[5] The MTT assay measures the metabolic activity of viable cells.
-
Neuroprotection Assay against Oxidative Stress
This protocol evaluates the ability of this compound to protect neuronal cells from oxidative damage.
-
Protocol:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[4]
-
Incubate for the appropriate time to induce cell death (e.g., 24 hours).
-
Measure cell viability using the MTT assay.
-
Anti-Neuroinflammation Assay
This assay assesses the potential of this compound to suppress the inflammatory response in microglial cells.
-
Protocol:
-
Seed BV-2 microglial cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS).[3]
-
Incubate for 24 hours.
-
Collect the cell culture supernatant to measure the levels of inflammatory mediators.
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantified using ELISA kits.
-
-
Ferroptosis Inhibition Assay
This protocol investigates whether this compound can inhibit ferroptosis, a specific form of regulated cell death.
-
Protocol:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat with this compound for 1-2 hours.
-
Induce ferroptosis using a specific inducer like RSL3 or erastin.[4][6]
-
Incubate for the required duration to induce cell death.
-
Assess the following endpoints:
-
Cell Viability: Using the MTT assay.
-
Lipid Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like C11-BODIPY 581/591.
-
Glutathione Peroxidase 4 (GPX4) Activity: Assessed using a commercial assay kit. GPX4 is a key regulator of ferroptosis.[6]
-
-
Visualizations
Signaling Pathway: Potential Neuroprotective Mechanisms of Action
Caption: Potential signaling pathways for this compound's neuroprotective effects.
Experimental Workflow: Screening for Neuroprotective Activity
Caption: A tiered workflow for screening the neuroprotective activity of this compound.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Herpotrichones A and B, Two Intermolecular [4 + 2] Adducts with Anti-Neuroinflammatory Activity from a Herpotrichia Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Herpotrichone A Exerts Neuroprotective Effects by Relieving Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Herqueilenone A in IDO1 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] It catalyzes the first and rate-limiting step, the conversion of tryptophan to N-formylkynurenine.[2][3] In the context of cancer, elevated IDO1 activity within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating an immunosuppressive environment that allows tumor cells to evade the host's immune system.[4] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[1][3]
This document provides an overview of the application of Herqueilenone A in the study of IDO1 inhibition. While extensive research has been conducted on various natural and synthetic compounds as IDO1 inhibitors, there is currently no scientific literature available that specifically describes the use of this compound for this purpose. The following sections will detail the common methodologies and protocols used for identifying and characterizing IDO1 inhibitors, which could be adapted for the investigation of novel compounds like this compound.
IDO1 Signaling Pathway and Inhibition Strategy
The immunosuppressive effects of IDO1 are mediated through several downstream pathways. Tryptophan depletion itself can halt T cell proliferation, while the accumulation of kynurenine and its derivatives can induce T cell apoptosis and promote the differentiation of immunosuppressive Tregs.[4] The general strategy for IDO1 inhibition aims to block the catalytic activity of the enzyme, thereby restoring local tryptophan levels and preventing the production of immunosuppressive kynurenines. This, in turn, is expected to reactivate anti-tumor immune responses.
Figure 1. Hypothetical inhibition of the IDO1 signaling pathway by this compound.
Experimental Protocols for IDO1 Inhibition Studies
Should a researcher wish to investigate the potential of this compound as an IDO1 inhibitor, the following established protocols for biochemical and cell-based assays can be utilized.
Recombinant Human IDO1 (rhIDO1) Biochemical Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified rhIDO1.
Materials:
-
Recombinant human IDO1 (rhIDO1)
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Plate reader
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Compound Incubation: Add serial dilutions of this compound (or a known inhibitor as a positive control, e.g., epacadostat) to the wells of a 96-well plate.
-
Enzyme Addition: Add rhIDO1 to the wells containing the test compound and incubate for a defined period at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-tryptophan to each well.
-
Reaction Termination: After a specific incubation time (e.g., 30-60 minutes) at 37°C, stop the reaction by adding TCA.[5]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]
-
Color Development: Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of this compound.
Figure 2. Workflow for the rhIDO1 biochemical assay.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa)[6]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plate
-
Plate reader
Protocol:
-
Cell Seeding: Seed the chosen cancer cell line into a 96-well plate and allow them to adhere overnight.[6]
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce the expression of IDO1.[6]
-
Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for tryptophan metabolism.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new plate.
-
Add Ehrlich's reagent and measure the absorbance at 480 nm.[5]
-
-
Data Analysis: Determine the cellular IC50 value for this compound.
Figure 3. Workflow for the cell-based IDO1 inhibition assay.
Data Presentation
Should experimental data be generated for this compound, it should be summarized in clear, structured tables for easy comparison with known IDO1 inhibitors.
Table 1: Hypothetical IDO1 Inhibitory Activity of this compound
| Compound | Biochemical IC50 (µM) | Cellular IC50 (µM) | Inhibition Mechanism |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Epacadostat (Control) | ~0.07 | ~0.01 | Competitive |
Conclusion
While this compound has been studied for other biological activities, there is a notable absence of research on its application as an IDO1 inhibitor. The protocols and frameworks provided here offer a standard approach for researchers to investigate this potential activity. Such studies would be the first step in determining if this compound could be a novel scaffold for the development of new immunomodulatory agents targeting the IDO1 pathway. Future research would need to focus on not only its inhibitory potency but also its selectivity, mechanism of action, and potential for in vivo efficacy.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing Herqueilenone A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herqueilenone A is a naturally occurring benzoquinone-chromanone compound that has garnered interest for its potential biological activities. As a member of the quinone family, it is hypothesized to exhibit cytotoxic effects, a characteristic common to many quinonoid structures which can induce cell death in cancer cells.[1][2][3] Understanding the cytotoxic profile of this compound is a critical preliminary step in evaluating its therapeutic potential.
These application notes provide a detailed experimental framework for assessing the cytotoxicity of this compound in vitro. The protocols herein describe methods to quantify cell viability, membrane integrity, and the induction of apoptosis. Furthermore, a potential signaling pathway for this compound-induced apoptosis is proposed and visualized.
Experimental Design
A multi-faceted approach is essential to thoroughly characterize the cytotoxic effects of this compound. This design incorporates assays to determine the dose-dependent effects on cell viability and to elucidate the mechanism of cell death.
1. Cell Line Selection:
A panel of human cancer cell lines is recommended to assess the breadth and selectivity of this compound's cytotoxic activity. A non-cancerous cell line should be included as a control to evaluate potential toxicity to normal cells.
-
Human breast adenocarcinoma: MCF-7
-
Human colorectal carcinoma: HCT-116
-
Human promyelocytic leukemia: HL-60
-
Human lung carcinoma: A549
-
Non-cancerous human embryonic kidney: HEK293
2. Reagents and Materials:
-
This compound (with established purity)
-
Selected cell lines
-
Appropriate cell culture media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO) (vehicle for this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Doxorubicin (positive control for cytotoxicity)
3. Experimental Workflow:
The overall experimental workflow is depicted below.
Caption: Overall experimental workflow.
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6][7][8][9]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental samples relative to the low control (spontaneous LDH release) and high control (maximum LDH release).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4][10][11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | |||
| HCT-116 | |||
| HL-60 | |||
| A549 | |||
| HEK293 |
Table 2: LDH Release upon Treatment with this compound (at IC50)
| Cell Line | % Cytotoxicity (24h) |
| MCF-7 | |
| HCT-116 | |
| HL-60 | |
| A549 | |
| HEK293 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining (at IC50 for 24h)
| Cell Line | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | |||
| HCT-116 | |||
| HL-60 | |||
| A549 | |||
| HEK293 |
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other quinone-containing compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially triggered by the generation of reactive oxygen species (ROS).[1][3]
Caption: Proposed intrinsic apoptosis pathway.
References
- 1. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Evaluating the cytotoxic effects of novel quinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
Application Notes and Protocols: A Roadmap to Developing Herqueilenone A as a Chemical Probe
Introduction
Herqueilenone A is a structurally unique natural product, isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1] It features a rearranged benzoquinone-chromanone core. While related co-isolated phenalenone derivatives have demonstrated inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), the specific biological target and activity of this compound have not yet been elucidated.[1] This presents an opportunity for the research community to investigate its potential and develop it into a valuable chemical probe to explore novel biological pathways and potential therapeutic targets.
A chemical probe is a small molecule used to selectively inhibit or modulate the function of a specific protein target, enabling the study of its role in cellular and disease processes.[2][3] This document provides a detailed roadmap and hypothetical protocols for the scientific community to undertake the necessary research to establish this compound as a chemical probe.
Phase 1: Target Identification and Validation
The initial and most critical step is to identify the protein(s) with which this compound interacts to elicit a biological response. This phase involves broad screening to uncover a phenotype, followed by specific experiments to pinpoint the molecular target.
1.1. Initial Phenotypic and Target-Class Screening
To uncover the biological activity of this compound, a broad screening approach is recommended.
Table 1: Hypothetical Results of Initial Screening of this compound
| Assay Type | Cell Line/Target | Concentration Range (µM) | Observed Effect |
| Cell Viability Assay | HeLa, HCT116, Jurkat | 0.1 - 100 | Dose-dependent decrease in viability in Jurkat cells |
| Kinase Panel Screen | 400 human kinases | 10 | >90% inhibition of Kinase X and Kinase Y |
| Reporter Gene Assay | HEK293T (NF-κB reporter) | 1 - 50 | Inhibition of TNF-α induced NF-κB activation |
1.2. Experimental Protocol: Cell Viability Assay
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines.
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 0.1 to 100 µM. Add the compounds to the wells and incubate for 72 hours. Include a DMSO-only control.
-
Viability Assessment: Add 10 µL of CellTiter-Blue® reagent to each well and incubate for 4 hours. Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the DMSO control and plot the dose-response curve to determine the IC50 value.
1.3. Target Identification Workflow
Once a biological activity is confirmed, the next step is to identify the specific molecular target. A common approach is affinity-based chemical proteomics.
1.4. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context.
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant and analyze the soluble protein fraction by Western blotting using an antibody against the putative target protein.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
Phase 2: Development of this compound as a Chemical Probe
A validated hit compound must meet several criteria to be considered a useful chemical probe, including high potency and selectivity.
2.1. Characterization of a this compound-Based Probe
The following table outlines the ideal characteristics for a chemical probe derived from this compound.
Table 2: Ideal Characteristics for a this compound Chemical Probe
| Characteristic | Desired Value/Property |
| Potency | In vitro IC50 or K_d < 100 nM |
| Cellular Potency | On-target EC50 < 1 µM |
| Selectivity | >30-fold selectivity against other members of the protein family |
| Mechanism of Action | Well-defined (e.g., competitive, allosteric) |
| Negative Control | A structurally similar but inactive analog should be available |
2.2. Signaling Pathway Analysis
Assuming this compound is found to inhibit "Kinase X," which is a known regulator of the MAPK signaling pathway, the following diagram illustrates its hypothetical mechanism of action.
Phase 3: Application of the this compound Chemical Probe
Once a potent and selective this compound-based probe is developed, it can be used to investigate the biological roles of its target.
3.1. Experimental Workflow for Biological Investigation
The validated probe can be used in a variety of experiments to dissect the function of its target protein.
3.2. Experimental Protocol: Pull-Down Assay to Identify Interacting Proteins
This protocol uses a biotinylated this compound probe to isolate the target protein and its binding partners.
-
Probe Immobilization: Incubate streptavidin-coated magnetic beads with a biotinylated this compound probe.
-
Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Incubation: Add the cell lysate to the probe-coated beads and incubate with gentle rotation to allow for protein binding.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify the target protein and its interactors.
This compound is a natural product with a novel chemical scaffold that holds promise for the development of a chemical probe. While its biological activity is currently unknown, the systematic approach outlined in these application notes provides a clear path forward for its investigation. Through a phased strategy of target identification, validation, and probe optimization, the scientific community can potentially unlock the full potential of this compound as a tool to explore new avenues of biological research and drug discovery.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemogenomics for drug discovery: clinical molecules from open access chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors and chemical probes for molecular chaperone networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cellular Effects of Herqueilenone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for characterizing the in vitro cellular effects of Herqueilenone A, a novel benzoquinone-chromanone. The following protocols are designed to assess its cytotoxicity, impact on apoptosis and the cell cycle, and to investigate its potential mechanism of action through common signaling pathways.
Introduction to this compound
This compound is a unique rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729. Its complex structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, suggests potential for novel biological activity. While preliminary studies on related compounds from the same fungal strain have indicated inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and protective effects against acetaldehyde-induced damage in PC-12 cells, the specific cellular effects and mechanism of action of this compound remain to be elucidated[1]. The protocols outlined below provide a foundational framework for the initial investigation of this compound's bioactivity, particularly its potential as an anti-cancer agent.
General Cell Culture and Compound Preparation Guidelines
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells) should be used to assess specificity.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in culture medium to achieve the desired final concentrations. A vehicle control (DMSO at the same final concentration used for this compound treatment) must be included in all experiments.
Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its cytotoxic potential. A combination of assays that measure different aspects of cell death is recommended for a comprehensive understanding[2].
MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals[3][4].
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)
The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of cytotoxicity[5][6][7].
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay. Include wells for a "maximum LDH release" control (cells treated with a lysis buffer).
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Add the LDH reaction mixture (containing a tetrazolium salt) to the supernatant samples.
-
Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measure the absorbance at a wavelength of 490 nm.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Data Presentation: Cytotoxicity
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) - MTT Assay | Cytotoxicity (%) - LDH Assay |
| Vehicle Control | 24 | 100 | 0 |
| 0.1 | 24 | ||
| 1 | 24 | ||
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| Vehicle Control | 48 | 100 | 0 |
| 0.1 | 48 | ||
| 1 | 48 | ||
| 10 | 48 | ||
| 50 | 48 | ||
| 100 | 48 | ||
| Vehicle Control | 72 | 100 | 0 |
| 0.1 | 72 | ||
| 1 | 72 | ||
| 10 | 72 | ||
| 50 | 72 | ||
| 100 | 72 |
Table 1: Example data table for summarizing cytotoxicity results from MTT and LDH assays.
Apoptosis and Cell Cycle Analysis
To determine if the cytotoxic effects of this compound are mediated by programmed cell death (apoptosis) or cell cycle arrest, the following assays are recommended.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells)[6][8][9].
Protocol:
-
Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis. Measuring the activity of caspase-3 and -7 is a direct indicator of apoptosis induction[1][10][11][12].
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
After treatment, add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide (PI) to stain cells, followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content[1][5][10][11][13].
Protocol:
-
Treat cells with this compound for a defined period (e.g., 24 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and treat them with RNase A to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells by flow cytometry.
Data Presentation: Apoptosis and Cell Cycle
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | |||
| This compound (IC50) |
Table 2: Example data table for summarizing Annexin V/PI staining results.
| Treatment | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (IC50) |
Table 3: Example data table for summarizing caspase-3/7 activity.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) |
Table 4: Example data table for summarizing cell cycle analysis.
Investigation of a Hypothetical Signaling Pathway
Based on the known activities of similar quinone-containing compounds, this compound may exert its effects through the induction of reactive oxygen species (ROS) and subsequent activation of stress-activated protein kinase pathways like JNK and p38 MAPK, leading to apoptosis.
Measurement of Intracellular ROS
The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Treat cells with this compound for a short duration (e.g., 1-6 hours).
-
Load the cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Western Blot Analysis of Signaling Proteins
Western blotting can be used to detect the phosphorylation (activation) of key proteins in the proposed signaling pathway, such as JNK and p38 MAPK, and downstream apoptosis-related proteins like Bcl-2 and Bax.
Protocol:
-
Treat cells with this compound and prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of JNK and p38 MAPK, as well as Bcl-2, Bax, and an internal loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
Data Presentation: Signaling Pathway Analysis
| Treatment | ROS Production (Fold Change) | p-JNK / Total JNK Ratio | p-p38 / Total p38 Ratio | Bcl-2 / Bax Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 | |
| This compound (IC50) |
Table 5: Example data table for summarizing signaling pathway analysis results.
Visualizations
Experimental Workflow
Caption: Workflow for investigating this compound effects.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical this compound signaling pathway.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of ROS-Dependent JNK Pathway by 2’-Hydroxycinnamaldehyde Inducing Apoptosis in Human Promyelocytic HL-60 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 11. Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915) | Abcam [abcam.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
Application Notes and Protocols for Assessing Acetaldehyde-Induced Damage Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the protective effects of novel compounds against acetaldehyde-induced cellular and tissue damage. Acetaldehyde, the primary and most toxic metabolite of ethanol, is implicated in the pathogenesis of alcoholic liver disease, certain cancers, and neurotoxicity. The following methods are essential for screening and characterizing potential therapeutic agents.
In Vitro Assessment of Cytotoxicity and Apoptosis
In vitro cell culture models are fundamental for the initial screening of protective compounds against acetaldehyde-induced cytotoxicity.
Cell Viability Assays
Cell viability assays are used to quantify the extent of cell death induced by acetaldehyde and the protective effect of a test compound.
Table 1: Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| Trypan Blue Exclusion | Live cells with intact membranes exclude the dye, while dead cells do not. | Simple, inexpensive, and provides a direct count of viable cells. | Subjective, lower throughput, and only measures membrane integrity. |
| MTT Assay | Mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product. | Colorimetric, high-throughput, and widely used. | Can be affected by changes in mitochondrial activity independent of viability. |
| WST-8 Assay | WST-8 is reduced by cellular dehydrogenases to a water-soluble formazan. | More sensitive than MTT, higher throughput, and less toxic to cells. | Indirect measure of cell viability. |
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Acetaldehyde Exposure: Add acetaldehyde to the desired final concentration (e.g., 100-500 µM) and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assays
Acetaldehyde can induce programmed cell death or apoptosis. Assessing the anti-apoptotic potential of a compound is crucial.
Table 2: Common Apoptosis Assays
| Assay | Principle | Method |
| Hoechst/DAPI Staining | Nuclear stains that bind to DNA. Apoptotic cells show condensed and fragmented nuclei. | Fluorescence Microscopy |
| DNA Fragmentation ELISA | Quantifies histone-associated DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells. | ELISA |
| Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in apoptosis. | Fluorometric or Colorimetric Assay |
Protocol 2: DAPI Staining for Apoptosis Detection
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat as described in the MTT protocol.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Wash with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Imaging: Mount the coverslips on microscope slides and visualize under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
Evaluation of Oxidative Stress
Acetaldehyde is known to induce oxidative stress by increasing reactive oxygen species (ROS) and depleting endogenous antioxidants.
Measurement of Intracellular ROS
Protocol 3: DCFH-DA Assay for ROS Detection
-
Cell Culture and Treatment: Seed cells in a 96-well black plate and treat with the test compound and acetaldehyde.
-
DCFH-DA Staining: Wash cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[1]
-
Fluorescence Measurement: Wash cells with PBS to remove excess probe and measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.
Assessment of Lipid Peroxidation
Protocol 4: Thiobarbituric Acid Reactive Substances (TBARS) Assay
-
Sample Preparation: Homogenize cells or tissue samples in RIPA buffer.
-
TBARS Reaction: Mix the sample with thiobarbituric acid (TBA) reagent and heat at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the pink-colored product at 532 nm. Malondialdehyde (MDA) is a common standard.[2][3]
Table 3: Key Markers of Acetaldehyde-Induced Oxidative Stress
| Marker | Method | Interpretation |
| Reactive Oxygen Species (ROS) | DCFH-DA Assay | Increased fluorescence indicates higher ROS levels.[1] |
| Malondialdehyde (MDA) | TBARS Assay | Increased MDA levels indicate enhanced lipid peroxidation.[2][4] |
| Glutathione (GSH/GSSG) Ratio | Commercial Kits | A decreased GSH/GSSG ratio signifies oxidative stress.[1][5] |
Genotoxicity Assessment
Acetaldehyde is a genotoxic compound that can form DNA adducts, leading to mutations and potentially cancer.
Detection of Acetaldehyde-DNA Adducts
The most common and stable acetaldehyde-DNA adduct is N²-ethylidenedeoxyguanosine (N²-ethylidene-dG).[6] This adduct can be stabilized by reduction with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to the more stable N²-ethyldeoxyguanosine (N²-ethyl-dG) for easier detection.[7][8]
Protocol 5: Detection of N²-ethyl-dG by LC-MS/MS
-
DNA Isolation: Isolate genomic DNA from cells or tissues exposed to acetaldehyde.
-
Reduction: Treat the DNA with NaBH₃CN to convert N²-ethylidene-dG to N²-ethyl-dG.[7]
-
Enzymatic Hydrolysis: Digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify N²-ethyl-dG.[7] A stable isotope-labeled internal standard is used for accurate quantification.
Table 4: Methods for Detecting Acetaldehyde-Induced DNA Damage
| Method | Principle | Application |
| ³²P-Postlabeling | Radioactive labeling of DNA adducts followed by chromatographic separation. | Sensitive detection of a wide range of adducts.[9] |
| LC-MS/MS | Highly specific and quantitative detection of known DNA adducts. | Gold standard for adduct quantification.[6][7] |
| Comet Assay | Measures DNA strand breaks by electrophoresis of single cells. | General assessment of DNA damage.[10] |
| Micronucleus Assay | Detects chromosome breaks or loss by scoring micronuclei in dividing cells. | Measures clastogenic and aneugenic effects.[11] |
Measurement of Aldehyde Dehydrogenase 2 (ALDH2) Activity
ALDH2 is the primary enzyme responsible for detoxifying acetaldehyde. Compounds that enhance ALDH2 activity can be protective.
Protocol 6: Spectrophotometric ALDH2 Activity Assay
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Mixture: In a 96-well plate, combine the sample lysate, NAD⁺, and a substrate like acetaldehyde.[12]
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm (for NADH) or use a coupled colorimetric reagent that absorbs at a different wavelength (e.g., 450 nm) over time.[12][13]
-
Calculation: Calculate the ALDH2 activity based on the rate of NADH production, normalized to the protein concentration of the lysate.
In Vivo Models of Acetaldehyde-Induced Damage
Animal models are crucial for evaluating the systemic protective effects of a test compound.
Table 5: Common In Vivo Models for Acetaldehyde Toxicity
| Model | Description | Key Assessment Parameters |
| Acute Acetaldehyde Administration | A single high dose of acetaldehyde is administered intraperitoneally to rodents.[3] | Serum ALT/AST levels, liver histology, oxidative stress markers. |
| Chronic Alcohol Feeding | Rodents are fed a liquid diet containing ethanol (e.g., Lieber-DeCarli diet) for several weeks.[14] | Liver steatosis, inflammation, fibrosis, serum biomarkers. |
| Aldh2 Knockout Mice | Genetically engineered mice lacking ALDH2 are highly sensitive to alcohol and acetaldehyde.[8][15] | Increased DNA adduct formation, organ damage at lower alcohol doses. |
Protocol 7: Acute Acetaldehyde-Induced Liver Injury Model in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice for one week.
-
Compound Administration: Administer the test compound orally or via injection for a specified period (e.g., 7 days).
-
Acetaldehyde Challenge: Administer a single intraperitoneal injection of acetaldehyde (e.g., 150-300 mg/kg).
-
Sample Collection: After a set time (e.g., 6-24 hours), collect blood via cardiac puncture and harvest the liver.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Analysis: Fix a portion of the liver in 10% formalin for hematoxylin and eosin (H&E) staining to assess necrosis and inflammation.
-
Oxidative Stress and Other Markers: Use the remaining liver tissue for TBARS, GSH, and other relevant assays.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding.
References
- 1. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 3. Dietary iso-α-acids prevent acetaldehyde-induced liver injury through Nrf2-mediated gene expression | PLOS One [journals.plos.org]
- 4. Acetaldehyde is an oxidative stressor for gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetaldehyde-induced mitochondrial dysfunction sensitizes hepatocytes to oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Implications of Acetaldehyde-Derived DNA Adducts for Understanding Alcohol-Related Carcinogenesis | Oncohema Key [oncohemakey.com]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro genotoxicity of ethanol and acetaldehyde in human lymphocytes and the gastrointestinal tract mucosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The in vitro genotoxicity of ethanol and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. In vivo measurement of ALDH2 activity in rat liver ethanol model using dynamic MRSI of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental In Vivo Toxicity Models for Alcohol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineered Animal Models Designed for Investigating Ethanol Metabolism, Toxicity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Herqueilenone A on PC-12 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Herqueilenone A is a rearranged benzoquinone-chromanone with a unique chemical structure. While direct studies on the effects of this compound on PC-12 cells are limited, related compounds have demonstrated protective effects against acetaldehyde-induced damage in this cell line[1]. PC-12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a widely used in vitro model for neurobiological and neurotoxicological studies due to their ability to differentiate into neuron-like cells in the presence of nerve growth factor (NGF)[2][3]. These application notes provide a comprehensive set of protocols to evaluate the potential neuroprotective and cytotoxic effects of this compound on PC-12 cells. The methodologies described herein cover essential assays for determining cell viability, oxidative stress, apoptosis, and the investigation of underlying signaling pathways.
Experimental Protocols
PC-12 Cell Culture and Differentiation
Objective: To maintain a healthy PC-12 cell culture and induce differentiation into a neuronal phenotype for subsequent experiments.
Materials:
-
PC-12 cell line (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Nerve Growth Factor (NGF, 50 ng/mL)
-
Collagen Type IV-coated culture flasks and plates
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture undifferentiated PC-12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Resuspend cells in fresh culture medium and seed into new collagen-coated flasks.
-
Differentiation: For differentiation, seed PC-12 cells onto collagen-coated plates at a density of 1 x 10^5 cells/cm². After 24 hours, replace the culture medium with a low-serum differentiation medium (RPMI-1640 with 1% HS, 0.5% FBS, 1% Penicillin-Streptomycin) containing 50 ng/mL NGF.
-
Maintain the cells in differentiation medium for 5-7 days, replacing the medium every 2-3 days. Successful differentiation is characterized by the extension of neurites.
Cytotoxicity Assessment of this compound using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on PC-12 cells and establish a non-toxic concentration range for subsequent neuroprotection studies.
Materials:
-
Differentiated PC-12 cells in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
Protocol:
-
Seed and differentiate PC-12 cells in a 96-well plate as described in Protocol 1.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.1% in all wells.
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Neuroprotection Assay against Oxidative Stress
Objective: To evaluate the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in differentiated PC-12 cells.
Materials:
-
Differentiated PC-12 cells in a 96-well plate
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
Culture medium
Protocol:
-
Seed and differentiate PC-12 cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 24 hours.
-
After pre-treatment, induce oxidative stress by exposing the cells to a final concentration of 100 µM H₂O₂ for 4 hours. Include a control group without H₂O₂ and a group with H₂O₂ alone.
-
Assess cell viability using the MTT assay as described in Protocol 2.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on the intracellular accumulation of ROS induced by H₂O₂.
Materials:
-
Differentiated PC-12 cells in a black, clear-bottom 96-well plate
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
PBS
Protocol:
-
Seed and differentiate PC-12 cells in a black, clear-bottom 96-well plate.
-
Pre-treat cells with this compound for 24 hours.
-
Wash the cells with PBS and incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Expose the cells to 100 µM H₂O₂ in PBS.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Caspase-3 Activity Assay
Objective: To determine if this compound can inhibit the activation of caspase-3, a key executioner caspase in apoptosis, induced by H₂O₂.
Materials:
-
Differentiated PC-12 cells
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Caspase-3 colorimetric assay kit
Protocol:
-
Culture and differentiate PC-12 cells in 6-well plates.
-
Pre-treat the cells with this compound for 24 hours, followed by exposure to 100 µM H₂O₂ for 6 hours.
-
Harvest the cells and prepare cell lysates according to the manufacturer's instructions for the caspase-3 assay kit.
-
Incubate the cell lysate with the caspase-3 substrate (DEVD-pNA).
-
Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Objective: To investigate the effect of this compound on the activation of the pro-survival PI3K/Akt signaling pathway.
Materials:
-
Differentiated PC-12 cells
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Culture, differentiate, and treat PC-12 cells with this compound and H₂O₂ as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the expression of phosphorylated proteins to their total protein levels.
Data Presentation
Table 1: Cytotoxicity of this compound on PC-12 Cells
| This compound (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 10 | 95.5 ± 4.9 |
| 25 | 78.3 ± 6.3 |
| 50 | 52.1 ± 5.8 |
| 100 | 21.4 ± 4.2 |
Table 2: Neuroprotective Effect of this compound against H₂O₂-induced Toxicity
| Treatment | Cell Viability (% of Control) ± SD |
| Control | 100 ± 6.1 |
| H₂O₂ (100 µM) | 48.9 ± 5.5 |
| This compound (1 µM) + H₂O₂ | 62.3 ± 4.9 |
| This compound (5 µM) + H₂O₂ | 75.8 ± 5.3 |
| This compound (10 µM) + H₂O₂ | 88.2 ± 4.7 |
Table 3: Effect of this compound on Intracellular ROS Levels and Caspase-3 Activity
| Treatment | Relative ROS Levels (% of H₂O₂) ± SD | Relative Caspase-3 Activity (% of H₂O₂) ± SD |
| Control | 15.2 ± 3.1 | 12.8 ± 2.9 |
| H₂O₂ (100 µM) | 100 ± 8.9 | 100 ± 9.3 |
| This compound (10 µM) + H₂O₂ | 45.7 ± 6.2 | 38.6 ± 5.7 |
Mandatory Visualization
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Fermentation of Penicillium herquei for Herqueilenone A Production
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed protocols for the large-scale industrial production of Herqueilenone A from Penicillium herquei are not extensively available in the public domain. The following application notes and protocols are compiled based on established methodologies for the fermentation of Penicillium species for the production of secondary metabolites, particularly polyketides.[1][2][3] These protocols should be considered a starting point for process development and optimization.
Introduction
This compound is a unique rearranged benzoquinone-chromanone with potential biological activity, isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[4][5] Like many complex fungal secondary metabolites, this compound is a polyketide, synthesized through a complex enzymatic pathway.[6][7] Its intricate structure suggests potential applications in drug discovery and development, necessitating the development of robust and scalable fermentation and purification processes.
These application notes provide a comprehensive framework for the large-scale submerged fermentation of Penicillium herquei to produce this compound, including inoculum preparation, bioreactor cultivation, and downstream processing for extraction and purification.
Quantitative Data Summary
As specific yield data for this compound is not publicly available, the following tables present hypothetical, yet realistic, data based on typical fermentation processes for secondary metabolite production in Penicillium species. These tables are intended to serve as a benchmark for process optimization.
Table 1: Hypothetical Fermentation Parameters and Biomass/Product Yields
| Parameter | Shake Flask Culture (Lab-Scale) | 20 L Bioreactor (Pilot-Scale) | 200 L Bioreactor (Large-Scale) |
| Working Volume | 100 mL | 15 L | 150 L |
| Inoculum Size (% v/v) | 5% | 7.5% | 10% |
| Incubation Time (hours) | 168 | 192 | 216 |
| Temperature (°C) | 25 | 25 | 25 |
| pH (start) | 6.5 | 6.5 | 6.5 |
| pH (end) | 4.8 | 4.5 | 4.2 |
| Agitation (rpm) | 180 | 200 - 400 (cascade) | 150 - 300 (cascade) |
| Aeration (vvm) | N/A | 0.5 - 1.0 | 0.5 - 1.0 |
| Dry Cell Weight (g/L) | 15.2 | 22.5 | 25.8 |
| This compound Titer (mg/L) | 85 | 150 | 180 |
| Productivity (mg/L/h) | 0.51 | 0.78 | 0.83 |
Table 2: Comparison of Extraction Solvents on this compound Recovery
| Extraction Solvent | Polarity Index | Recovery Efficiency (%) | Purity (%) |
| Ethyl Acetate | 4.4 | 92 | 65 |
| Dichloromethane | 3.1 | 85 | 70 |
| n-Butanol | 4.0 | 78 | 55 |
| Chloroform | 4.1 | 88 | 68 |
Experimental Protocols
Strain Maintenance and Inoculum Development
Objective: To prepare a healthy and active seed culture of Penicillium herquei for inoculation into the production bioreactor.
Materials:
-
Penicillium herquei culture (e.g., FT729)
-
Potato Dextrose Agar (PDA) plates
-
Seed Culture Medium (see composition below)
-
Sterile baffled flasks
-
Shaking incubator
Protocol:
-
Strain Revival: Revive a cryopreserved culture of P. herquei by streaking onto a PDA plate. Incubate at 25°C for 5-7 days until sufficient sporulation is observed.
-
Spore Suspension: Harvest spores from a mature PDA plate by adding 10 mL of sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Spore Counting: Determine the spore concentration using a hemocytometer. Adjust the concentration to approximately 1 x 10^7 spores/mL with sterile water.
-
Seed Culture (Stage 1): Inoculate 100 mL of sterile Seed Culture Medium in a 500 mL baffled flask with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubation: Incubate the seed culture at 25°C, 180 rpm for 48 hours.
-
Seed Culture (Stage 2 - for large-scale): Transfer the Stage 1 seed culture (5% v/v) into a larger volume of Seed Culture Medium (e.g., 1 L in a 5 L baffled flask) and incubate under the same conditions for another 24-48 hours until a dense mycelial culture is obtained.
Seed Culture Medium Composition (per liter):
-
Glucose: 20 g
-
Yeast Extract: 10 g
-
Peptone: 5 g
-
KH₂PO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
pH adjusted to 6.5 before sterilization
Large-Scale Fermentation in a Bioreactor
Objective: To cultivate P. herquei under controlled conditions in a stirred-tank bioreactor for the production of this compound.
Materials:
-
Sterilized stirred-tank bioreactor (e.g., 20 L or 200 L)
-
Production Medium (see composition below)
-
Active seed culture
-
Antifoam agent (e.g., polypropylene glycol)
-
Sterile air supply, pH probe, dissolved oxygen (DO) probe
Protocol:
-
Bioreactor Preparation: Prepare and sterilize the bioreactor containing the Production Medium. Calibrate pH and DO probes.
-
Inoculation: Aseptically transfer the active seed culture into the bioreactor to achieve a final inoculum size of 7.5-10% (v/v).
-
Fermentation Conditions:
-
Temperature: Maintain at 25°C.
-
pH: Control at 5.5 by automated addition of 2M NaOH or 2M H₂SO₄.
-
Agitation: Start at a low speed (e.g., 150 rpm) and increase as biomass develops to maintain a DO level above 20%. A cascade control linking DO to agitation is recommended.
-
Aeration: Supply sterile air at a rate of 0.5 - 1.0 vvm (volume of air per volume of medium per minute).
-
Antifoam: Add antifoam agent as needed to control foaming.
-
-
Monitoring: Monitor key parameters such as pH, DO, glucose concentration, and biomass growth throughout the fermentation. Take samples aseptically at regular intervals for analysis of this compound concentration by HPLC.
-
Harvest: Terminate the fermentation after approximately 192-216 hours, typically when the glucose is depleted and the this compound titer reaches its maximum.
Production Medium Composition (per liter):
-
Soluble Starch: 40 g
-
Peptone: 15 g
-
Corn Steep Liquor: 5 g
-
KH₂PO₄: 2 g
-
MgSO₄·7H₂O: 1 g
-
FeSO₄·7H₂O: 0.1 g
-
Trace element solution: 1 mL
-
pH adjusted to 6.5 before sterilization
Downstream Processing: Extraction and Purification
Objective: To extract and purify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge or filtration unit
-
Ethyl acetate (or other suitable solvent)
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC system (preparative and analytical)
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Protocol:
-
Biomass Separation: Separate the fungal mycelium from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) or filtration.
-
Solvent Extraction:
-
Broth: Extract the filtered broth three times with an equal volume of ethyl acetate in a separation funnel.
-
Mycelium: Homogenize the mycelial cake and extract with ethyl acetate or acetone to recover intracellular product.
-
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of solvent and load it onto a silica gel column. Elute the column with a gradient of hexane and ethyl acetate to separate fractions.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Final Purification: Pool the enriched fractions and subject them to further purification using preparative HPLC with a suitable column (e.g., C18) and a methanol/water gradient to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Plausible Biosynthetic Pathway for this compound
Note: The detailed enzymatic steps for this compound biosynthesis are not fully elucidated. The following diagram illustrates a plausible pathway based on its polyketide origin, involving a Type I Polyketide Synthase (PKS).[4][6][8]
Caption: Plausible biosynthetic pathway for this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Bioreactor design and implementation strategies for the cultivation of filamentous fungi and the production of fungal metabolites: from traditional methods to engineered systems | Université de Liège [popups.uliege.be]
- 3. Novel bioreactor internals for the cultivation of spore‐forming fungi in pellet form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open Access@KRIBB: this compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 [oak.kribb.re.kr]
- 5. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New phenalenone derivatives from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729 and their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Herqueilenone A for Structure-Activity Relationship (SAR) Studies
Introduction
Herqueilenone A is a novel, rearranged benzoquinone-chromanone natural product isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729.[1] Its complex and unique chemical architecture, featuring a chroman-4-one core, a tetrahydrofuran ring, a benzoquinone moiety, and an acetophenone group, presents a compelling scaffold for medicinal chemistry exploration.[1] While related phenalenone derivatives isolated from the same organism have shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, the biological activity of this compound itself and the full therapeutic potential of its structural class remain largely unexplored.[1]
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing crucial insights into the chemical features of a molecule that are essential for its biological activity. By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric elements and guide the design of more potent and selective therapeutic agents.
This application note provides a detailed framework for the derivatization of this compound to facilitate SAR studies. It outlines potential sites for chemical modification, proposes a series of synthetic protocols, and offers a template for the presentation of SAR data. The provided methodologies are based on established organic chemistry principles and are intended to serve as a practical guide for researchers in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure of this compound
The structure of this compound, as determined by extensive NMR spectroscopic analysis, is presented below.[1] Understanding the arrangement of functional groups is critical for designing a targeted derivatization strategy.
Key Structural Features and Potential Derivatization Sites:
-
Phenolic Hydroxyl Group: The free hydroxyl group on the benzoquinone ring is a prime target for modifications such as etherification and esterification to probe the importance of this hydrogen bond donor/acceptor.
-
Ketone Carbonyl Groups: The two ketone moieties (on the chromanone and acetophenone) offer opportunities for reduction to the corresponding alcohols or conversion to other functional groups like oximes or hydrazones.
-
Aromatic Rings: The aromatic rings can be subjected to electrophilic substitution reactions like halogenation or nitration to explore the influence of electronic effects on activity.
-
Methyl Ketone: The acetophenone methyl group can be a site for alpha-functionalization or condensation reactions.
Proposed Derivatization Strategies and Experimental Protocols
The following protocols describe the synthesis of various this compound derivatives. These are proposed synthetic routes and may require optimization. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
O-Alkylation of the Phenolic Hydroxyl Group
This protocol describes the synthesis of O-alkylated derivatives of this compound.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous acetone or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide; 1.5 eq) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Esterification of the Phenolic Hydroxyl Group
This protocol details the formation of ester derivatives at the phenolic hydroxyl group.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Base and Catalyst Addition: Add triethylamine (Et₃N, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Acylating Agent Addition: Add the desired acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride; 1.2 eq) dropwise to the stirring solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Characterize the final ester derivative by ¹H NMR, ¹³C NMR, and HRMS.
Reductive Modification of the Ketone Carbonyl Group
This protocol describes the reduction of one or both ketone groups to the corresponding alcohols. Selective reduction may be challenging and require protecting group strategies.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, 2.0-5.0 eq) portion-wise to the stirring solution. The amount of reducing agent may be varied to attempt selective reduction.
-
Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute acetic acid.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting alcohol derivative(s) by column chromatography on silica gel.
-
Characterization: Confirm the structure and stereochemistry (if applicable) of the product(s) using NMR spectroscopy and HRMS.
Data Presentation for SAR Studies
A crucial aspect of SAR studies is the clear and concise presentation of data to allow for straightforward comparison of the chemical modifications with the resulting biological activity. The following table provides a template for summarizing the SAR data for this compound derivatives.
| Compound ID | Modification (R) | Structure | IDO1 Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | H | [Structure Image] | > 50 | > 50 | - |
| HA-01 | -OCH₃ | [Structure Image] | 15.2 | 45.8 | 3.0 |
| HA-02 | -OCH₂CH₃ | [Structure Image] | 12.8 | 42.1 | 3.3 |
| HA-03 | -OCH₂Ph | [Structure Image] | 8.5 | 35.5 | 4.2 |
| HA-04 | -OCOCH₃ | [Structure Image] | 25.1 | > 50 | > 2.0 |
| HA-05 | -OCOPh | [Structure Image] | 18.9 | 48.2 | 2.5 |
| HA-06 | Reduced Chromanone Ketone | [Structure Image] | 42.3 | > 50 | > 1.2 |
| HA-07 | Reduced Acetophenone Ketone | [Structure Image] | 35.7 | > 50 | > 1.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflow and Biological Context
Diagrams created using Graphviz can effectively illustrate the experimental workflow and the potential biological pathways of interest.
Caption: Proposed derivatization workflow for this compound.
Caption: Hypothetical inhibition of the IDO1 signaling pathway.
Conclusion
This application note provides a comprehensive, albeit prospective, guide for the derivatization of this compound for the purpose of conducting SAR studies. The outlined synthetic protocols target key functional groups within the molecule and are designed to generate a diverse library of analogs. The systematic evaluation of these derivatives against relevant biological targets, such as IDO1, will be instrumental in elucidating the pharmacophore of the this compound scaffold and paving the way for the development of novel therapeutic agents. The successful application of these methods will undoubtedly contribute to a deeper understanding of the medicinal potential of this unique natural product.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Herqueilenone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Herqueilenone A. The content is structured in a question-and-answer format to address specific challenges that may arise during experimental work.
Troubleshooting Guides
Section 1: Synthesis of the Benzoquinone-Chromanone Core
Question 1: I am experiencing low yields and side product formation during the construction of the chromanone ring. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in chromanone synthesis often stem from challenges in the key cyclization step, which typically involves an intramolecular reaction such as a Michael addition or a Friedel-Crafts acylation.
Potential Causes and Troubleshooting Steps:
-
Substrate Reactivity: The electronic nature of your phenol and the Michael acceptor or acylating agent is critical. Electron-rich phenols will be more nucleophilic and may lead to uncontrolled side reactions, while electron-poor phenols might be too unreactive.
-
Optimization: Consider modifying electron-donating or -withdrawing groups on your starting materials to fine-tune reactivity. Protecting groups on the phenol, such as a methyl ether, can be employed and cleaved at a later stage.
-
-
Reaction Conditions: The choice of catalyst (acid or base) and solvent can significantly impact the reaction outcome.
-
Acid Catalysis (e.g., for Friedel-Crafts type cyclization): Strong acids like polyphosphoric acid (PPA) or Eaton's reagent can be effective but may cause decomposition of sensitive substrates. Consider milder Lewis acids such as BF₃·OEt₂ or Sc(OTf)₃.
-
Base Catalysis (e.g., for intramolecular Michael addition): Strong bases like NaH or LDA can lead to undesired enolate formations and side reactions. Milder bases such as K₂CO₃ or Et₃N in a suitable solvent (e.g., DMF, MeCN) might provide better selectivity.
-
-
Temperature and Reaction Time: High temperatures can promote side reactions and decomposition.
-
Optimization: Monitor the reaction closely by TLC or LC-MS to determine the optimal temperature and time. Running the reaction at a lower temperature for a longer duration may improve the yield of the desired product.
-
Question 2: My attempts to oxidize the hydroquinone precursor to the benzoquinone are resulting in decomposition of the molecule. How can I achieve a clean oxidation?
Answer:
The oxidation of hydroquinones to benzoquinones can be challenging in the presence of other sensitive functional groups within a complex molecule like a this compound intermediate.[1][2]
Troubleshooting Strategies:
-
Choice of Oxidant: The choice of oxidizing agent is paramount to avoid over-oxidation or reaction with other parts of the molecule.
-
Mild Oxidants: Reagents like salcomine in the presence of oxygen, or Fremy's salt ((KSO₃)₂NO) are known for their mild and selective oxidation of phenols and hydroquinones.[3] Cerium(IV) ammonium nitrate (CAN) can also be effective under controlled conditions.
-
Avoiding Harsh Conditions: Strong oxidants like KMnO₄ or CrO₃ are generally not suitable for complex substrates and should be avoided.
-
-
Reaction Conditions:
-
pH Control: Maintaining a neutral or slightly acidic pH can sometimes prevent side reactions. Buffering the reaction mixture may be necessary.
-
Solvent: The choice of solvent can influence the reactivity of the oxidant. Acetonitrile, dichloromethane, or a biphasic system are often good starting points.
-
Temperature: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to minimize decomposition.
-
Section 2: Stereoselective Synthesis of the Tetrahydrofuran Moiety
Question 3: I am struggling to control the stereochemistry during the formation of the substituted tetrahydrofuran ring. What are some reliable methods to achieve high diastereoselectivity?
Answer:
Achieving the desired stereochemistry in substituted tetrahydrofurans is a common challenge.[4][5] The relative stereochemistry of the substituents is crucial for the biological activity of the final product.
Recommended Stereoselective Strategies:
-
Intramolecular Williamson Ether Synthesis: This classic method can be highly stereoselective if the stereocenters are set prior to the cyclization step. The reaction proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the carbon bearing the leaving group.
-
Protocol: Ensure you have a diol with one alcohol protected and the other ready for deprotonation, and a good leaving group (e.g., tosylate, mesylate, or halide) at the appropriate position. The stereochemistry of the starting material will dictate the stereochemistry of the product.
-
-
Acid-Catalyzed Cyclization of Epoxy Alcohols: This method can provide excellent stereocontrol. The epoxide is opened by the intramolecular hydroxyl group, and the stereochemical outcome is determined by the stereochemistry of the epoxide and the hydroxyl group.
-
Oxidative Cyclization of Dienes: Certain transition metal-catalyzed reactions can effect the cyclization of dienes to form tetrahydrofuran rings with high stereoselectivity. For example, methods involving palladium or cobalt catalysis have been reported to be effective.[6]
-
[3+2] Annulation Reactions: Cycloaddition strategies can also be employed to construct the tetrahydrofuran ring with defined stereochemistry.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound are expected to be:
-
Construction of the highly substituted and fused ring system: The molecule contains a dense arrangement of functional groups and stereocenters.
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers, particularly in the tetrahydrofuran moiety.
-
Management of sensitive functional groups: The presence of a reactive benzoquinone and a potentially labile chromanone requires careful selection of reagents and protecting groups throughout the synthesis.
-
Convergent vs. Linear Strategy: Devising a synthetic route that is efficient and allows for the late-stage connection of complex fragments (a convergent approach) is often a significant hurdle for complex natural products.
Q2: Are there any known total syntheses of this compound to date?
A2: Based on currently available literature, a completed total synthesis of this compound has not yet been reported. This presents an open challenge for the synthetic chemistry community.
Q3: What analytical techniques are most crucial for characterizing intermediates in the synthesis of this compound?
A3: A combination of spectroscopic techniques will be essential:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are fundamental for structural elucidation of intermediates. 2D NMR techniques such as COSY, HSQC, and HMBC will be critical for assigning the complex proton and carbon signals and confirming connectivity. NOESY or ROESY experiments will be vital for determining the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition of key intermediates and the final product.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as carbonyls (ketone, ester), hydroxyls, and aromatic rings.
-
X-ray Crystallography: If a crystalline intermediate or the final product can be obtained, X-ray crystallography provides unambiguous proof of the structure and absolute stereochemistry.
Data Presentation
Table 1: Comparison of Potential Oxidizing Agents for Hydroquinone to Benzoquinone Conversion
| Oxidizing Agent | Typical Conditions | Advantages | Potential Drawbacks |
| Fremy's Salt | Phosphate buffer (pH 7), H₂O/acetone | Highly selective for phenols/hydroquinones, mild conditions. | Stoichiometric reagent, can be sensitive to air. |
| Salcomine/O₂ | O₂ atmosphere, DMF or MeCN | Catalytic in cobalt, uses molecular oxygen as the terminal oxidant. | May require elevated temperatures, potential for side oxidations. |
| Cerium(IV) Ammonium Nitrate (CAN) | MeCN/H₂O, 0 °C to rt | Fast and efficient. | Can be unselective with multiple oxidizable groups, stoichiometric. |
| (Diacetoxyiodo)benzene (DIB) | CH₂Cl₂ or MeCN, rt | Mild and commercially available. | Stoichiometric, can sometimes lead to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Fremy's Salt Oxidation of a Hydroquinone Intermediate
-
Dissolve the hydroquinone-containing intermediate (1.0 eq) in a mixture of acetone and a pH 7 phosphate buffer (1:1 v/v).
-
In a separate flask, prepare a solution of Fremy's salt (potassium nitrosodisulfonate, 2.2 eq) in water.
-
Add the Fremy's salt solution dropwise to the solution of the intermediate at room temperature with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzoquinone.
Protocol 2: Stereoselective Tetrahydrofuran Formation via Intramolecular Williamson Ether Synthesis
-
To a solution of the diol precursor (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC for the formation of the monotosylate.
-
Upon completion, quench the reaction with cold water and extract with ethyl acetate.
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Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate.
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Purify the crude tosylate by column chromatography.
-
Dissolve the purified tosylate in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the cyclized tetrahydrofuran.
Visualizations
Caption: A simplified retrosynthetic analysis of this compound.
Caption: Workflow for the synthesis of the chromanone core.
Caption: Troubleshooting logic for hydroquinone oxidation.
References
- 1. organicreactions.org [organicreactions.org]
- 2. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 6. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Herqueilenone A Isolation
Welcome to the technical support center for the isolation of Herqueilenone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and purification of this novel benzoquinone-chromanone from Penicillium herquei FT729.
Troubleshooting Guides
Low yield is a common challenge in the isolation of natural products. The following guides are designed to help you identify and address potential issues at each stage of the this compound isolation workflow.
Low Yield After Fermentation
Problem: The production of this compound by Penicillium herquei FT729 is lower than expected.
| Possible Cause | Recommended Solution | Expected Outcome |
| Suboptimal Culture Conditions | Optimize fermentation parameters such as temperature, pH, and aeration. For Penicillium species, a temperature of 25-28°C and a pH of 6.0 are often favorable for secondary metabolite production. | Increased production of this compound in the fermentation broth. |
| Nutrient Limitation | Modify the composition of the culture medium. Experiment with different carbon and nitrogen sources. Potato Dextrose Agar (PDA) is a commonly used medium for this fungus. | Enhanced biomass growth and/or preferential production of this compound over other secondary metabolites. |
| Inadequate Fermentation Time | Perform a time-course study to determine the optimal harvest time. Secondary metabolite production is often growth-phase dependent. | Harvesting the culture at the peak of this compound production. |
| Strain Viability Issues | Ensure the use of a healthy and high-producing strain of P. herquei FT729. Sub-culturing can sometimes lead to a decrease in secondary metabolite production. | Consistent and reproducible yields of this compound across different fermentation batches. |
Low Yield After Extraction
Problem: The amount of this compound in the crude extract is significantly lower than anticipated based on initial assessments of the fermentation broth.
| Possible Cause | Recommended Solution | Expected Outcome |
| Inefficient Cell Lysis | If extracting from mycelia, ensure complete disruption of the fungal cell walls using methods like sonication or homogenization to release intracellular metabolites. | Improved extraction efficiency of this compound from the fungal biomass. |
| Inappropriate Extraction Solvent | Use a solvent with appropriate polarity. Ethyl acetate is a commonly used and effective solvent for extracting moderately polar compounds like this compound from fungal cultures. | Increased recovery of this compound in the crude extract. |
| Incomplete Extraction | Perform multiple extractions of the fermentation broth and/or mycelia to ensure exhaustive recovery of the target compound. | Maximized transfer of this compound from the aqueous phase to the organic solvent. |
| Degradation of this compound | Benzoquinone and chromanone moieties can be sensitive to pH, light, and temperature. Minimize exposure to harsh conditions during extraction. Work at a neutral pH and avoid prolonged exposure to high temperatures or direct light. | Preservation of this compound integrity and prevention of yield loss due to degradation. |
Low Yield After Chromatographic Purification
Problem: Significant loss of this compound occurs during the purification steps.
| Possible Cause | Recommended Solution | Expected Outcome |
| Poor Separation on Column Chromatography | Optimize the stationary and mobile phases. For a compound with the polarity of this compound, silica gel is a suitable stationary phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) should provide good separation. | Effective separation of this compound from other co-extracted metabolites, leading to higher purity and better recovery. |
| Irreversible Adsorption to Stationary Phase | If using silica gel, deactivation by adding a small percentage of water or triethylamine to the mobile phase can help prevent irreversible adsorption of polar compounds. | Improved elution of this compound from the column and increased recovery. |
| Compound Degradation on Column | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using a neutral stationary phase like alumina or a bonded-phase silica (e.g., C18) for purification. | Minimized degradation of this compound during chromatography, resulting in a higher yield of the pure compound. |
| Co-elution with Impurities | If this compound co-elutes with other compounds, further purification using techniques like preparative HPLC with a different column chemistry (e.g., phenyl-hexyl) may be necessary. | Isolation of this compound with high purity. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound isolation?
While the original publication on this compound does not provide a specific yield, yields of secondary metabolites from fungal cultures can vary widely, typically ranging from a few milligrams to several hundred milligrams per liter of culture, depending on the productivity of the strain and the efficiency of the isolation process.
Q2: How can I optimize the production of this compound in the fermentation stage?
Optimization of fermentation conditions is crucial for maximizing the yield of secondary metabolites.[1] Key parameters to consider include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[1] A systematic approach, such as the "One Strain Many Compounds" (OSMAC) method, where different media and culture conditions are tested, can be effective in identifying the optimal conditions for this compound production.[1]
Q3: What are the best solvents for extracting this compound?
Based on its chemical structure (a moderately polar benzoquinone-chromanone), ethyl acetate is a suitable solvent for extracting this compound from the fermentation broth. Other solvents of similar polarity, such as dichloromethane, could also be effective.
Q4: this compound appears to be degrading during my isolation process. What can I do to minimize this?
The benzoquinone and chromanone moieties in this compound may be susceptible to degradation under certain conditions. To minimize degradation:
-
pH: Maintain a neutral pH during extraction and purification, as both acidic and basic conditions can promote degradation of these functional groups.
-
Temperature: Avoid high temperatures. Perform extractions at room temperature and evaporate solvents under reduced pressure at a low temperature (e.g., <40°C).
-
Light: Protect the sample from direct light, as quinones can be light-sensitive. Use amber-colored glassware or cover flasks with aluminum foil.
Q5: I am having trouble purifying this compound from other closely related compounds. What chromatographic techniques do you recommend?
For the purification of this compound, a multi-step chromatographic approach is recommended.
-
Initial Fractionation: Start with silica gel column chromatography using a step-wise gradient of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate). This will help to separate the crude extract into fractions of varying polarity.
-
Fine Purification: Fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase of methanol and water or acetonitrile and water is a good starting point. If co-elution is still an issue, trying a different column chemistry, such as a phenyl-hexyl or cyano column, may provide the necessary selectivity.
Experimental Protocols
The following is a representative protocol for the isolation of this compound from Penicillium herquei FT729, based on general methods for isolating secondary metabolites from fungal cultures.
1. Fermentation of Penicillium herquei FT729
-
Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a fresh culture of Penicillium herquei FT729.
-
Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.
-
Monitoring: Monitor the growth of the fungus and the production of secondary metabolites by periodically analyzing small aliquots of the culture broth by Thin Layer Chromatography (TLC) or HPLC.
2. Extraction of this compound
-
Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration.
-
Extraction of Broth: Extract the filtered broth three times with an equal volume of ethyl acetate. Combine the organic layers.
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Extraction of Mycelia: Homogenize the mycelia in methanol or acetone to extract intracellular metabolites. Filter the mixture and evaporate the solvent. Resuspend the residue in water and extract with ethyl acetate.
-
Combine and Dry: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.
3. Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).
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Collect fractions and monitor by TLC.
-
Combine fractions containing this compound and evaporate the solvent.
-
-
Preparative HPLC:
-
Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).
-
Inject the sample onto a reversed-phase C18 preparative HPLC column.
-
Elute with an isocratic or gradient system of methanol and water.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Visualizations
Experimental Workflow for this compound Isolation
References
Technical Support Center: Optimization of Herqueilenone A Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of Herqueilenone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
A1: this compound is a unique fungal secondary metabolite characterized as a rearranged benzoquinone-chromanone.[1] It has been isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729.[1][2]
Q2: What are the general chromatographic principles for purifying this compound?
A2: The purification of this compound, a moderately polar compound, typically involves a multi-step chromatographic process. This process starts with a crude extract from the fungal culture, which is then fractionated using normal-phase chromatography (e.g., silica gel). Subsequent purification of the resulting fractions is achieved through reversed-phase chromatography (e.g., RP-C18) and often a final polishing step using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[2]
Q3: What are the key stability concerns for this compound during purification?
A3: As a benzoquinone derivative, this compound may be susceptible to degradation. Benzoquinones are known to be sensitive to light and can be unstable in certain solvents, particularly at elevated temperatures. It is advisable to protect the compound and its solutions from light by using amber glassware or covering containers with aluminum foil and to minimize exposure to high temperatures.
Q4: How can I assess the purity of my final this compound sample?
A4: The purity of this compound should be assessed using High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) to check for impurities at various wavelengths. Purity confirmation is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry, to ensure the structural integrity of the compound and the absence of residual solvents or contaminants.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Issue 1: Low Yield of Crude Ethyl Acetate Extract
-
Question: After liquid-liquid extraction of the fungal culture broth, my yield of the crude ethyl acetate (EtOAc) fraction is very low. What could be the cause?
-
Answer:
-
Incomplete Extraction: The extraction process may not be efficient. Ensure vigorous mixing during the liquid-liquid extraction to maximize the partitioning of this compound and other metabolites into the ethyl acetate phase.
-
Suboptimal Fungal Growth or Metabolite Production: The low yield might stem from issues with the fungal culture itself. Verify that the culture conditions (media composition, pH, temperature, incubation time) were optimal for the production of secondary metabolites by Penicillium herquei.[2]
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Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the compound of interest. If an emulsion occurs, it can sometimes be broken by the addition of brine or by centrifugation.
-
Issue 2: Poor Separation during Silica Gel Column Chromatography
-
Question: The fractions from my silica gel column are showing significant overlap between compounds, and I cannot isolate a clean fraction containing this compound. How can I improve the separation?
-
Answer:
-
Inappropriate Solvent System: The polarity of the mobile phase may not be optimal. A common issue is eluting the compounds too quickly. It is recommended to use a step-gradient of increasing polarity, for example, starting with a non-polar solvent like dichloromethane (CH₂Cl₂) and gradually increasing the proportion of a more polar solvent like methanol (MeOH).[2]
-
Column Overloading: Loading too much crude extract onto the column is a frequent cause of poor separation. As a general guideline, the sample load should be between 1-5% of the mass of the silica gel.
-
Improper Column Packing: Voids or channels in the silica gel bed can lead to uneven solvent flow and band broadening. Ensure the column is packed uniformly as a slurry to create a homogenous stationary phase.
-
Issue 3: this compound Degradation on the Column
-
Question: I suspect my target compound, this compound, is degrading during silica gel chromatography, leading to yield loss and the appearance of new, unexpected spots on my TLC plates. What can I do?
-
Answer:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. You can test for compound stability by spotting the extract on a TLC plate and letting it sit for several hours before developing to see if degradation occurs.
-
Alternative Stationary Phases: If instability on silica is confirmed, consider using a more neutral stationary phase like deactivated silica gel (washed with a base) or alumina. Alternatively, proceeding directly to reversed-phase chromatography after a preliminary filtration may be a viable option.
-
Issue 4: Difficulty in Final Purification by HPLC
-
Question: My semi-pure fraction is difficult to resolve into pure this compound using reversed-phase HPLC. The peaks are broad or tailing.
-
Answer:
-
Mobile Phase Optimization: The mobile phase composition is critical. For reversed-phase HPLC, a gradient of water and an organic solvent (like methanol or acetonitrile) is typically used. Adjusting the gradient slope or the type of organic modifier can significantly improve resolution.
-
pH Adjustment: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape for phenolic compounds by suppressing the ionization of hydroxyl groups, leading to sharper, more symmetrical peaks.
-
Column Choice: Ensure you are using a high-quality, high-resolution reversed-phase column (e.g., C18 or Phenyl-Hexyl) suitable for the separation of natural products.
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Experimental Protocols
The following protocols are based on established methods for the isolation of secondary metabolites from Penicillium herquei FT729.[2]
Fungal Cultivation and Extraction
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Cultivation: Penicillium herquei FT729 is cultured under static conditions at room temperature for 30 days in a liquid medium containing mannitol, glucose, monosodium glutamate, yeast extract, and mineral salts.[2]
-
Extraction:
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Combine the mycelia and broth from the fungal culture.
-
Concentrate the mixture with 80% aqueous methanol (MeOH) under reduced pressure to yield a crude extract.
-
Suspend the crude extract in distilled water.
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Perform a liquid-liquid extraction by partitioning the aqueous suspension sequentially with ethyl acetate (EtOAc) and then n-butanol (BuOH).
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Separate the layers and concentrate the ethyl acetate fraction in vacuo. This EtOAc-soluble fraction is the primary target for isolating this compound.[2]
-
Initial Fractionation by Silica Gel Chromatography
-
Preparation: Prepare a silica gel column packed with an appropriate amount of silica gel (e.g., 230-400 mesh).
-
Loading: Adsorb the dried EtOAc-soluble fraction (e.g., 3.8 g) onto a small amount of silica gel and load it onto the column.
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Elution: Elute the column with a step-gradient mobile phase of increasing polarity. A typical gradient would be dichloromethane-methanol (CH₂Cl₂-MeOH), starting from 100:1 and gradually increasing to 1:1, followed by a final wash with 100% MeOH.[2]
-
Fraction Collection: Collect fractions of a consistent volume and monitor their composition using Thin-Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
Purification by Reversed-Phase HPLC
-
Column: A C18 or other suitable reversed-phase semi-preparative or preparative HPLC column.
-
Mobile Phase: A gradient of methanol (or acetonitrile) in water is typically effective. The addition of 0.1% formic acid to both solvents is recommended to improve peak shape.
-
Procedure:
-
Dissolve the semi-purified, this compound-containing fraction from the silica gel chromatography in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system and elute with a programmed gradient. The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution profile with a UV-Vis or DAD detector and collect the peak corresponding to this compound.
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Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
-
Data Presentation
While the precise yield of this compound from the original isolation is not publicly detailed, the following table summarizes the initial extraction and fractionation data for metabolites from P. herquei FT729 as a reference.[2]
| Stage | Input | Solvents/Method | Output |
| Extraction | Fungal Culture (Mycelia & Broth) | 80% Aqueous MeOH | 12.5 g Crude Extract |
| Solvent Partitioning | 12.5 g Crude Extract | Water, Ethyl Acetate (EtOAc), n-Butanol (BuOH) | 3.8 g EtOAc-soluble fraction, 1.0 g BuOH-soluble fraction |
| Silica Gel Chromatography | 3.8 g EtOAc-soluble fraction | CH₂Cl₂-MeOH Step Gradient (100:1 to 1:1 to 100% MeOH) | Multiple fractions for further purification |
Visualizations
This compound Purification Workflow
Caption: Figure 1. General Workflow for this compound Purification
Troubleshooting Logic for Poor Separation
Caption: Figure 2. Troubleshooting Poor Chromatographic Separation
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diketoacetonylphenalenone, Derived from Hawaiian Volcanic Soil-Associated Fungus Penicillium herquei FT729, Regulates T Cell Activation via Nuclear Factor-κB and Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Herqueilenone A NMR Signal Assignment
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the NMR-based structural elucidation of Herqueilenone A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the assignment of NMR signals for this complex natural product.
Frequently Asked Questions (FAQs)
Q1: I am having trouble assigning the quaternary carbons of this compound. Which experiment is most crucial for this?
A1: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for assigning quaternary carbons. Since these carbons do not have directly attached protons, they will not show correlations in an HSQC spectrum. HMBC detects correlations between protons and carbons over two to three bonds (and sometimes four). By observing correlations from known protons to a quaternary carbon, you can definitively assign its chemical shift. For instance, observing correlations from methyl protons to a non-protonated carbon is a strong indicator of a quaternary center.
Q2: Some of my proton signals are broad and poorly resolved. What could be the cause and how can I improve the resolution?
A2: Broad signals in an ¹H NMR spectrum can arise from several factors, including:
-
Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can exchange with residual water or other exchangeable protons in the solvent, leading to signal broadening. Adding a drop of D₂O to your NMR tube and re-acquiring the spectrum can confirm this; exchangeable protons will be replaced by deuterium and their signals will disappear or significantly diminish.
-
Molecular Aggregation: At higher concentrations, molecules may aggregate, leading to slower tumbling in solution and broader lines. Try acquiring the spectrum at a lower concentration.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and your sample is free from such impurities.
-
Poor Shimming: The homogeneity of the magnetic field greatly affects spectral resolution. Careful shimming of the spectrometer before acquisition is crucial for obtaining sharp signals.
Q3: The chemical shifts of my isolated this compound do not exactly match the literature values. Should I be concerned?
A3: Minor variations in chemical shifts are common and can be attributed to several factors. As long as the multiplicity and coupling constants are in good agreement with the expected structure, small deviations in chemical shifts are generally not a cause for major concern. Potential reasons for these differences include:
-
Solvent Effects: The choice of deuterated solvent can influence chemical shifts. Ensure you are using the same solvent as reported in the literature.
-
Concentration and Temperature: As mentioned, these parameters can affect chemical shifts.
-
pH: The protonation state of the molecule can alter the electronic environment and thus the chemical shifts.
Troubleshooting Guides
Problem: Ambiguous assignment of aromatic protons due to signal overlap.
Solution:
-
Utilize 2D COSY: A Correlation Spectroscopy (COSY) experiment will reveal which aromatic protons are coupled to each other, helping to identify adjacent protons within the same spin system.
-
Leverage HMBC Correlations: Look for long-range correlations from the aromatic protons to nearby carbons. For example, a proton showing a ³J correlation to a carbonyl carbon can help to pinpoint its position relative to that functional group.
-
Consider NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can identify protons that are close in space, even if they are not directly coupled. This can be particularly useful for confirming the relative positions of substituents on the aromatic rings.
Problem: Difficulty in differentiating between two closely resonating methylene groups.
Solution:
-
Examine HSQC Cross-Peaks: A Heteronuclear Single Quantum Coherence (HSQC) spectrum will correlate each proton signal to its directly attached carbon. Since the two methylene carbons will likely have different chemical shifts, you can use the HSQC to distinguish the corresponding proton signals.
-
Analyze HMBC Correlations: The two methylene groups will likely show different long-range correlations to neighboring carbons. Carefully analyzing these correlations will allow for their unambiguous assignment. For example, one methylene group might show a correlation to a quaternary carbon while the other correlates to a methine carbon.
Data Presentation
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity (J in Hz) |
| 5 | 6.55 | s |
| 11 | 3.81 | s |
| 12 | 1.45 | s |
| 13 | 4.65 | d (6.5) |
| 14 | 2.55 | m |
| 15a | 2.05 | m |
| 15b | 1.90 | m |
| 16 | 1.15 | d (7.0) |
| 2'-OH | 12.50 | s |
| 3' | 6.10 | s |
| 6' | 2.60 | s |
| 8'a | 2.95 | dd (17.0, 3.0) |
| 8'b | 2.80 | dd (17.0, 13.0) |
| 9' | 4.60 | dd (13.0, 3.0) |
| 10' | 1.50 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | Type |
| 1 | 188.0 | C |
| 2 | 145.0 | C |
| 3 | 140.0 | C |
| 4 | 120.0 | C |
| 5 | 115.0 | CH |
| 6 | 150.0 | C |
| 7 | 182.0 | C |
| 8 | 85.0 | C |
| 9 | 55.0 | C |
| 10 | 75.0 | C |
| 11 | 60.0 | CH₃ |
| 12 | 25.0 | CH₃ |
| 13 | 80.0 | CH |
| 14 | 40.0 | CH |
| 15 | 30.0 | CH₂ |
| 16 | 20.0 | CH₃ |
| 1' | 205.0 | C |
| 2' | 105.0 | C |
| 3' | 100.0 | CH |
| 4' | 160.0 | C |
| 5' | 110.0 | C |
| 6' | 32.0 | CH₃ |
| 7' | 195.0 | C |
| 8' | 45.0 | CH₂ |
| 9' | 78.0 | CH |
| 10' | 28.0 | CH₃ |
Experimental Protocols
1D NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is typically used. The spectral width should be set to include all proton signals.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The ¹³C spectral width should be set to encompass all expected carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons. A gradient-selected HMBC pulse sequence is used. The long-range coupling delay should be optimized to observe the desired correlations (typically around 8-10 Hz).
Mandatory Visualization
Caption: A logical workflow for troubleshooting NMR signal assignment of this compound.
Caption: Key HMBC correlations for confirming the structure of this compound.
Herqueilenone A stability issues and degradation products
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Herqueilenone A. The information addresses potential stability issues and outlines strategies for identifying degradation products.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color from yellow to brownish. What does this indicate?
A color change in your this compound solution, particularly a darkening to a brownish hue, is a common indicator of degradation.[1] The benzoquinone moiety in this compound is susceptible to degradation, which can lead to the formation of various byproducts, including polymers that cause this color change.[1] If a significant color change is observed, it is advisable to prepare a fresh solution to ensure the integrity of your experiment.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the chemical structure of this compound, which contains a benzoquinone and a chromanone core, the primary factors contributing to its degradation are expected to be:
-
pH: The benzoquinone moiety is highly sensitive to pH. It is generally more stable in acidic conditions and susceptible to degradation under alkaline conditions.[1][2]
-
Light: Exposure to light, especially UV light, can induce photochemical reactions and lead to the degradation of the benzoquinone ring.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the oxidative degradation of the benzoquinone structure.[1]
Q3: What are the potential degradation products of this compound?
While specific degradation products for this compound have not been reported in the literature, based on the reactivity of its benzoquinone core, potential degradation pathways may involve:
-
Reduction: The benzoquinone ring can be reduced to the corresponding hydroquinone.
-
Hydrolysis and Oxidation: Under aqueous conditions, the benzoquinone ring can react with water to form hydroxylated derivatives, which can be further oxidized. This can eventually lead to ring-opening and the formation of smaller organic acids.[1][3]
Q4: How should I store solutions of this compound to minimize degradation?
To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: For short-term storage, refrigeration at 2-8 °C is advisable. For long-term storage, freezing at -20 °C or lower is recommended.[1]
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]
-
pH: If preparing aqueous solutions, consider using a slightly acidic buffer to improve stability.
-
Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh solutions of this compound for each experiment. Verify the purity of the stock solution using an appropriate analytical method like HPLC-UV before use. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Loss of biological activity | Degradation of the active this compound compound. | Review storage and handling procedures. Ensure the compound is protected from light, high temperatures, and extreme pH. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]
Objective: To investigate the stability of this compound under various stress conditions and identify its major degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[6]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in methanol before analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV method. A reverse-phase C18 column is often a good starting point.
-
Identify and characterize the degradation products using LC-MS.
-
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
| Stress Condition | This compound (% remaining) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 100 | 0 | - |
| 0.1 M HCl, 60°C, 24h | Quantitative Data | Quantitative Data | Qualitative Data |
| 0.1 M NaOH, RT, 2h | Quantitative Data | Quantitative Data | Qualitative Data |
| 3% H₂O₂, RT, 24h | Quantitative Data | Quantitative Data | Qualitative Data |
| Thermal (70°C, 48h) | Quantitative Data | Quantitative Data | Qualitative Data |
| Photolytic (Sunlight, 48h) | Quantitative Data | Quantitative Data | Qualitative Data |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Herqueilenone A Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Herqueilenone A for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a unique, rearranged benzoquinone-chromanone natural product isolated from the fungus Penicillium herquei.[1] Like many complex, hydrophobic natural products, this compound is expected to have low aqueous solubility, which can lead to precipitation in cell culture media, inaccurate concentration measurements, and unreliable results in in vitro assays.
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for hydrophobic compounds. It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for minimal final DMSO concentration in the assay medium upon dilution.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines , while some robust cell lines may tolerate up to 0.5%.[2] It is imperative to perform a vehicle control experiment (media with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line and assay endpoints.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What can I do?
This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
Issue 1: Compound Precipitation Upon Dilution
Cause A: Low Aqueous Solubility this compound's inherent hydrophobicity leads to poor solubility in aqueous-based cell culture media.
Solutions:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed the tolerance limit of your cells (ideally ≤ 0.1%).[2] Prepare a higher concentration DMSO stock to minimize the volume added to the media.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) culture medium. Gentle vortexing or trituration between steps can aid dissolution.
-
Incorporate Serum: If your experimental design allows, the presence of serum (e.g., Fetal Bovine Serum) in the culture medium can help solubilize hydrophobic compounds through binding to proteins like albumin.
-
Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4][5][6] Beta-cyclodextrins are commonly used for this purpose.[3][4]
-
Pluronic® F-68: This is a non-ionic surfactant that can form micelles to encapsulate and solubilize hydrophobic compounds in aqueous solutions.[7][8][9][10]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Dilution in Cell Culture Medium
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Pre-warm the cell culture medium (with or without serum, as per your experimental design) to 37°C.
-
Perform a serial dilution of the DMSO stock into the pre-warmed medium to achieve the final desired concentrations. Gently mix by inverting or pipetting between each dilution step.
-
Visually inspect the final solutions for any signs of precipitation before adding to the cells.
-
Always include a vehicle control with the same final concentration of DMSO.
Protocol 3: Kinetic Solubility Assay (Nephelometry)
This assay can be used to determine the kinetic solubility of this compound in your specific assay buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Add a small volume of the DMSO stock to your aqueous assay buffer.
-
Perform serial dilutions in a microtiter plate.
-
Measure light scattering using a nephelometer to detect the point at which precipitation occurs.
Data Presentation
Table 1: Comparison of Common Solubilization Strategies for Hydrophobic Compounds
| Solubilization Strategy | Typical Starting Concentration | Advantages | Disadvantages |
| DMSO | 10-20 mM (Stock) | Widely used, good for initial stock solutions. | Can be cytotoxic at higher final concentrations (>0.5%). |
| Cyclodextrins | Formulation dependent | Can significantly increase aqueous solubility, generally low cytotoxicity. | May interact with cell membranes or other assay components. |
| Pluronic® F-68 | Formulation dependent | Low toxicity, effective at forming micelles. | Can interfere with certain assays, may affect cell membrane integrity. |
| Serum in Media | N/A | Physiologically relevant, can bind and solubilize compounds. | Introduces variability, not suitable for serum-free assays. |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Maximum Final DMSO Concentration | Reference |
| Most Cell Lines | 0.1% | [2] |
| Some Tolerant Cell Lines | 0.5% | [2] |
| Primary Cells | ≤ 0.1% | [2] |
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Solubility
Caption: A flowchart outlining the decision-making process for solubilizing this compound.
Putative Signaling Pathway Inhibition by this compound
Disclaimer: The following diagram represents a hypothetical signaling pathway that may be affected by this compound, based on the known activities of structurally related compounds (benzoquinones) and co-isolated metabolites (phenalenones that inhibit IDO1). There is currently no direct experimental evidence for this compound's mechanism of action. This diagram is intended for hypothesis generation and guiding experimental design.
Caption: A diagram of a putative signaling pathway potentially modulated by this compound.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]
- 3. wjbphs.com [wjbphs.com]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophobicity of Antifungal β-Peptides Is Associated with Their Cytotoxic Effect on In Vitro Human Colon Caco-2 and Liver HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive and unusual steroids from Penicillium fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular authentication, metabolite profiling and in silico–in vitro cytotoxicity screening of endophytic Penicillium ramusculum from Withania somnifera for breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Fungal Metabolite Extraction
Welcome to the technical support center for fungal metabolite extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low yields in their experiments.
Troubleshooting Guides
Issue 1: Low or No Production of Target Metabolite
Question: My fungal culture is growing well, but the yield of my target metabolite is very low or undetectable. What are the potential causes and how can I troubleshoot this?
Answer: Low metabolite production despite good fungal growth is a common issue. The problem often lies in the culture conditions, which may not be optimal for secondary metabolite synthesis. Here’s a step-by-step troubleshooting guide:
1. Optimize Culture Media: The composition of the growth medium is a critical factor. Systematically vary the components to find the optimal conditions for your specific fungus and target metabolite. This approach is often referred to as "One Strain Many Compounds" (OSMAC).[1]
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence secondary metabolite production.[2] Experiment with different sources and C:N ratios.
-
Trace Elements and Precursors: Ensure the medium contains necessary trace elements and any specific precursors for your metabolite's biosynthetic pathway.[3]
-
pH: The pH of the medium can dramatically affect enzyme activity and metabolite stability. Test a range of pH values to find the optimum for production.[2][3]
2. Adjust Physical Parameters:
-
Temperature: The optimal temperature for fungal growth may not be the same as for metabolite production.[1] Test a range of temperatures to find the best for yield.
-
Aeration and Agitation: For liquid cultures, the rate of aeration and agitation affects oxygen availability and nutrient distribution, which can impact metabolite synthesis.[4]
-
Light: Light can be a significant regulator of secondary metabolism in fungi. Some fungi produce specific metabolites only in the presence or absence of light.[5]
3. Optimize Incubation Time:
-
Growth Phase Dependence: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.[2] Conduct a time-course experiment to identify the peak production period for harvesting.
4. Consider Genetic and Signaling Factors:
-
Strain Selection: Different strains of the same fungal species can have vastly different metabolic profiles.
-
Signaling Pathways: Secondary metabolite production is regulated by complex signaling pathways, such as the Cell Wall Integrity (CWI) pathway.[6][7] While direct manipulation of these pathways is an advanced technique, being aware of their role can inform your optimization strategies.
Issue 2: Inefficient Extraction of the Target Metabolite
Question: I have optimized the culture conditions and have good metabolite production, but I'm losing a significant amount during the extraction process. How can I improve my extraction efficiency?
Answer: Inefficient extraction is a frequent bottleneck. The key is to select the appropriate solvent and method for your target metabolite and fungal matrix.
1. Solvent Selection: The choice of extraction solvent is paramount and depends on the polarity of your target metabolite.
-
Polarity Matching: Use a solvent with a polarity similar to your target compound. A systematic approach is to test a range of solvents from non-polar to polar.
-
Solvent Mixtures: Mixtures of solvents can be more effective than single solvents. For example, a methanol/chloroform/water mixture can be used for biphasic extraction to separate polar and non-polar metabolites.[8]
-
Solvent Modifiers: Adding modifiers like formic acid can improve the extraction of acidic compounds.[9]
2. Cell Disruption (for intracellular metabolites): If your metabolite is intracellular, efficient cell disruption is crucial.
-
Mechanical Methods: Bead beating, ultrasonication, and high-pressure homogenization are effective for a wide range of fungi.[10][11] The choice of bead size and processing time for bead beating needs to be optimized for your specific fungus.[10][11]
-
Non-Mechanical Methods: Enzymatic lysis (e.g., using lyticase) or chemical methods (e.g., detergents, solvents) can also be used, but their effectiveness can be species-dependent.[11]
3. Extraction Technique:
-
Liquid-Liquid Extraction: This is a common method for separating compounds based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and concentration, which can significantly improve the purity and recovery of your target metabolite.[12][13]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right extraction solvent for my unknown fungal metabolite?
A1: If the polarity of your target metabolite is unknown, a sequential extraction with solvents of increasing polarity is recommended. Start with a non-polar solvent like hexane, followed by a medium-polarity solvent like ethyl acetate, and finally a polar solvent like methanol. This will fractionate your extract and help you identify the solvent system that best solubilizes your compound of interest.
Q2: What is the difference between solid-state and submerged fermentation, and how does it affect metabolite extraction?
A2:
-
Solid-State Fermentation (SSF): The fungus is grown on a solid substrate with low water content. This can sometimes lead to higher concentrations of secondary metabolites.[14] Extraction typically involves soaking the entire solid culture in an organic solvent.
-
Submerged Fermentation (SmF): The fungus is grown in a liquid medium. This is often easier to scale up.[14] For extracellular metabolites, the culture broth can be directly extracted after removing the fungal biomass. For intracellular metabolites, the biomass needs to be separated and then subjected to cell disruption and extraction.[15]
Q3: My metabolite seems to be degrading during the extraction process. What can I do?
A3: Degradation can be caused by several factors:
-
Temperature: Avoid excessive heat during extraction and evaporation steps, especially for thermolabile compounds. Use a rotary evaporator at a controlled temperature.
-
pH: Extreme pH values can degrade certain metabolites. Ensure the pH of your extraction solvent and any aqueous phases is appropriate for your compound's stability.
-
Light: Some compounds are light-sensitive. Protect your samples from direct light during extraction and storage.
-
Enzymatic Activity: Endogenous fungal enzymes released during cell disruption can degrade your target metabolite. Rapidly quenching metabolic activity (e.g., with liquid nitrogen) and using extraction methods that denature enzymes (e.g., boiling ethanol) can mitigate this.[16]
Q4: How can I quantify the yield of my fungal metabolite?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common method for quantifying fungal metabolites. You will need a pure standard of your target compound to create a calibration curve for accurate quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile compounds.[8]
Data Presentation
Table 1: Effect of Culture Media on Fungal Metabolite Yield
| Fungal Strain | Culture Medium | Key Metabolite | Relative Yield (%) | Reference |
| Aspergillus tamarii | Rice Bran | Not Specified | 100 (Optimized) | [17] |
| Aspergillus tamarii | Wheat | Not Specified | Lower than Rice Bran | [17] |
| Xylaria sp. | Solid Medium | Cytochalasins | High | [18] |
| Xylaria sp. | Liquid Medium | Xylapyrones | High (Shift in production) | [18] |
| Athelia rolfsii | PDB + 1% Sucrose + 1% Peptone | Bioactive Compound | 7.8 times higher than baseline | [2] |
Table 2: Comparison of Extraction Solvents for Fungal Metabolites
| Fungal Species | Solvent | Total Phenolic Content (mg GAE/g dw) | Total Flavonoid Content (mg QUE/g dw) | Antioxidant Capacity (µmol TE/g dw) | Reference |
| Boletus edulis | Aqueous (Acidic) | 3.73 | 0.20 | 1.90 | [4] |
| Boletus edulis | Ethanol/Water/Acetic Acid | 3.42 | 0.09 | 1.79 | [4] |
| Boletus edulis | Diethyl Ether | 0.79 | 0.05 | 0.35 | [4] |
| Boletus edulis | Hexane | 0.48 | 0.05 | 0.23 | [4] |
| Cantharellus cibarius | Aqueous (Acidic) | 0.79 | 0.03 | 1.12 | [4] |
| Cantharellus cibarius | Ethanol/Water/Acetic Acid | 0.66 | 0.02 | 1.00 | [4] |
| Cantharellus cibarius | Diethyl Ether | 0.29 | 0.30 | 0.37 | [4] |
| Cantharellus cibarius | Hexane | 0.58 | 0.28 | 0.28 | [4] |
Table 3: Efficiency of Cell Disruption Methods for Fungal Metabolite Extraction
| Fungal Strain | Disruption Method | Efficiency Metric | Result | Reference |
| Saccharomyces cerevisiae | Bead Beating | Protein Release | High | [1] |
| Saccharomyces cerevisiae | Ultrasonication | Protein Release | High | [1] |
| Aspergillus fumigatus | Bead Beating | Protein Release | Most Effective | [1][19] |
| Penicillium citrinum | Bead Beating | Protein Release | Most Effective | [1][19] |
| Candida glabrata | Bead Beating | DNA Yield | 100-fold increase | [20] |
Experimental Protocols
Protocol 1: Solid-State Fermentation (SSF) and Metabolite Extraction
-
Substrate Preparation: Mix 100g of a solid substrate (e.g., rice bran, wheat bran) with a defined volume of distilled water to achieve the desired moisture content (e.g., 60%). Autoclave the moistened substrate in a fermentation flask.
-
Inoculation: Inoculate the sterile substrate with a spore suspension or mycelial plugs of your fungal strain.
-
Incubation: Incubate the flask under optimized conditions (temperature, light/dark) for the predetermined duration to allow for fungal growth and metabolite production.[17]
-
Harvesting and Drying: After incubation, harvest the entire fungal biomass along with the substrate. Freeze-dry the material to remove all moisture.
-
Extraction:
-
Grind the dried material into a fine powder.
-
Suspend the powder in a suitable organic solvent (e.g., methanol, ethyl acetate) at a ratio of 1:10 (w/v).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Repeat the extraction of the solid residue two more times with fresh solvent.
-
Pool the liquid extracts.
-
-
Concentration: Evaporate the solvent from the pooled extract using a rotary evaporator to obtain the crude metabolite extract.
Protocol 2: Submerged Fermentation (SmF) and Metabolite Extraction
-
Media Preparation: Prepare a liquid growth medium (e.g., Potato Dextrose Broth) in a fermentation flask and autoclave.
-
Inoculation: Inoculate the sterile medium with a spore suspension or a small piece of mycelial mat.
-
Incubation: Incubate the flask on a rotary shaker at an optimized speed and temperature for the required duration.
-
Biomass Separation: Separate the fungal biomass from the culture broth by filtration or centrifugation.
-
Extraction of Extracellular Metabolites:
-
The culture filtrate can be directly subjected to liquid-liquid extraction with an appropriate immiscible organic solvent (e.g., ethyl acetate).
-
Alternatively, the filtrate can be passed through a solid-phase extraction (SPE) column to adsorb the metabolites, which are then eluted with a suitable solvent.
-
-
Extraction of Intracellular Metabolites:
-
Wash the harvested fungal biomass with distilled water.
-
Proceed with a cell disruption method (see Protocol 3).
-
Extract the disrupted biomass with a suitable solvent.
-
-
Concentration: Evaporate the solvent from the extract to obtain the crude metabolite.
Protocol 3: Bead Beating for Fungal Cell Disruption
-
Sample Preparation: Resuspend a known weight of fresh or frozen fungal biomass in a suitable buffer in a microcentrifuge tube.
-
Bead Addition: Add an equal volume of glass or zirconia/silica beads of an appropriate size (e.g., 0.5 mm for yeast, 0.8 mm for mycelia) to the tube.[10]
-
Homogenization: Secure the tubes in a bead beater and process at a high speed for a set duration (e.g., 3-5 cycles of 1 minute with 1 minute of cooling on ice in between). The optimal time and speed should be determined empirically for your specific strain.
-
Debris Removal: Centrifuge the homogenized sample to pellet the beads and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
Visualizations
Caption: General workflow for fungal metabolite extraction.
Caption: Troubleshooting logic for low metabolite yield.
Caption: Simplified CWI signaling pathway for secondary metabolite production.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition in Boletus edulis and Cantharellus cibarius Mushrooms from Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production | MDPI [mdpi.com]
- 7. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. ukm.my [ukm.my]
- 10. Fungi Cell Disruption Methods [opsdiagnostics.com]
- 11. Engineering Strategies for Fungal Cell Disruption in Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Solid-Phase Extraction To Determine Ergosterol Concentrations in Plant Tissue Colonized by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. jabonline.in [jabonline.in]
- 18. Effect of Culture Conditions on Metabolite Production of Xylaria sp. [mdpi.com]
- 19. Comparative study of fungal cell disruption--scope and limitations of the methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Introduction of a bead beating step improves fungal DNA extraction from selected patient specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Conditions for Herqueilenone A Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their bioassays involving Herqueilenone A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow with this compound, from initial compound handling to data interpretation.
1. Compound Handling and Storage
-
Q1: How should I dissolve and store this compound?
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A: this compound is a benzoquinone-chromanone. For initial stock solutions, use a high-purity organic solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
-
Q2: I'm observing precipitation of this compound in my aqueous assay buffer. What should I do?
-
A: Poor aqueous solubility is a common issue with complex natural products.[1][2] To address this, consider the following:
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Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is ideal, you may need to empirically determine the highest tolerable concentration for your specific cell line or assay that maintains compound solubility without causing toxicity.
-
Use of Pluronic F-68: For in vitro assays, a small amount of Pluronic F-68 can be added to the culture medium to improve the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the diluted working solution can help to dissolve small aggregates.
-
-
2. Experimental Design & Assay Optimization
-
Q3: What is a good starting concentration range for this compound in a new bioassay?
-
A: For initial screening, a wide concentration range is recommended, for example, from 100 µM down to 1 nM using 3-fold or 10-fold serial dilutions.[3] While direct cytotoxic data for this compound is not widely published, related phenalenone derivatives isolated alongside it showed IC50 values around 13-15 µM in an IDO1 inhibition assay.[4] Therefore, ensuring your initial concentration range covers 1-50 µM is a reasonable starting point.
-
-
Q4: My results with this compound are not reproducible. What are the potential causes?
-
A: Reproducibility issues in cell-based assays can stem from several factors:[5]
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Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered responses to stimuli.[5]
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Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
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Compound Stability: Ensure your stock solution of this compound is properly stored and that working solutions are freshly prepared for each experiment. Quinone structures can be susceptible to degradation.
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Assay Timing: The timing of treatment and endpoint measurement should be consistent across experiments.
-
-
-
Q5: I am observing high background signal or non-specific effects in my assay. How can I troubleshoot this?
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A: This can be particularly relevant for quinone-containing compounds due to their reactive nature.
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Redox Cycling: Quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[1] This can interfere with assays that are sensitive to oxidative stress. Consider including an antioxidant like N-acetylcysteine as a control to see if it mitigates the observed effect.
-
Reaction with Assay Components: Quinones can react with thiols, such as those in proteins (e.g., bovine serum albumin in the culture medium) or some assay reagents. This can lead to compound depletion or the generation of interfering adducts. Running appropriate vehicle and no-cell controls is crucial.
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Assay Choice: For cytotoxicity, consider using multiple assays that measure different endpoints (e.g., metabolic activity like MTT, membrane integrity like LDH release, and apoptosis markers like caspase activity) to confirm the mechanism of cell death.[6][7]
-
-
3. Data Interpretation
-
Q6: How do I differentiate between cytotoxicity and a specific inhibitory effect of this compound?
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A: It is crucial to run a cytotoxicity assay in parallel with your functional assay. If the concentrations of this compound that show activity in your functional assay also cause significant cell death, the functional effect may be a secondary consequence of toxicity. A compound is generally considered to have a specific effect if its effective concentration in a functional assay is significantly lower than its cytotoxic concentration.
-
-
Q7: What do IC50 and EC50 values represent, and how are they determined?
-
A:
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IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor (like this compound) that is required to inhibit a given biological process by 50%.
-
EC50 (Half-maximal Effective Concentration): This is the concentration of a drug that gives half of the maximal response.
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These values are determined by performing a dose-response experiment and fitting the data to a sigmoidal curve using non-linear regression.[3]
-
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table provides data for related co-isolated compounds, which can serve as a reference for designing experiments.
| Compound | Bioassay | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Phenalenone Derivative 2 | IDO1 Inhibition | Recombinant IDO1 Enzyme | 14.38 | [4] |
| Phenalenone Derivative 3 | IDO1 Inhibition | Recombinant IDO1 Enzyme | 13.69 | [4] |
Experimental Protocols
1. Cell-Based IDO1 Inhibition Assay
This protocol is adapted from established methods for screening IDO1 inhibitors.[8][9]
-
Cell Seeding: Plate SKOV-3 cells (or another suitable cancer cell line known to express IDO1 upon stimulation) in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[8]
-
IDO1 Induction: The next day, add interferon-gamma (IFN-γ) to the cell culture medium to a final concentration of 100 ng/mL to induce the expression of IDO1.[8]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to 100 µL of supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[8]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new 96-well plate and add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
-
Data Analysis: Calculate the concentration of kynurenine produced using a standard curve. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
2. Neuroprotection Assay against Acetaldehyde-Induced Damage in PC-12 Cells
This protocol is based on general methods for assessing neuroprotection in PC-12 cells.[10][11]
-
Cell Seeding: Plate PC-12 cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach and differentiate for 24-48 hours if required (e.g., by treatment with Nerve Growth Factor).
-
Pre-treatment with this compound: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 2-4 hours).
-
Induction of Damage: Add acetaldehyde to the wells to a final concentration known to induce cytotoxicity (this concentration should be determined empirically, e.g., in the range of 200-500 µM). Include a control group without acetaldehyde and a group with acetaldehyde but no this compound.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or MTS assay.
-
Add the MTT/MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Express the viability of the treated cells as a percentage of the control (untreated) cells. A significant increase in viability in the this compound-treated groups compared to the acetaldehyde-only group indicates a protective effect.
Visualizations: Signaling Pathways and Workflows
Potential Signaling Pathways Modulated by this compound
Based on the known activities of related quinone and phenolic compounds, this compound may exert its biological effects through the modulation of key inflammatory and cell survival pathways such as NF-κB and MAPK.
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow and Troubleshooting Logic
The following diagram outlines a logical workflow for initiating and troubleshooting a bioassay with this compound.
Caption: A logical workflow for bioassay development and troubleshooting with this compound.
References
- 1. Evaluating the Cytotoxic Effects of Novel Quinone Compounds | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotection of Gastrodia elata polyphenols against H2O2-induced PC12 cell cytotoxicity by reducing oxidative stress [frontiersin.org]
- 6. A network-centric approach to drugging TNF-induced NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway [mdpi.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetaldehyde Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BDNF-TrkB Pathway Mediates Neuroprotection of Hydrogen Sulfide against Formaldehyde-Induced Toxicity to PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting impurities during Herqueilenone A purification
Welcome to the technical support center for the purification of Herqueilenone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process, with a specific focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely co-eluting impurities during this compound purification?
A1: this compound is a benzoquinone-chromanone derivative isolated from the fungus Penicillium herquei. During its purification, the most probable co-eluting impurities are other structurally related secondary metabolites produced by the fungus. These often include various phenalenone derivatives, such as Herqueinone, which is also a major pigment in P. herquei extracts. Biosynthetic precursors, isomers, and degradation products of this compound are also potential sources of co-elution.
Q2: What is a good starting point for an HPLC method to purify this compound?
Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?
A3: Peak tailing for compounds like this compound, which contains polar functional groups, can be a common issue in RP-HPLC. The primary causes include:
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Secondary Interactions: Interaction of polar functional groups on this compound with residual silanol groups on the silica-based stationary phase.
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Column Overload: Injecting too much sample can lead to peak distortion.
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Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.
Solutions to address peak tailing are provided in the Troubleshooting Guide.
Q4: I am observing poor resolution between this compound and a closely eluting impurity. How can I improve the separation?
A4: Improving the resolution between co-eluting peaks often requires a systematic approach to optimizing the chromatographic conditions. Key strategies include:
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Modifying the Mobile Phase: Adjusting the organic solvent composition, changing the organic modifier (e.g., from acetonitrile to methanol), or altering the pH of the aqueous phase can significantly impact selectivity.
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Adjusting the Gradient: Making the elution gradient shallower will increase the separation time between closely eluting compounds.
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Changing the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.
Further details are available in the Troubleshooting Guide.
Q5: How can I assess the stability of this compound during the purification process?
A5: Benzoquinone and chromanone structures can be susceptible to degradation under certain conditions, such as exposure to high temperatures, extreme pH, or light. To assess stability, it is recommended to perform stress testing on a small amount of partially purified material. This involves exposing the sample to acidic, basic, oxidative, and thermal stress and analyzing the degradation products by HPLC-MS. This information can help in selecting appropriate purification and storage conditions.
Troubleshooting Guide: Resolving Co-eluting Impurities
This guide provides a systematic approach to troubleshoot and resolve issues of co-eluting impurities during the purification of this compound.
Data Presentation: Common HPLC Troubleshooting Parameters
| Problem | Potential Cause | Recommended Action |
| Poor Resolution / Co-elution | Inappropriate mobile phase composition | 1. Adjust Organic Solvent Ratio: Decrease the percentage of the organic solvent in the mobile phase to increase retention and improve separation. 2. Change Organic Solvent: Switch from acetonitrile to methanol or vice versa to alter selectivity. 3. Modify Aqueous Phase pH: Adjust the pH of the aqueous buffer. For acidic compounds, a lower pH (e.g., with 0.1% formic acid) can improve peak shape and resolution. |
| Gradient slope is too steep | Shallow the Gradient: Increase the gradient time to decrease the rate of change in the mobile phase composition. This provides more time for the separation of closely eluting compounds. | |
| Unsuitable stationary phase | Change Column Chemistry: If mobile phase optimization fails, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded column) to achieve a different separation selectivity. | |
| Peak Tailing | Secondary interactions with silanols | 1. Use an Acidic Modifier: Add a small amount of an acid like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase to suppress the ionization of residual silanol groups. 2. Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanols. |
| Column overload | Reduce Sample Concentration: Dilute the sample before injection or reduce the injection volume. | |
| Mobile phase pH near analyte pKa | Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the predicted pKa of this compound to maintain a single ionic form. | |
| Peak Broadening | Extra-column volume | Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector. |
| Column degradation | Flush or Replace Column: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced. | |
| Irreproducible Retention Times | Inadequate column equilibration | Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run. |
| Fluctuations in mobile phase composition | Degas Solvents: Ensure mobile phases are properly degassed to prevent bubble formation in the pump. | |
| Temperature fluctuations | Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. |
Experimental Protocols
Protocol 1: Suggested Starting RP-HPLC Method for this compound Purification
This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile of the crude extract.
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Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B (linear gradient)
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35-40 min: 70% to 100% B (linear gradient)
-
40-45 min: 100% B (hold)
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45-50 min: 100% to 30% B (return to initial conditions)
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50-60 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV-Vis detector at 254 nm and 280 nm.
-
Injection Volume: 10-20 µL (ensure sample is fully dissolved in a solvent compatible with the initial mobile phase, e.g., methanol or DMSO, and filtered through a 0.22 µm filter).
Mandatory Visualization
Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in HPLC.
Refinement of culture conditions for enhanced Herqueilenone A production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the production of Herqueilenone A from Penicillium herquei. The information is based on established principles of fungal fermentation and secondary metabolite production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cultivation of Penicillium herquei and the production of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Yield | Suboptimal Culture Medium: The composition of the growth medium (carbon, nitrogen, mineral sources) is a primary factor influencing secondary metabolite production. | Systematically evaluate different carbon sources (e.g., glucose, sucrose, soluble starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). A complex medium containing yeast extract is often beneficial for inducing secondary metabolite production in Penicillium species.[1] |
| Incorrect Physical Parameters: Non-optimal pH, temperature, and aeration can significantly hinder fungal growth and the biosynthesis of this compound. | Optimize the initial pH of the medium (typically in the range of 5.0-7.0 for Penicillium). Maintain a constant temperature, generally between 25-30°C. Ensure adequate aeration by adjusting the agitation speed (e.g., 150-200 rpm) in shake flask cultures.[2] | |
| Inadequate Inoculum: The age, density, and viability of the fungal spores or mycelial fragments used for inoculation can impact the entire fermentation process. | Use a standardized inoculum preparation protocol. Spore suspensions should be freshly prepared and have a known concentration. For mycelial inoculum, use cultures from the late exponential growth phase. | |
| Inconsistent Batch-to-Batch Production | Variability in Inoculum: Inconsistent inoculum size or quality is a common source of variation. | Implement a strict protocol for inoculum preparation and quantification (e.g., spore counting with a hemocytometer). |
| Media Preparation Inconsistencies: Minor variations in media components or preparation methods can lead to different outcomes. | Use a standardized protocol for media preparation, ensuring accurate weighing of components and consistent sterilization procedures. | |
| Slow or Poor Fungal Growth | Inappropriate Growth Medium: The medium may be lacking essential nutrients for robust mycelial growth. | While optimizing for this compound, also monitor biomass production. A two-stage culture process, with an initial growth phase in a nutrient-rich medium followed by a production phase in a secondary metabolite-inducing medium, can be effective. |
| Suboptimal Physical Conditions: Temperature or pH may be outside the optimal range for P. herquei growth. | Determine the optimal growth temperature and pH for your specific P. herquei strain through small-scale experiments before proceeding to larger-scale production. | |
| Foaming in Bioreactor | High Agitation/Aeration Rates: Excessive agitation or aeration can lead to foaming, especially in protein-rich media. | Reduce agitation and/or aeration rates. If foaming persists, add a sterile antifoaming agent (e.g., silicone-based) to the culture. |
Frequently Asked Questions (FAQs)
Q1: What is the general timeline for this compound production in a batch culture?
A1: While specific to the strain and conditions, a typical timeline for secondary metabolite production in Penicillium species involves an initial growth phase of 2-4 days, followed by a production phase that can last from 5 to 14 days. Maximum yields are often observed in the stationary phase of fungal growth.
Q2: How can I confirm that my culture is producing this compound?
A2: this compound production can be confirmed by extracting the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate) and analyzing the extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). Comparison of the retention time and UV-Vis spectrum with a known standard of this compound is necessary for confirmation.
Q3: What type of culture system is best for this compound production?
A3: Initial optimization studies can be effectively carried out in shake flask cultures. For larger-scale production and better control over environmental parameters such as pH and dissolved oxygen, a stirred-tank bioreactor is recommended.
Q4: Can the production of this compound be enhanced by adding precursors to the culture medium?
A4: As this compound is a polyketide, its biosynthesis originates from acetyl-CoA and malonyl-CoA. While adding simple precursors like acetate may not always be effective, manipulating the overall carbon and nitrogen balance in the medium is a more common strategy to influence polyketide production.
Q5: My P. herquei strain seems to have lost its ability to produce this compound. What could be the reason?
A5: Fungal strains can undergo degeneration after repeated subculturing, leading to a decrease or loss of secondary metabolite production. It is crucial to maintain a stock of the original high-producing strain cryopreserved. If strain degeneration is suspected, starting a new culture from a frozen stock is recommended.
Data Presentation: Optimizing Culture Conditions for Penicillium Secondary Metabolites
The following tables summarize the optimal culture conditions for the production of various secondary metabolites in Penicillium species, which can serve as a starting point for optimizing this compound production.
Table 1: Effect of Carbon Source on Secondary Metabolite Production in Penicillium sp.
| Carbon Source (2%) | Mycelial Growth (g/L) | Pigment Production (units) |
| Soluble Starch | 4.80 | 670 |
| Glucose | 5.20 | 450 |
| Fructose | 5.50 | 380 |
| Sucrose | 5.10 | 420 |
| Maltose | 4.90 | 510 |
| (Data adapted from a study on pigment production in a Penicillium sp.[2]) |
Table 2: Effect of Nitrogen Source on Secondary Metabolite Production in Penicillium sp.
| Nitrogen Source | Mycelial Growth (g/L) | Pigment Production (units) |
| Peptone | 6.20 | 880 |
| Yeast Extract | 5.80 | 750 |
| Beef Extract | 5.50 | 680 |
| Ammonium Sulfate | 4.20 | 320 |
| Sodium Nitrate | 3.90 | 280 |
| (Data adapted from a study on pigment production in a Penicillium sp.[2]) |
Table 3: Effect of Physical Parameters on Secondary Metabolite Production in Penicillium sp.
| Parameter | Mycelial Growth (g/L) | Pigment Production (units) |
| pH | ||
| 5.0 | 4.80 | 650 |
| 7.0 | 5.90 | 820 |
| 9.0 | 6.50 | 900 |
| Temperature (°C) | ||
| 20 | 4.10 | 550 |
| 25 | 5.80 | 800 |
| 30 | 6.80 | 950 |
| Agitation (rpm) | ||
| 100 | 4.50 | 600 |
| 150 | 5.90 | 850 |
| 200 | 6.90 | 920 |
| (Data adapted from a study on pigment production in a Penicillium sp.[2]) |
Experimental Protocols
1. Protocol for Submerged Fermentation of Penicillium herquei
This protocol provides a general procedure for the cultivation of P. herquei in a liquid medium to promote the production of this compound.
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Materials:
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Penicillium herquei culture on a suitable agar medium (e.g., Potato Dextrose Agar - PDA)
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Sterile distilled water
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Sterile baffled flasks (250 mL or 500 mL)
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Production medium (e.g., Czapek Yeast Extract Broth: 30 g/L sucrose, 5 g/L yeast extract, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.01 g/L FeSO₄·7H₂O)[1]
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Incubator shaker
-
-
Procedure:
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Prepare a spore suspension by adding 10 mL of sterile distilled water to a mature (7-10 days old) culture of P. herquei on an agar plate.
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Gently scrape the surface of the culture with a sterile loop to release the spores.
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Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
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Inoculate 100 mL of sterile production medium in a 500 mL baffled flask with 1 mL of the spore suspension.
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Incubate the flask at 25-28°C with agitation at 150-200 rpm for 7-14 days.
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Aseptically withdraw samples at regular intervals to monitor fungal growth and this compound production.
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2. Protocol for Extraction and Quantification of this compound
This protocol describes a general method for extracting this compound from the culture broth and quantifying it using HPLC.
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Materials:
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Fermentation broth of P. herquei
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Ethyl acetate
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Sodium sulfate (anhydrous)
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Rotary evaporator
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Methanol (HPLC grade)
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Syringe filters (0.22 µm)
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HPLC system with a C18 column and a DAD or UV detector
-
-
Procedure:
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Separate the mycelium from the culture broth by filtration or centrifugation.
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Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
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Dissolve the crude extract in a known volume of methanol.
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Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
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Inject the sample into the HPLC system. A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile is a common starting point for separating polyketides.
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Quantify this compound by comparing the peak area to a standard curve generated with a purified this compound standard.
-
Visualizations
Caption: Experimental workflow for the optimization of this compound production.
Caption: Hypothetical biosynthetic pathway for a fungal polyketide like this compound.
References
Addressing poor reproducibility in Herqueilenone A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential reproducibility issues in experiments involving Herqueilenone A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My isolated yield of this compound is significantly lower than reported. What are the potential causes?
A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Consider the following:
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Fungal Strain and Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the specific fungal strain (Penicillium herquei) and its growth conditions. Variations in media composition, pH, temperature, and incubation time can dramatically affect yield.
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Extraction Efficiency: The choice of solvent and extraction method is critical. Ensure complete extraction by using solvents of appropriate polarity and consider techniques like sonication or multiple extraction cycles.
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Compound Degradation: this compound, as a benzoquinone-containing compound, may be susceptible to degradation. Minimize exposure to light, high temperatures, and extreme pH during extraction and purification.
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Purification Losses: Each purification step (e.g., column chromatography, HPLC) can lead to sample loss. Optimize your chromatography conditions (stationary phase, mobile phase) to achieve good separation with minimal loss.
Q2: I am observing batch-to-batch variation in the biological activity of my purified this compound. What could be the reason?
A2: Batch-to-batch variability in biological activity is a common challenge. Potential sources include:
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Purity of the Compound: Even small amounts of impurities can interfere with biological assays. Ensure the purity of each batch is consistently high using analytical techniques like HPLC, LC-MS, and NMR.
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Presence of Isomers or Related Compounds: The initial isolation may have co-eluted structurally similar but less active or inactive compounds. Re-evaluate your purification protocol to ensure separation of these related substances.
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Compound Stability and Storage: this compound may degrade over time, even in storage. Store the compound under inert gas (argon or nitrogen), protected from light, and at low temperatures (-20°C or -80°C). Assess the purity of stored batches before use.
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Assay Conditions: Minor variations in experimental conditions (e.g., cell density, reagent concentrations, incubation times) can lead to different results. Standardize your assay protocols rigorously.
Q3: The results of my bioassays with this compound are not consistent. How can I troubleshoot my experimental setup?
A3: Inconsistent bioassay results can be frustrating. A systematic approach to troubleshooting is essential:
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Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. This helps to validate that the assay is performing as expected.
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Reagent Quality: Ensure all reagents, including cell culture media, buffers, and detection agents, are of high quality and not expired.
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Cell Line Integrity: If using cell-based assays, regularly check your cell lines for mycoplasma contamination and verify their identity (e.g., by STR profiling).
-
Instrumentation: Calibrate and maintain all instruments (e.g., plate readers, liquid handlers) according to the manufacturer's instructions.
Troubleshooting Guides
Guide 1: Low Yield During Isolation and Purification
This guide provides a step-by-step approach to troubleshoot low yields of this compound.
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
-
Verify Fungal Culture and Growth:
-
Action: Confirm the identity of your Penicillium herquei strain.
-
Action: Standardize culture conditions: media composition, pH, temperature, aeration, and incubation time.
-
Action: Perform a time-course experiment to determine the optimal harvest time for maximum this compound production.
-
-
Optimize Extraction Protocol:
-
Action: Test different extraction solvents or solvent combinations (e.g., ethyl acetate, methanol, dichloromethane).
-
Action: Compare different extraction methods (e.g., maceration, sonication, Soxhlet extraction).
-
Action: Perform multiple extractions on the fungal biomass to ensure complete recovery.
-
-
Refine Purification Strategy:
-
Action: Use analytical TLC or HPLC to monitor the presence of this compound in all fractions.
-
Action: Experiment with different chromatography resins (e.g., silica gel, C18 reversed-phase) and mobile phase compositions.
-
Action: Consider using preparative HPLC for the final purification step to achieve high purity.
-
-
Assess Compound Stability:
-
Action: During the procedure, minimize exposure of extracts and fractions to light and heat.
-
Action: Analyze a small aliquot of the purified compound immediately after isolation and then after a period of storage to check for degradation.
-
Guide 2: Inconsistent Biological Activity
This guide helps to identify the source of variability in biological assay results.
Logical Flow for Troubleshooting Inconsistent Bioactivity
Caption: Decision tree for troubleshooting inconsistent bioactivity.
-
Check Compound Purity and Integrity:
-
Action: Re-analyze the purity of your this compound batch using high-resolution techniques (e.g., UPLC-MS, qNMR).
-
Action: Compare the spectroscopic data (¹H NMR, ¹³C NMR, MS) with published data to confirm the structure.
-
Action: If the compound has been stored, assess for degradation products.
-
-
Review and Standardize Assay Protocol:
-
Action: Create a detailed, step-by-step standard operating procedure (SOP) for the assay.
-
Action: Ensure all users are following the SOP precisely.
-
Action: Pay close attention to critical parameters such as incubation times, temperatures, and concentrations.
-
-
Verify Reagent and Cell Quality:
-
Action: Prepare fresh solutions and reagents.
-
Action: If using cells, ensure they are in a healthy, logarithmic growth phase and at a consistent passage number.
-
Action: Routinely test for mycoplasma contamination.
-
-
Calibrate and Check Instrumentation:
-
Action: Perform regular calibration and maintenance of all equipment.
-
Action: Use instrument-specific quality control checks before running your assay.
-
Quantitative Data Summary
The following tables provide a hypothetical summary of quantitative data from different experimental batches to illustrate potential sources of variability.
Table 1: this compound Isolation Yield and Purity from Different Batches
| Batch ID | Fungal Culture Age (days) | Extraction Solvent | Yield (mg/L) | Purity by HPLC (%) |
| HA-B1 | 14 | Ethyl Acetate | 12.5 | 95.2 |
| HA-B2 | 21 | Ethyl Acetate | 18.2 | 98.1 |
| HA-B3 | 14 | Methanol | 8.9 | 91.5 |
| HA-B4 | 21 | Ethyl Acetate (sonication) | 22.1 | 98.5 |
Table 2: In Vitro Cytotoxicity of this compound Batches Against A549 Cancer Cells
| Batch ID | Purity by HPLC (%) | IC₅₀ (µM) - Assay 1 | IC₅₀ (µM) - Assay 2 | IC₅₀ (µM) - Assay 3 |
| HA-B1 | 95.2 | 8.7 | 11.2 | 9.1 |
| HA-B2 | 98.1 | 7.5 | 7.9 | 7.6 |
| HA-B2 (after 6 months storage at 4°C) | 92.4 (degradation peak observed) | 15.3 | 14.8 | 16.1 |
| HA-B4 | 98.5 | 7.2 | 7.4 | 7.5 |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
-
Fungal Culture: Inoculate Penicillium herquei into a suitable liquid medium and incubate for 21 days at 28°C with shaking.
-
Extraction:
-
Separate the mycelium from the broth by filtration.
-
Exhaustively extract the mycelium with ethyl acetate at room temperature.
-
Concentrate the ethyl acetate extract under reduced pressure to yield a crude extract.
-
-
Initial Fractionation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel using a stepwise gradient of hexane and ethyl acetate.
-
-
Purification:
-
Combine fractions containing this compound (monitored by TLC).
-
Further purify the combined fractions by preparative reversed-phase HPLC (C18 column) with a methanol-water gradient to yield pure this compound.
-
-
Structure Confirmation: Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.
Signaling Pathway
While the specific signaling pathways affected by this compound are not yet fully elucidated, related quinone-containing compounds are known to induce cellular responses through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with key signaling proteins. A plausible hypothetical signaling pathway is depicted below.
Hypothesized Signaling Pathway of this compound
Caption: A hypothetical signaling pathway for this compound's action.
Minimizing solvent effects in Herqueilenone A biological testing
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent-related effects in the biological testing of Herqueilenone A.
Frequently Asked Questions (FAQs)
Q1: I am beginning my experiments with this compound. What is the recommended starting solvent?
A1: For many poorly water-soluble compounds like this compound, the recommended starting solvent is dimethyl sulfoxide (DMSO).[1] It is capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[2] It is critical, however, to first establish a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous assay buffer or media for your final working concentrations.[1][3] Always be mindful of the final concentration of DMSO in your assay, as it can be toxic to cells at higher concentrations.[2][4]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerated concentration of DMSO is highly dependent on the cell line and the duration of exposure. Most cell lines can tolerate a final DMSO concentration of 0.5%, and some are tolerant up to 1%.[3] However, primary cells are often more sensitive.[3] It is strongly recommended to keep the final DMSO concentration at or below 0.1% to minimize solvent-induced biological effects.[3][5] Before beginning your experiments with this compound, you must perform a solvent tolerance study on your specific cell line.
Q3: My cells are showing toxicity or unexpected effects in the vehicle control group (solvent only). What should I do?
A3: This indicates that the solvent concentration is too high for your particular cell type or experimental conditions. You should:
-
Reduce the Solvent Concentration: Lower the final concentration of the solvent in your assay. For DMSO, aim for a concentration of ≤0.1%.[3][5]
-
Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, MTS, or ATP-based) with a range of solvent concentrations (e.g., 0.05% to 2%) to determine the maximum non-toxic concentration for your specific cell line.[6][7]
-
Switch Solvents: If lowering the concentration is not feasible due to the solubility of this compound, consider testing an alternative solvent such as ethanol, acetone, or specialized alternatives like Cyrene™ or β-cyclodextrin.[8][9][10]
Q4: this compound dissolves in my DMSO stock but precipitates when I dilute it into my cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a compound from an organic solvent into an aqueous solution.[1] Here are several strategies to address this:
-
Use a Higher Concentration Stock: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume of the stock to your media to reach the desired final concentration, thereby keeping the final DMSO percentage lower.
-
Serial Dilution: Instead of a single large dilution step, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of media containing serum (serum proteins can help stabilize the compound), vortex gently, and then add this intermediate dilution to the rest of your final volume.
-
Sonication: Briefly sonicating the final solution may help to redissolve small precipitates.[3]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound stock can sometimes improve solubility.
Q5: Are there viable alternatives to DMSO for dissolving this compound?
A5: Yes, if DMSO is causing confounding effects in your assay, several alternatives can be considered. The optimal choice will depend on the solubility of this compound and the specifics of your assay.
-
Ethanol: Often used for plant extracts and other natural products.[8] Similar to DMSO, a solvent tolerance test is essential.
-
Acetone: Has been shown to be a favorable solvent with low toxicity at concentrations below 0.5% (v/v) for certain cell lines.[10]
-
Cyrene™: A bio-based, green solvent alternative to DMSO. It has comparable solvation properties but, importantly, does not appear to have the ROS-scavenging properties of DMSO, which can be a confounding factor in some assays.[9][11][12]
-
β-cyclodextrin: A cyclic oligosaccharide that can encapsulate hydrophobic compounds, increasing their aqueous solubility. It has been shown to have minimal effects on some cellular readouts.[8][13]
Troubleshooting Guide
Use this section to diagnose and resolve common issues related to solvent use in your experiments.
Issue 1: Inconsistent or Non-Reproducible Assay Results
-
Possible Cause: Inconsistent final solvent concentration across different wells or experiments.
-
Solution: Always ensure the final solvent concentration is identical in all wells, including the vehicle control and all dilutions of this compound.[8][13] Prepare a master mix for each concentration of the test compound to ensure uniformity.
Issue 2: Low Potency or No Effect of this compound
-
Possible Cause 1: The compound has precipitated out of the solution and is not bioavailable to the cells.
-
Solution 1: Visually inspect your wells under a microscope for signs of precipitation. If observed, refer to the strategies in FAQ Q4 .
-
Possible Cause 2: The solvent is interfering with the biological activity of this compound or the assay itself. For example, DMSO can act as a ROS scavenger, which could mask an oxidative effect of your compound.[9]
-
Solution 2: Confirm your results by repeating the experiment using a different solvent, such as Cyrene™, which does not have the same ROS-scavenging properties.[14] A change in results would indicate a solvent-specific interaction.[15]
Issue 3: High Background Signal or Assay Interference
-
Possible Cause: The solvent may be reacting with your assay reagents. For example, some organic solvents can interfere with the activity of enzymes used in luminescent or fluorescent assays.
-
Solution: Run a "reagent-only" control where you add the solvent at the final assay concentration to the assay reagents without any cells present. This will show if the solvent itself is producing a signal.
Data Presentation: Solvent Cytotoxicity
The following tables summarize data on the effects of common solvents on cell viability. Note that these values are cell-line dependent and should be used as a guideline only. It is imperative to determine these values for your specific experimental system.
Table 1: Effects of DMSO on Various Cell Types
| Cell Line/Type | DMSO Concentration | Observed Effect | Reference(s) |
| General Cell Lines | ≤ 0.1% | Considered generally safe with minimal effects. | [3][5] |
| General Cell Lines | 0.5% - 1.0% | Tolerated by many robust cell lines, but may induce off-target effects. | [3] |
| HeLa | > 2% | Cytotoxic effects observed. | [8][9] |
| Various | > 1% | Reduction in readout parameters (e.g., IL-6, ROS production). | [8][13] |
| Various | 0.25% - 0.5% | Can have inhibitory or stimulatory effects depending on the cell type and endpoint. | [8][13] |
| General | > 10% | Induces membrane pore formation and apoptosis. | [4] |
Table 2: Effects of Other Solvents on Cell Viability
| Solvent | Cell Line | Concentration | Observed Effect | Reference(s) |
| Ethanol | HeLa | ≥ 5% | Compromised cell viability. | [8] |
| Acetone | Various | < 0.5% (v/v) | Generally compatible; considered a favorable solvent vehicle in one study. | [10] |
| DMF | Various | 1.1% - 1.2% | IC50 value; exerted the maximum inhibitory effect compared to DMSO, Ethanol, Acetone. | [10] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Solvent Concentration
This protocol describes a general method for determining the highest concentration of a solvent that does not significantly impact cell viability using an ATP-based luminescence assay.
-
Cell Seeding: Seed your cells in a 96-well opaque-walled plate at a density known to be in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.[7]
-
Solvent Preparation: Prepare a series of dilutions of your solvent (e.g., DMSO) in a complete cell culture medium. For example, create final concentrations ranging from 2% down to 0.01%. Also, prepare a "medium-only" (untreated) control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest time point relevant to your planned experiments (e.g., 24, 48, or 72 hours).[7]
-
ATP Assay:
-
Equilibrate the plate and the ATP assay reagent to room temperature.
-
Add a volume of ATP reagent to each well equal to the volume of the culture medium.[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the average and standard deviation for each solvent concentration. Normalize the data by setting the average luminescence of the untreated control wells to 100% viability. Plot the percent viability against the solvent concentration to determine the highest concentration that does not cause a statistically significant decrease in viability.
Protocol 2: Preparation of this compound Working Solutions
This protocol provides a method for preparing working solutions of this compound from a DMSO stock to minimize precipitation.
-
Stock Solution Preparation: Dissolve the solid this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Store this stock at -20°C or -80°C as appropriate.
-
Intermediate Dilution (Optional but Recommended):
-
Warm the required volume of complete cell culture medium (containing serum) to 37°C.
-
In a separate sterile tube, add a small volume of the warmed medium.
-
While gently vortexing the medium, add the small volume of this compound DMSO stock required for the highest concentration in your experiment. This creates a high-concentration intermediate dilution.
-
-
Final Working Solutions:
-
Aliquot the appropriate volume of complete medium for each of your final test concentrations into separate tubes.
-
Add the required volume from your intermediate dilution (or directly from the primary stock if not using an intermediate step) to each tube to create your final serial dilutions.
-
Mix thoroughly but gently (e.g., by inverting the tube or pipetting up and down) before adding to the cells.
-
-
Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps using only DMSO (without this compound). The final concentration of DMSO must be identical across all experimental and control wells.[16]
Visualizations
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting flowchart for solvent-related issues.
Caption: Potential IDO1 signaling pathway affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. lifetein.com [lifetein.com]
- 4. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 15. Solvent interactions with test compounds and recommendations for testing to avoid artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting low signal-to-noise in Herqueilenone A NMR spectra
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal-to-noise (S/N) ratios in the Nuclear Magnetic Resonance (NMR) spectra of Herqueilenone A.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise in this compound NMR spectra?
Low signal-to-noise is a frequent challenge in NMR spectroscopy and can arise from issues related to sample preparation, instrument parameters, and the inherent properties of the molecule.[1] For a natural product like this compound, the most common culprits include:
-
Insufficient Sample Concentration: The intensity of the NMR signal is directly proportional to the concentration of the analyte.[1]
-
Poor Sample Solubility: Incomplete dissolution of this compound leads to a lower effective concentration and can degrade spectral quality.[2]
-
Presence of Particulate Matter: Suspended solids can distort the magnetic field homogeneity, resulting in broader peaks and reduced signal height.[2][3][4]
-
Suboptimal NMR Spectrometer Parameters: Incorrectly set acquisition parameters, such as the number of scans or receiver gain, can significantly impact the S/N ratio.[2]
-
Improper Probe Tuning and Matching: An untuned probe will lead to substantial signal loss.[2]
Q2: How can I improve the signal-to-noise ratio of my this compound NMR spectrum?
Improving the S/N ratio involves a systematic approach to optimizing both the sample and the experimental setup:
-
Increase Sample Concentration: If solubility allows, preparing a more concentrated sample is the most direct way to boost the signal.[2]
-
Optimize the Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[2][5][6] Doubling the acquisition time by quadrupling the number of scans will theoretically double the S/N ratio.[7]
-
Proper Shimming: Careful shimming of the magnetic field is crucial for achieving sharp peaks and maximizing signal height.[2]
-
Adjust Receiver Gain (RG): Use the automatic gain adjustment on the spectrometer to ensure the signal is amplified correctly without overloading the detector.[2][8]
-
Apply Appropriate Line Broadening: A small amount of line broadening (e.g., 0.3 Hz) during data processing can sometimes improve the appearance of noisy spectra by smoothing the baseline. However, excessive broadening will reduce peak height.[2]
Q3: What are the recommended sample preparation guidelines for this compound?
Proper sample preparation is paramount for obtaining high-quality NMR spectra.[1]
-
Solvent Selection: Choose a deuterated solvent in which this compound exhibits high solubility. Common choices for similar natural products include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[2][9]
-
Filtration: Always filter the sample solution directly into the NMR tube to remove any particulate matter. A pipette with a small plug of glass wool is a common and effective method.[6][10]
-
Correct Sample Volume: Ensure the sample volume is appropriate for the NMR tube and spectrometer, typically around 0.6-0.7 mL for a standard 5 mm tube, corresponding to a solvent height of 4-5 cm.[1][5]
Q4: Can the choice of deuterated solvent affect the signal-to-noise ratio?
Yes, the choice of deuterated solvent is critical. A solvent that fully dissolves this compound will result in a homogeneous solution and sharper NMR signals.[2] If the compound is not fully dissolved, the concentration in the solution will be lower than anticipated, leading to a poor S/N ratio.[2] It's also important to consider potential overlaps between residual solvent peaks and signals from this compound.[10]
Troubleshooting Guide: Low Signal-to-Noise in this compound ¹H NMR
This guide provides a systematic workflow for diagnosing and resolving low signal-to-noise issues.
Step 1: Evaluate Sample Preparation
| Question | Action | Solution |
| Is the sample fully dissolved? | Visually inspect the NMR tube for any solid particles or cloudiness. | If solids are present, try gentle sonication. If the issue persists, consider a different deuterated solvent with better solubilizing properties.[2] |
| Is the sample concentration sufficient? | Review your experimental notes to confirm the weighed amount of this compound. | If the concentration is low, and solubility permits, prepare a new, more concentrated sample.[2] |
| Is the sample free of particulate matter? | Hold the NMR tube against a bright light to check for suspended particles. | If particles are visible, filter the sample solution through a pipette with a glass wool plug into a clean NMR tube.[6][10] |
Step 2: Check NMR Spectrometer Parameters
| Question | Action | Solution |
| How many scans were acquired? | Check the ns (number of scans) parameter in your experiment setup. | The S/N ratio increases with the square root of the number of scans.[2][7] Consider increasing the number of scans, keeping in mind that this will lengthen the experiment time. |
| What is the receiver gain (rg) setting? | Check the receiver gain value. An unusually low value will result in a weak signal. | Use the automatic gain adjustment (rga or similar command) on the spectrometer.[2][8] If adjusting manually, increase the gain until the FID just begins to show signs of clipping, then reduce it slightly.[8] |
| Has the probe been properly tuned and matched? | An untuned probe can cause significant signal loss. | Perform the tuning and matching procedure for the specific probe and solvent being used. |
| Is the shimming adequate? | Poor shimming leads to broad lines and reduced peak height.[9] | Perform an automated shimming routine. Visually inspect the lock signal and key FIDs to ensure a sharp and symmetrical lineshape.[1] |
Step 3: Assess Data Processing
| Question | Action | Solution |
| Was any line broadening applied during processing? | Check the lb (line broadening) or similar apodization parameter. | While a small amount of line broadening can improve the appearance of noisy spectra, an excessive value will broaden peaks and reduce their height.[2] Start with no line broadening or a very small value (e.g., 0.3 Hz). |
Quantitative Data Summary for NMR Sample Preparation
| Parameter | Recommended Value for ¹H NMR | Recommended Value for ¹³C NMR |
| Sample Concentration | 5-25 mg in 0.6-0.7 mL | 50-100 mg in 0.6-0.7 mL |
| Sample Volume | 0.6-0.7 mL (4-5 cm height in a 5mm tube) | 0.6-0.7 mL (4-5 cm height in a 5mm tube) |
| Number of Scans (NS) | Start with 8 or 16 for routine samples | Start with 512 or more, depending on concentration |
| Relaxation Delay (D1) | 1.0 - 2.0 seconds | 2.0 seconds |
| Acquisition Time (AQ) | 2.0 - 4.0 seconds | ~0.9 seconds |
Note: These are general guidelines. Optimal parameters may vary depending on the specific instrument and the properties of this compound.
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound NMR
-
Weigh Sample: Accurately weigh 5-25 mg of purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1][2]
-
Select Solvent: Choose an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) based on known solubility.[2][9]
-
Add Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]
-
Dissolve Sample: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.[1][2]
-
Filter Sample: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[6][10]
-
Cap and Label: Securely cap the NMR tube and label it clearly.[10]
-
Clean Tube: Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.[1]
Protocol 2: Basic ¹H NMR Data Acquisition
-
Insert Sample: Insert the NMR tube into the spinner turbine and use the depth gauge to ensure correct positioning. Insert the sample into the magnet.[1]
-
Lock: Lock onto the deuterium signal of the solvent.
-
Shim: Perform an automated shimming routine to optimize the magnetic field homogeneity.[1]
-
Tune and Match: Tune and match the probe for the ¹H nucleus.
-
Set Receiver Gain: Use the automatic receiver gain setting (rga).[2]
-
Set Acquisition Parameters:
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[1]
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. 2004-04 [nmr.chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. sites.bu.edu [sites.bu.edu]
Technical Support Center: Scaling Up Herqueilenone A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Herqueilenone A. The information is designed to address specific issues that may be encountered during the fermentation, extraction, and purification processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a unique rearranged benzoquinone-chromanone, a type of polyketide secondary metabolite. It was first isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729.[1]
Q2: What are the known biological activities of this compound?
A2: While research is ongoing, initial studies have shown that related compounds isolated alongside this compound inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and demonstrate a protective effect against acetaldehyde-induced damage in neuronal cells.[1] These activities suggest its potential in immunology and neuroprotection.
Q3: What are the main challenges in scaling up the production of fungal secondary metabolites like this compound?
A3: Scaling up production of fungal secondary metabolites faces several challenges, including maintaining the genetic stability of the producing strain, optimizing fermentation conditions (media composition, pH, temperature, aeration), and developing efficient and scalable extraction and purification methods.[2][3][4] Low yields are a common issue that can hinder further research and development.[5]
Q4: Has the total synthesis of this compound been reported?
A4: As of the latest available information, a total synthesis for this compound has not been published in peer-reviewed literature. Current production relies on fungal fermentation.
Troubleshooting Guides
This section addresses specific issues that can arise during this compound production.
Low or No Yield of this compound in Fermentation
Problem: After fermentation of Penicillium herquei, the yield of this compound is significantly lower than expected or undetectable.
Possible Causes & Troubleshooting Steps:
-
Genetic Drift of the Fungal Strain:
-
Solution: Return to a cryopreserved stock of the high-producing P. herquei strain. Repeated subculturing can lead to a decline in secondary metabolite production.
-
-
Suboptimal Fermentation Medium:
-
Solution: Systematically optimize the culture medium. The carbon-to-nitrogen ratio is critical for secondary metabolite production.[2] Experiment with different carbon (e.g., glucose, sucrose, maltose) and nitrogen (e.g., peptone, yeast extract, ammonium sulfate) sources.
-
-
Incorrect Fermentation Parameters:
-
Catabolite Repression:
-
Solution: If using a rapidly consumed sugar like glucose, consider a fed-batch approach to maintain a low, steady concentration of the carbon source. This can prevent the repression of secondary metabolite biosynthetic gene clusters.[7]
-
Difficulties in Extraction and Purification
Problem: Low recovery of this compound after extraction from the fermentation broth or issues with purity after chromatographic separation.
Possible Causes & Troubleshooting Steps:
-
Inefficient Extraction Solvent:
-
Solution: this compound is a polyketide and likely soluble in organic solvents. Test a range of solvents with varying polarities (e.g., ethyl acetate, dichloromethane, methanol) to find the most effective one for extraction from the fermentation broth and mycelium.
-
-
Compound Degradation:
-
Solution: this compound's structure contains potentially sensitive functional groups. Minimize exposure to harsh pH conditions, high temperatures, and light during extraction and purification.
-
-
Poor Chromatographic Resolution:
-
Solution: Develop a robust High-Performance Liquid Chromatography (HPLC) method for purification. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions. A gradient elution is often necessary for separating complex mixtures of fungal metabolites.[8][9][10][11][12]
-
Data Presentation
Table 1: Hypothetical Fermentation Parameter Optimization
The following data is illustrative and based on common optimization strategies for fungal secondary metabolites, as specific data for this compound is not publicly available.
| Parameter | Condition A | Condition B | Condition C | Hypothetical Yield (mg/L) |
| Carbon Source | Glucose | Sucrose | Glycerol | 5 |
| Nitrogen Source | Peptone | Yeast Extract | Ammonium Sulfate | 12 |
| C:N Ratio | 10:1 | 20:1 | 40:1 | 8 |
| pH | 5.5 | 6.5 | 7.5 | 15 |
| Temperature | 25°C | 28°C | 32°C | 11 |
Table 2: Hypothetical Purification Step Recovery
This table provides an example of recovery rates at different stages of purification.
| Purification Step | Starting Amount (mg) | Amount Recovered (mg) | Recovery Rate (%) | Purity (%) |
| Solvent Extraction | 100 (in crude extract) | 85 | 85 | 15 |
| Silica Gel Column | 85 | 55 | 64.7 | 60 |
| Preparative HPLC | 55 | 30 | 54.5 | >98 |
Experimental Protocols
General Protocol for Fermentation of Penicillium herquei
This protocol is a generalized procedure based on methods for isolating polyketides from Penicillium species.[13]
-
Inoculum Preparation:
-
Aseptically transfer a small piece of agar with mycelium of P. herquei from a stock plate to a 250 mL flask containing 50 mL of potato dextrose broth (PDB).
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a seed culture.
-
-
Scale-Up Fermentation:
-
Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract).
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate in a fermenter with controlled pH (e.g., 6.0), temperature (e.g., 28°C), and aeration for 7-14 days.
-
-
Monitoring:
-
Periodically take samples to measure biomass and this compound concentration using an analytical HPLC method.
-
General Protocol for Extraction and Purification of this compound
-
Extraction:
-
Separate the mycelium from the fermentation broth by filtration.
-
Extract the mycelium with a suitable organic solvent (e.g., methanol or acetone) using sonication.
-
Extract the filtered broth with an immiscible organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Initial Chromatographic Separation:
-
Subject the crude extract to vacuum liquid chromatography (VLC) or flash chromatography on a silica gel column.
-
Elute with a stepwise gradient of solvents, for example, from hexane to ethyl acetate to methanol.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Final Purification:
-
Pool the fractions containing this compound and concentrate them.
-
Perform final purification using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g., water:acetonitrile with 0.1% formic acid).[8][9][10][11][12]
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and its identity by mass spectrometry and NMR.
-
Mandatory Visualizations
Signaling Pathways
This compound's potential therapeutic effects are linked to its influence on specific cellular signaling pathways.
Caption: IDO1 signaling pathway and the potential inhibitory role of this compound.
Caption: Acetaldehyde-induced cell damage and the potential protective role of this compound.
Experimental Workflow
Caption: General workflow for the production and purification of this compound.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. labcluster.com [labcluster.com]
- 12. agilent.com [agilent.com]
- 13. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Herqueilenone A and Other Chromanones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This guide provides a comparative analysis of Herqueilenone A, a unique rearranged benzoquinone-chromanone, and other synthetic chromanone derivatives, supported by experimental data to inform future drug development efforts.
Executive Summary
This compound, isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, possesses a complex and unique chemical structure. While direct and extensive biological activity data for this compound is limited in publicly available research, related compounds isolated from the same fungal strain have demonstrated notable bioactivity. This guide synthesizes available data on these related compounds and compares them with the performance of various synthetic chromanone derivatives, highlighting their potential in different therapeutic areas.
Data Presentation: Comparative Biological Activity
The following tables summarize the cytotoxic and anti-inflammatory activities of various chromanone derivatives, providing a baseline for comparison. Due to the limited data on this compound itself, we present data for its co-isolated phenalenone derivatives as a proxy for the potential of natural products from this source.
Table 1: Cytotoxic Activity of Chromanone Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Phenalenone Derivative 2 (from P. herquei) | - | IDO1 Inhibition: 14.38 | [1] |
| Phenalenone Derivative 3 (from P. herquei) | - | IDO1 Inhibition: 13.69 | [1] |
| 3-chlorophenylchromanone derivative (B2) | A549 (Lung) | Strong cytotoxicity (IC50 not specified) | [2] |
| Flavanone/Chromanone Derivative 1 | HCT-116 (Colon) | ~15 | [3] |
| SW-620 (Colon) | ~10 | [3] | |
| LoVo (Colon) | ~8 | [3] | |
| Caco-2 (Colon) | ~20 | [3] | |
| HT-29 (Colon) | ~18 | [3] | |
| Flavanone/Chromanone Derivative 3 | HCT-116 (Colon) | ~25 | [3] |
| SW-620 (Colon) | ~18 | [3] | |
| LoVo (Colon) | ~15 | [3] | |
| Caco-2 (Colon) | ~70 | [3] | |
| HT-29 (Colon) | ~30 | [3] | |
| Flavanone/Chromanone Derivative 5 | HCT-116 (Colon) | ~30 | [3] |
| SW-620 (Colon) | ~20 | [3] | |
| LoVo (Colon) | ~18 | [3] | |
| Caco-2 (Colon) | ~70 | [3] | |
| HT-29 (Colon) | ~25 | [3] |
Table 2: Anti-Inflammatory and Neuroprotective Activity of Chromanone and Related Derivatives
| Compound/Derivative | Assay | Effect | Reference |
| Phenalenone Derivatives 2 & 3 | Acetaldehyde-induced damage in PC-12 cells | Protective effect | [1] |
| Licoflavanone | LPS-stimulated RAW 264.7 macrophages | Decreased nitrite levels (IC50 ~50 µM) | [4] |
| Hesperetin (a flavanone) | Amyloid beta-induced neuroinflammation | Reduced oxidative stress and microglial activation | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7][8]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6]
Apoptosis Detection: Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Protocol:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[9][10]
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[11]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[9][11]
Protein Expression Analysis: Western Blotting for NF-κB Pathway
Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins in the NF-κB signaling pathway.
Protocol:
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the analysis of chromanones.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway [mdpi.com]
- 5. Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
Validating the Structure of Herqueilenone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of a novel natural product's structure is a cornerstone of drug discovery and development. An incorrect structural assignment can lead to wasted resources and flawed interpretations of biological activity. This guide provides a comparative analysis of the experimental data that solidified the proposed structure of Herqueilenone A, a unique rearranged benzoquinone-chromanone isolated from the fungus Penicillium herquei. We will examine the key spectroscopic evidence and illustrate how it supports the reported structure over other plausible alternatives.
The Proposed Structure of this compound
This compound was first isolated and its structure elucidated in 2020.[1] The compound possesses a complex, rearranged scaffold featuring a chroman-4-one core linked to a tetrahydrofuran ring and a benzoquinone moiety with an acetophenone group. The validation of this intricate architecture relied on a comprehensive analysis of spectroscopic data.
Comparative Analysis of Spectroscopic Data
The definitive structure of this compound was established through a combination of 2D NMR spectroscopy and high-resolution mass spectrometry. The following table summarizes the key experimental data and provides a rationale for how this data supports the proposed structure over a hypothetical alternative in which the connectivity of the benzoquinone and chromanone moieties is swapped.
| Experimental Data | Observation for this compound | Interpretation for Proposed Structure | Contradiction with Hypothetical Alternative Structure |
| ¹H NMR | Aromatic protons with specific coupling patterns. | The observed couplings are consistent with the substitution pattern on the benzoquinone and chromanone rings. | The alternative structure would predict different coupling patterns for the aromatic protons. |
| ¹³C NMR | Chemical shifts indicative of ketone, quinone, and ether functionalities. | The number and chemical shifts of the carbon signals match the proposed tetracyclic system. | A different arrangement of the rings would result in a different set of predicted ¹³C chemical shifts. |
| HMBC | Key correlations between protons and carbons across the molecule. | Long-range correlations were observed between protons on the chromanone ring and carbons on the benzoquinone, confirming their connectivity. | The alternative structure would not exhibit these specific long-range HMBC correlations. |
| NOESY | Through-space correlations between specific protons. | NOESY correlations helped to establish the relative stereochemistry of the chiral centers. | The alternative structure would predict a different set of NOESY correlations. |
| HRMS | High-resolution mass spectrometry data. | The measured mass and calculated molecular formula correspond to the proposed structure. | While the alternative structure would have the same molecular formula, the fragmentation pattern in MS/MS experiments would likely differ. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of structural assignments. Below are standard protocols for the key experiments used in the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: The purified compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: The spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: The spectrum is acquired with proton decoupling. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are performed using standard pulse programs provided by the spectrometer manufacturer. For HMBC, a long-range coupling delay (typically 50-100 ms) is optimized to observe correlations between protons and carbons separated by 2-3 bonds. For NOESY, a mixing time of 300-800 ms is commonly used to observe through-space correlations.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.
-
Ionization: Electrospray ionization (ESI) is a common technique for natural products.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The high mass accuracy allows for the unambiguous determination of the elemental composition.
Logical Workflow for Structure Validation
The process of validating a proposed chemical structure is a logical progression from initial characterization to definitive confirmation. The following diagram illustrates this workflow.
References
Limited Data Available on Structure-Activity Relationship of Novel Benzoquinone-Chromanone, Herqueilenone A
A comprehensive structure-activity relationship (SAR) analysis for the recently discovered Herqueilenone A is not yet available in published literature. Initial studies have focused on its isolation, structural elucidation, and the biological activities of co-isolated compounds. This guide summarizes the current, limited understanding of this compound and its related compounds, presenting the available experimental data and methodologies.
This compound, a novel rearranged benzoquinone-chromanone, was recently isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729.[1] While the biological activity of this compound itself has not been detailed, two co-isolated phenalenone derivatives have demonstrated inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1) and protective effects against acetaldehyde-induced damage in PC-12 cells.[1]
Biological Activity of Co-isolated Phenalenone Derivatives
The initial investigation into the biological activities of compounds isolated alongside this compound has provided preliminary data on their potential as therapeutic agents. The two phenalenone derivatives, denoted as compounds 2 and 3 in the study, were evaluated for their ability to inhibit IDO1, a key enzyme in tryptophan metabolism and a target in cancer immunotherapy, and for their cytoprotective effects.
| Compound | IDO1 Inhibition IC50 (µM) | Cytoprotective Effect against Acetaldehyde-induced Damage in PC-12 cells |
| 2 | 14.38 | Demonstrated protective effect |
| 3 | 13.69 | Demonstrated protective effect |
Experimental Protocols
The following sections detail the methodologies employed in the initial biological evaluation of the phenalenone derivatives co-isolated with this compound.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
The inhibitory activity of the isolated compounds against IDO1 was determined using a cell-free enzymatic assay. The assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed oxidation of L-tryptophan.
A typical protocol for such an assay involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme and a solution of L-tryptophan are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds (in this case, the phenalenone derivatives) are pre-incubated with the IDO1 enzyme in a reaction mixture containing co-factors such as ascorbic acid and methylene blue.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the L-tryptophan substrate and allowed to proceed at 37°C for a defined period. The reaction is then terminated, often by the addition of an acid solution like trichloroacetic acid.
-
Detection of Product: The N-formylkynurenine produced is hydrolyzed to kynurenine, which can then be detected spectrophotometrically after a colorimetric reaction, typically with p-dimethylaminobenzaldehyde, or by fluorescence.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the IDO1 activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Protective Effect against Acetaldehyde-Induced Damage in PC-12 Cells
The cytoprotective effects of the compounds were assessed using a cell-based assay with PC-12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which are commonly used in neurobiological research.
The general workflow for this type of assay is as follows:
-
Cell Culture: PC-12 cells are cultured in a suitable medium and seeded into multi-well plates.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration.
-
Induction of Cell Damage: Acetaldehyde, a known cellular toxin, is added to the cell culture to induce damage.
-
Assessment of Cell Viability: After a further incubation period, cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The protective effect of the compounds is determined by comparing the viability of cells treated with both the compound and acetaldehyde to those treated with acetaldehyde alone.
Isolation and Characterization Workflow
The discovery of this compound and its co-isolated compounds involved a multi-step process of fungal cultivation, extraction, and chromatographic separation, followed by structural elucidation using advanced spectroscopic techniques.
Figure 1. Workflow for the isolation and structural elucidation of this compound.
Due to the novelty of this compound, further research is required to synthesize a series of analogs and perform a systematic SAR analysis. Such studies will be crucial to understand the key structural features responsible for its biological activities and to explore its therapeutic potential.
References
Unveiling the Cytoprotective Potential of Herqueilenone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents to combat cellular stress and degeneration, natural compounds have emerged as a promising frontier. This guide provides a comparative analysis of the putative protective effects of Herqueilenone A in cellular models, contextualized against established cytoprotective agents. While direct experimental data on this compound is emerging, this document synthesizes findings from analogous compounds to project its potential mechanisms and validate its efficacy. We present hypothetical, yet plausible, data to illustrate its comparative performance and detail the requisite experimental protocols for verification.
Comparative Analysis of Cytoprotective Effects
The protective efficacy of a compound is often quantified by its ability to mitigate cell death and oxidative stress induced by various toxins. Here, we compare the hypothesized performance of this compound against two well-characterized neuroprotective flavonoids, Quercetin and Hederagenin, in a corticosterone-induced cellular injury model in PC12 cells.
Table 1: Comparative Efficacy in Mitigating Corticosterone-Induced Cytotoxicity in PC12 Cells
| Compound | Concentration (µM) | Cell Viability (%) | Lactate Dehydrogenase (LDH) Release (%) | Intracellular Reactive Oxygen Species (ROS) Levels (% of Control) |
| Control | - | 100 ± 4.5 | 5.2 ± 1.1 | 100 ± 5.8 |
| Corticosterone (100 µM) | - | 52.3 ± 3.8 | 45.7 ± 3.2 | 210.4 ± 15.2 |
| This compound | 10 | 85.1 ± 5.1 | 15.3 ± 2.0 | 125.6 ± 9.7 |
| Quercetin | 10 | 82.4 ± 4.9 | 18.9 ± 2.5 | 135.2 ± 11.3 |
| Hederagenin | 10 | 79.5 ± 5.5 | 21.6 ± 2.8 | 142.8 ± 12.1 |
Proposed Mechanism of Action: The Nrf2/ARE Signaling Pathway
Based on the cytoprotective profiles of structurally similar compounds, we hypothesize that this compound exerts its protective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to an inducer like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: Proposed Nrf2/ARE signaling pathway activation by this compound.
Experimental Validation Workflow
To validate the protective effects and proposed mechanism of this compound, a series of in vitro experiments are necessary. The following workflow outlines the key steps.
Caption: Experimental workflow for validating the cytoprotective effects of this compound.
Detailed Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: PC12 (rat adrenal pheochromocytoma) cells.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound, Quercetin, or Hederagenin for 2 hours, followed by co-incubation with 100 µM corticosterone for 24 hours to induce injury.
2. Cell Viability (MTT) Assay:
-
Principle: Measures the metabolic activity of viable cells.
-
Protocol: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in 150 µL of DMSO. The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay:
-
Principle: Measures the release of LDH from damaged cells into the culture medium.
-
Protocol: After treatment, the culture supernatant is collected. The LDH activity is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. The absorbance is read at 490 nm. Cytotoxicity is calculated as the percentage of LDH released compared to the positive control (cells lysed to achieve maximum LDH release).
4. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Principle: Uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
-
Protocol: After treatment, cells are washed with PBS and then incubated with 10 µM DCFDA for 30 minutes at 37°C. The fluorescence intensity is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. ROS levels are expressed as a percentage of the control.
5. Western Blot Analysis:
-
Principle: Detects and quantifies the expression levels of specific proteins.
-
Protocol:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, NQO1, and β-actin (as a loading control) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.
-
Table 2: Protein Expression Changes in Corticosterone-Treated PC12 Cells
| Treatment | Nrf2 (Nuclear) Fold Change | HO-1 Fold Change | NQO1 Fold Change |
| Control | 1.0 | 1.0 | 1.0 |
| Corticosterone (100 µM) | 0.8 ± 0.1 | 0.9 ± 0.2 | 0.8 ± 0.1 |
| This compound (10 µM) | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Quercetin (10 µM) | 3.1 ± 0.3 | 3.8 ± 0.4 | 3.5 ± 0.3 |
| Hederagenin (10 µM) | 2.8 ± 0.3 | 3.4 ± 0.4 | 3.1 ± 0.3 |
This guide provides a framework for the investigation of this compound as a potential cytoprotective agent. The presented hypothetical data and established protocols offer a robust starting point for researchers to validate these findings and further elucidate the therapeutic potential of this promising natural compound.
Herqueilenone A versus synthetic analogs biological activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herqueilenone A is a unique rearranged benzoquinone-chromanone natural product isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729. Its complex structure, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, has generated interest within the scientific community. However, to date, there is a notable absence of published data on the biological activity of this compound itself, or any of its synthetic analogs.
This guide provides a comprehensive overview of the known biological activities of compounds co-isolated with this compound, namely two phenalenone derivatives. Furthermore, it explores the potential biological activities of the this compound scaffold by examining the known activities of related benzoquinone and chromanone structures. Detailed experimental protocols for key biological assays are also provided to facilitate future research in this area.
Biological Activity of Co-isolated Phenalenone Derivatives
During the isolation of this compound, two known phenalenone derivatives were also identified and evaluated for their biological activity. These compounds demonstrated inhibitory effects on Indoleamine 2,3-dioxygenase 1 (IDO1) and protective effects against acetaldehyde-induced damage in PC-12 cells.
Data Summary
| Compound | IDO1 Inhibition (IC₅₀)[[“]] |
| Phenalenone Derivative 2 | 14.38 µM |
| Phenalenone Derivative 3 | 13.69 µM |
Potential Biological Activities of the this compound Scaffold
Given the lack of direct biological data for this compound, we can infer potential areas of interest by examining the activities of its core structural motifs: benzoquinone and chromanone.
-
Benzoquinones: This class of compounds is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Some benzoquinones have been shown to induce cellular responses through the generation of reactive oxygen species (ROS) and subsequent activation of signaling pathways such as the ERK/MAPK pathway.
-
Chromanones: Chromanone derivatives are prevalent in nature and are associated with a diverse array of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective activities. Their mechanism of action often involves the modulation of various enzymatic and signaling pathways.
The unique combination of these two scaffolds in this compound suggests that it may possess a novel spectrum of biological activities worthy of investigation.
Experimental Protocols
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against the IDO1 enzyme.
Methodology:
-
Cell Culture: Human HeLa or SKOV-3 cells, which can be induced to express IDO1, are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
IDO1 Induction: Cells are seeded in 96-well plates and treated with recombinant human interferon-γ (IFN-γ) to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Following induction, the cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24-48 hours to allow for the enzymatic reaction to occur.
-
Kynurenine Measurement: The supernatant from each well is collected. The product of the IDO1 reaction, N-formylkynurenine, is hydrolyzed to kynurenine by adding trichloroacetic acid (TCA) and incubating at 50°C.
-
Quantification: The concentration of kynurenine is determined by spectrophotometry or by HPLC.
-
Data Analysis: The percentage of IDO1 inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.
Acetaldehyde-Induced Damage Protection Assay in PC-12 Cells
Objective: To assess the protective effect of a test compound against acetaldehyde-induced cytotoxicity in a neuronal cell line.
Methodology:
-
Cell Culture: PC-12 cells, a rat pheochromocytoma cell line commonly used as a neuronal model, are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period.
-
Induction of Damage: Acetaldehyde is then added to the wells (excluding the negative control) to induce cellular damage.
-
Incubation: The plates are incubated for 24 hours.
-
Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a calcein-AM assay.
-
Data Analysis: The cell viability in the presence of the test compound and acetaldehyde is compared to the viability of cells treated with acetaldehyde alone. The results are expressed as the percentage of protection.
Signaling Pathways
IDO1 Inhibition and the Kynurenine Pathway
Inhibition of IDO1 is a significant target in cancer immunotherapy. IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and an accumulation of kynurenine and its metabolites. This has an immunosuppressive effect by inhibiting the proliferation and function of T-effector cells and promoting the generation of regulatory T cells (Tregs). By inhibiting IDO1, the immunosuppressive environment can be reversed, thereby enhancing the anti-tumor immune response.
References
A Comparative Guide to the Metabolomic Profiles of Penicillium Species
For Researchers, Scientists, and Drug Development Professionals
The genus Penicillium is a treasure trove of bioactive secondary metabolites, famously known for producing the antibiotic penicillin.[1] However, the metabolic capabilities within this genus extend far beyond a single compound, with different species and even strains within a species exhibiting unique chemical fingerprints. Understanding these differences is crucial for drug discovery, industrial biotechnology, and food science.[2][3] This guide provides a comparative metabolomic analysis of key Penicillium species, with a focus on Penicillium chrysogenum and its close relative, Penicillium rubens.
Distinguishing Penicillium chrysogenum and Penicillium rubens
Historically, many penicillin-producing strains were identified as P. chrysogenum. However, modern phylogenetic analysis has led to the reclassification of many of these strains, including Alexander Fleming's original isolate, as P. rubens.[4][5][6] While phenotypically very similar, these two species can be distinguished by their distinct secondary metabolite profiles.[5][7]
A key differentiating factor is the production of secalonic acids D and F and lumpidin-like compounds, which are characteristic of P. chrysogenum but absent in P. rubens.[4][5][7] Both species, however, are known to produce a range of other metabolites, including penicillin, roquefortine C, chrysogine, meleagrin, sorbicillin, and xanthocillin X.[7][8]
Comparative Metabolite Profile: P. chrysogenum vs. P. rubens
| Metabolite Class | Compound | P. chrysogenum | P. rubens | Reference |
| Polyketides | Secalonic Acid D & F | Produced | Not Produced | [5][7] |
| Alkaloids | Lumpidin-like compounds | Produced | Not Produced | [4] |
| Roquefortine C | Produced | Produced | [7] | |
| Chrysogine | Produced | Produced | [7] | |
| Meleagrin | Produced | Produced | [7][8] | |
| β-Lactams | Penicillin | Produced | Produced | [7][8] |
| Polyketides | Sorbicillin | Produced | Produced | [7] |
| Xanthocillin X | Produced | Produced | [7] |
Broader Metabolomic Diversity in the Penicillium Genus
Beyond the P. chrysogenum and P. rubens comparison, the Penicillium genus exhibits vast metabolic diversity. Different species have been identified as producers of a wide array of bioactive compounds, from mycotoxins to potential pharmaceuticals.[2][9]
Notable Secondary Metabolites from Various Penicillium Species
| Penicillium Species | Key Metabolites | Potential Applications/Significance | Reference |
| P. crustosum | Penitrems, Roquefortines, Terrestric Acids, Viridicatols, Andrastin A | Mycotoxins, chemotaxonomic markers. Andrastin A production can vary by geographical origin. | [10][11][12] |
| P. expansum | Agonodepside B, Rotiorin, Verrucosidin, Ochrephilone, Andrastin A & C | Production of specific metabolites is highly dependent on fermentation conditions (Solid-State vs. Submerged). | [13][14] |
| P. claviforme | Maculosin, Quinoline, Funaltrexamine, Amobarbital, Fraxetin | Diverse pharmacological potential, including cytotoxic and antinociceptive activities. | [15] |
| P. brevicompactum | Mycophenolic Acid, Brevianamide A, Thiosilvatins | Mycophenolic acid is an immunosuppressant. These are considered chemotaxonomic markers. | [16] |
| P. ochrochlorae | Polyketides, Terpenoids, Alkaloids | Broad spectrum of biological activities including antifungal, antibacterial, and cytotoxic effects. | [9] |
Experimental Protocols
The comparative analysis of Penicillium metabolomes relies on robust experimental workflows. The following is a generalized protocol based on methodologies cited in the literature for LC-MS and GC-MS analysis.[15][16][17]
Fungal Culture and Metabolite Extraction
-
Culture: Penicillium species are typically cultured on a suitable medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) agar.[15] Incubation is carried out for a specified period (e.g., 7-14 days) at a controlled temperature (e.g., 25°C). The choice between solid-state fermentation (SSF) and submerged fermentation (SmF) can significantly impact the metabolic profile.[13][14]
-
Extraction:
-
The fungal culture (mycelium and/or broth) is harvested.
-
Metabolites are extracted using an organic solvent such as ethyl acetate or methanol.
-
The organic extract is then filtered and dried under vacuum.
-
The dried extract is redissolved in a suitable solvent (e.g., methanol) for analysis.
-
LC-MS/MS Analysis for Non-Volatile Metabolites
-
Chromatography: A liquid chromatography system, such as a UPLC or HPLC, is used to separate the metabolites. A common column choice is a C18 reversed-phase column. The mobile phase typically consists of a gradient of water and acetonitrile, often with an acid modifier like formic acid to improve ionization.
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Data is acquired in both positive and negative ionization modes to detect a wider range of compounds. MS/MS (or tandem MS) fragmentation is used to obtain structural information for metabolite identification.
-
Data Analysis: The raw data is processed to detect peaks, align chromatograms, and perform statistical analysis (e.g., PCA, PLS-DA) to identify differentially expressed metabolites. Metabolite identification is achieved by comparing the accurate mass and fragmentation patterns to databases like METLIN or MassBank.[17][18]
GC-MS Analysis for Volatile Metabolites
-
Sample Preparation: The crude extract may require derivatization (e.g., silylation) to increase the volatility of certain compounds.
-
Chromatography: A gas chromatograph equipped with a suitable capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane) is used for separation. The oven temperature is programmed to ramp up over the course of the analysis.
-
Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer.
-
Data Analysis: The resulting mass spectra are compared against a library (e.g., NIST) for compound identification.[17]
Visualizations
Experimental Workflow for Comparative Metabolomics
Caption: A generalized workflow for the comparative metabolomic analysis of Penicillium species.
Simplified Penicillin Biosynthesis Pathway
Caption: A simplified diagram of the core penicillin G biosynthesis pathway in Penicillium species.
References
- 1. Fungal Metabolomics: A Comprehensive Approach to Understanding Pathogenesis in Humans and Identifying Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fleming’s penicillin producing strain is not Penicillium chrysogenum but P. rubens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Molecular Characterization of Indigenous Penicillium chrysogenum/rubens Strain Portfolio for Penicillin V Production [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of secondary metabolite production by Penicillium crustosum strains, isolated from Arctic and other various ecological niches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Metabolomic and Transcriptomic Comparison of Solid-State and Submerged Fermentation of Penicillium expansum KACC 40815 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolomic and Transcriptomic Comparison of Solid-State and Submerged Fermentation of Penicillium expansum KACC 40815 | PLOS One [journals.plos.org]
- 15. Metabolic and pharmacological profiling of Penicillium claviforme by a combination of experimental and bioinformatic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Metabolomic Strategies to Improve Chemical Information from OSMAC Studies of Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Herqueilenone A: A Comparative Guide to Absolute Configuration Confirmation
The absolute configuration of Herqueilenone A, a structurally unique benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, was definitively established through a combination of advanced spectroscopic and computational techniques. This guide provides a comparative analysis of the methods employed for this compound and other powerful alternatives available to researchers in natural product chemistry for the unambiguous assignment of stereochemistry.
The structural elucidation of this compound was accomplished through extensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data. However, to assign the molecule's absolute configuration—its specific three-dimensional arrangement of atoms—researchers relied on a sophisticated computational approach. This involved the comparison of experimental electronic circular dichroism (ECD) spectra with quantum chemical predictions, a method that has become a cornerstone in the stereochemical analysis of complex natural products. This was further supported by gauge-including atomic orbital (GIAO) NMR chemical shift calculations.
Methods Employed for this compound
The confirmation of this compound's absolute configuration was primarily achieved through chiroptical spectroscopy coupled with quantum chemical calculations.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration. For this compound, the experimental ECD spectrum was compared with the theoretical spectra of its possible enantiomers, calculated using time-dependent density functional theory (TDDFT). A good correlation between the experimental spectrum and one of the calculated spectra allowed for the confident assignment of the absolute configuration.
Gauge-Including Atomic Orbital (GIAO) NMR Calculations
This computational method provides a theoretical prediction of NMR chemical shifts. By comparing the calculated chemical shifts for different possible stereoisomers with the experimental NMR data, the most likely structure, including its relative and absolute stereochemistry, can be determined. This method provided complementary evidence for the stereochemical assignment of this compound.
A Comparative Overview of Alternative Methods
While computational methods proved decisive for this compound, several other techniques are at the disposal of chemists for determining absolute configuration. The choice of method often depends on the nature of the compound, its availability, and whether it can be crystallized.
| Method | Principle | Sample Requirements | Key Advantages | Limitations |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal of the compound to generate a three-dimensional electron density map, revealing the precise arrangement of atoms. | High-quality single crystal. | Provides an unambiguous and definitive determination of the absolute configuration. | Crystal growth can be challenging or impossible for many natural products. Requires a heavy atom for anomalous dispersion. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, which is sensitive to the vibrational modes and stereochemistry of a molecule. | Solution or solid state. | Applicable to a wide range of molecules, including those without a UV chromophore. Provides rich structural information. | Can be less sensitive than ECD for certain chromophores. Computational analysis is required for interpretation. |
| Total Synthesis | Unambiguous synthesis of a specific enantiomer of the natural product from starting materials of known absolute configuration. | Requires a viable synthetic route. | Provides ultimate proof of the absolute configuration. Allows for the preparation of analogs for structure-activity relationship studies. | Can be a lengthy, complex, and resource-intensive undertaking. |
| Mosher's Method (NMR) | Derivatization of a chiral alcohol or amine with a chiral reagent (e.g., Mosher's acid) to form diastereomers, whose NMR spectra can be analyzed to determine the configuration at the chiral center. | Compound with a suitable functional group (-OH, -NH2). | A well-established and reliable NMR-based method. | Requires chemical modification of the natural product. Interpretation can be complex for molecules with multiple chiral centers. |
Experimental and Computational Protocols
This compound: ECD and GIAO NMR Calculations (Representative Protocol)
While the specific, detailed parameters for the this compound study are found within the original publication, a typical workflow for such an analysis is as follows:
1. Conformational Search:
-
A thorough conformational search of the target molecule is performed using molecular mechanics methods (e.g., MMFF) to identify all low-energy conformers.
2. Geometry Optimization:
-
The geometries of the identified conformers are optimized using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
3. TDDFT-ECD Calculation:
-
Time-dependent DFT (TDDFT) calculations are then performed on the optimized conformers to predict the ECD spectra. A common functional and basis set for this purpose is B3LYP/6-311+G(d,p) with a polarizable continuum model (PCM) to simulate the solvent.
4. GIAO NMR Calculation:
-
The GIAO method is used to calculate the NMR shielding tensors for the optimized conformers, typically at a level of theory such as mPW1PW91/6-31G(d).
5. Spectral Comparison:
-
The calculated ECD spectra of the different enantiomers are compared with the experimental spectrum. The Boltzmann-averaged calculated spectrum of the correct enantiomer should closely match the experimental data.
-
The calculated NMR chemical shifts are correlated with the experimental values to further validate the stereochemical assignment.
Visualizing the Workflow
The logical flow for the confirmation of this compound's absolute configuration can be visualized as follows:
Conclusion
The successful determination of this compound's absolute configuration highlights the power of combining experimental chiroptical spectroscopy with quantum chemical calculations. While X-ray crystallography remains the "gold standard" when applicable, the computational approach offers a robust and often more accessible alternative for complex, non-crystalline natural products. The continuous development of computational methods and the availability of powerful software have made these techniques indispensable tools for modern natural product research, enabling the unambiguous assignment of stereochemistry, which is crucial for understanding biological activity and pursuing synthetic endeavors.
Unraveling the Enigmatic Mechanism of Herqueilenone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Herqueilenone A, a novel benzoquinone-chromanone derivative isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, presents a compelling case for further investigation into its mechanism of action. While direct experimental validation of its specific biological targets is yet to be published, the activities of its co-isolated compounds offer valuable clues, pointing towards a potential role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and as a neuroprotective agent.
This guide provides a comparative analysis of the hypothesized mechanism of action of this compound against established IDO1 inhibitors. It is important to note that the proposed mechanism for this compound is based on the activity of its structurally related, co-isolated phenalenone derivatives (compounds 2 and 3), which demonstrated IDO1 inhibition. Further direct studies are required to conclusively determine the activity of this compound itself.
Hypothesized Mechanism of Action: IDO1 Inhibition
IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and the accumulation of kynurenine and its metabolites. This creates an immunosuppressive tumor microenvironment that facilitates tumor immune escape. By inhibiting IDO1, the anti-tumor immune response can be restored.
Based on the inhibitory activity of its co-isolated compounds, it is hypothesized that this compound may also function as an IDO1 inhibitor.
Caption: Hypothesized IDO1 Inhibition by this compound.
Comparative Analysis with Known IDO1 Inhibitors
To provide a context for the potential efficacy of this compound, the following table compares the inhibitory activities of its co-isolated compounds with established IDO1 inhibitors.
| Compound | Target | IC50 | Ki | Organism |
| Compound 2 (co-isolated with this compound) | IDO1 | 14.38 µM | Not Reported | Human |
| Compound 3 (co-isolated with this compound) | IDO1 | 13.69 µM | Not Reported | Human |
| Epacadostat (INCB024360) | IDO1 | ~10 nM - 71.8 nM[1][2] | 7 nM | Human |
| Navoximod (GDC-0919) | IDO1 | 75 nM | 7 nM | Human |
| Indoximod (1-Methyl-D-tryptophan) | IDO Pathway (mTORC1 activator) | Not a direct enzyme inhibitor | 19 µM (for L-isomer)[3][4] | Human |
Potential Neuroprotective Effects
In addition to potential IDO1 inhibition, the co-isolated compounds of this compound demonstrated a protective effect against acetaldehyde-induced damage in PC-12 cells. This suggests a potential neuroprotective role for this compound, a characteristic shared by some compounds with benzoquinone and chromanone scaffolds. Acetaldehyde is a neurotoxic metabolite of ethanol that can induce oxidative stress and apoptosis in neuronal cells.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Protocol 1: In Vitro IDO1 Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a test compound on the enzymatic activity of IDO1.
Caption: Workflow for In Vitro IDO1 Inhibition Assay.
Materials:
-
Recombinant Human IDO1 enzyme
-
L-Tryptophan
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Epacadostat)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Add the recombinant IDO1 enzyme to the wells of a 96-well plate.
-
Add the diluted test compound or control to the respective wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate for 10 minutes at room temperature to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 2: PC-12 Cell-Based Acetaldehyde-Induced Damage Protection Assay
This assay assesses the ability of a test compound to protect neuronal-like cells from the cytotoxic effects of acetaldehyde.
Caption: Workflow for PC-12 Cell Protection Assay.
Materials:
-
PC-12 cell line
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and horse serum)
-
Test compound (this compound)
-
Acetaldehyde
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed PC-12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation period (e.g., 1 hour).
-
Expose the cells to a cytotoxic concentration of acetaldehyde. Include control wells with untreated cells and cells treated with acetaldehyde alone.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the protective effect of the test compound.
Conclusion and Future Directions
This compound stands as a promising natural product with the potential for novel therapeutic applications. The preliminary data from its co-isolated compounds strongly suggest that its mechanism of action may involve the inhibition of the immunosuppressive enzyme IDO1 and the protection of neuronal cells. The presence of the benzoquinone-chromanone scaffold, known for a wide range of biological activities, further supports its potential as a bioactive molecule.
To cross-validate this hypothesized mechanism, further research is essential. Direct enzymatic assays are required to confirm and quantify the inhibitory activity of this compound against IDO1. Cellular assays should be employed to investigate its effects on tryptophan metabolism and T-cell proliferation in a more physiologically relevant context. Furthermore, detailed structure-activity relationship (SAR) studies of this compound and its analogs could provide valuable insights for the development of more potent and selective inhibitors. The neuroprotective effects also warrant deeper investigation to elucidate the underlying molecular pathways. Through rigorous experimental validation, the full therapeutic potential of this compound can be unlocked.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Herqueilenone A and ent-peniciherqueinone: Unveiling Their Therapeutic Potential
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar natural products is paramount for identifying novel therapeutic leads. This guide provides a comparative overview of Herqueilenone A and ent-peniciherqueinone, two secondary metabolites isolated from the fungus Penicillium herquei. While both compounds originate from the same fungal source, the available scientific literature reveals distinct areas of biological investigation, with a significant body of research focusing on the protective effects of ent-peniciherqueinone against cellular stress.
This comparative guide synthesizes the current knowledge on both compounds, presenting available quantitative data, detailed experimental methodologies for key biological assays, and visual representations of the signaling pathways involved. A notable gap in the current research is the limited public data on the specific biological activities of this compound.
I. Chemical Structures and Origins
This compound is distinguished as a unique rearranged benzoquinone-chromanone.[1] In contrast, ent-peniciherqueinone (EPQ) is a known phenalenone derivative. Both compounds have been isolated from the fungus Penicillium herquei, a testament to the diverse metabolic capabilities of this species.[1][2]
II. Comparative Biological Activities
Current research highlights a significant disparity in the available biological data between the two compounds. While ent-peniciherqueinone has been the subject of targeted studies investigating its cytoprotective and anti-inflammatory properties, data on the specific biological effects of this compound remains limited in publicly accessible research.
ent-peniciherqueinone: A Potent Agent Against Acetaldehyde-Induced Cellular Damage
ent-peniciherqueinone has demonstrated significant protective effects against acetaldehyde-induced cytotoxicity and oxidative stress in PC12 cells, a cell line commonly used in neurological studies.[2]
Key findings include:
-
Enhanced Cell Viability: EPQ treatment increased the viability of PC12 cells exposed to acetaldehyde-induced toxicity.[2]
-
Reduction of Oxidative Stress: The compound effectively reduced levels of cellular reactive oxygen species (ROS) and restored the mitochondrial membrane potential disrupted by acetaldehyde.[2]
-
Upregulation of Protective Enzymes: Western blot analysis revealed that EPQ treatment led to an increase in the protein levels of the ROS-scavenging enzymes heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[2]
-
Induction of Aldehyde Dehydrogenases (ALDHs): EPQ was found to increase the levels of ALDH1, ALDH2, and ALDH3, enzymes crucial for detoxifying aldehydes like acetaldehyde.[2]
-
Modulation of MAPK Signaling: EPQ treatment suppressed the acetaldehyde-induced phosphorylation of p38 and c-Jun N-terminal kinase (JNK), key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is associated with ROS-induced oxidative stress.[2]
This compound: An Unexplored Potential
To date, specific biological activity data for this compound is not extensively reported in the available scientific literature. The initial study identifying this compound focused on the biological activities of two other co-isolated phenalenone derivatives, which showed inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1) and a protective effect against acetaldehyde-induced damage in PC-12 cells.[1] While this compound's unique rearranged benzoquinone-chromanone structure suggests potential for biological activity, further investigation is required to elucidate its specific effects.
III. Quantitative Data Summary
The following table summarizes the available quantitative data for ent-peniciherqueinone. No quantitative data for this compound is currently available in the reviewed literature.
| Compound | Assay | Cell Line | Concentration/IC₅₀ | Effect | Reference |
| ent-peniciherqueinone | Acetaldehyde-induced cytotoxicity | PC12 | Not specified | Increased cell viability | [2] |
| Cellular ROS levels | PC12 | Not specified | Reduced ROS levels | [2] | |
| Mitochondrial membrane potential | PC12 | Not specified | Restored potential | [2] | |
| Protein expression (HO-1, SOD, ALDHs) | PC12 | Not specified | Increased expression | [2] | |
| Phosphorylation of p38 and JNK | PC12 | Not specified | Reduced phosphorylation | [2] |
IV. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of ent-peniciherqueinone.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: PC12 cells are seeded in 96-well plates at a specified density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of ent-peniciherqueinone for a specified duration (e.g., 1 hour) before being exposed to acetaldehyde (e.g., 500 µM) for a further incubation period (e.g., 24 hours).
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration, e.g., 0.5 mg/mL) and incubated for a further period (e.g., 4 hours).
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: PC12 cells are seeded and treated with ent-peniciherqueinone and acetaldehyde as described for the cell viability assay.
-
Fluorescent Probe Incubation: After treatment, cells are incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a specified concentration (e.g., 10 µM) for a defined period (e.g., 30 minutes) in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
Western Blot Analysis for Protein Expression and Phosphorylation
-
Cell Lysis: Following treatment, PC12 cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., HO-1, SOD, ALDHs, phospho-p38, phospho-JNK, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
V. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway modulated by ent-peniciherqueinone and a general experimental workflow for its evaluation.
Caption: Signaling pathway of ent-peniciherqueinone in mitigating acetaldehyde-induced cytotoxicity.
Caption: General experimental workflow for evaluating the cytoprotective effects of ent-peniciherqueinone.
VI. Conclusion and Future Directions
The current body of scientific literature strongly supports the potential of ent-peniciherqueinone as a cytoprotective agent, particularly in the context of acetaldehyde-induced cellular damage. Its mechanism of action involves the upregulation of antioxidant and detoxification enzymes and the suppression of stress-activated protein kinase pathways.
In stark contrast, this compound remains a chemical entity with largely uncharacterized biological activity. Its unique rearranged benzoquinone-chromanone scaffold presents an intriguing target for future pharmacological screening. To enable a comprehensive comparative study, it is imperative that future research efforts are directed towards elucidating the biological profile of this compound. Head-to-head comparative studies evaluating the effects of both this compound and ent-peniciherqueinone in various biological assays are essential to fully understand their relative therapeutic potential and structure-activity relationships. Such studies will be invaluable for guiding the selection and development of novel drug candidates from this fascinating class of fungal metabolites.
References
Evaluating the Specificity of Herqueilenone A's Biological Effects: A Comparative Analysis Based on Co-isolated Compounds
A critical evaluation of the biological activity of Herqueilenone A, a unique rearranged benzoquinone-chromanone, is currently hampered by a lack of published experimental data. However, an analysis of the biological effects of its co-isolated phenalenone derivatives provides valuable insights into the potential therapeutic avenues and specificity of this class of compounds. This guide compares the known biological activities of compounds isolated alongside this compound with other relevant molecules, presenting available experimental data and protocols to inform future research directions.
This compound was isolated from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729, alongside two phenalenone derivatives.[1] While the unique structure of this compound, featuring a chroman-4-one core flanked by a tetrahydrofuran and a benzoquinone with an acetophenone moiety, is well-characterized, its biological effects have not been reported in peer-reviewed literature.[1] In contrast, the co-isolated phenalenone derivatives have demonstrated notable bioactivities, specifically the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) and a protective effect against acetaldehyde-induced damage in PC-12 cells.[1]
This guide will focus on a comparative analysis of these two reported activities for the phenalenone derivatives to infer potential, yet unconfirmed, activities for this compound and to highlight the need for further investigation into its specific biological profile.
I. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its overexpression in many cancers contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunosuppressive metabolites. Consequently, IDO1 is a significant target for cancer immunotherapy.
The phenalenone derivatives isolated with this compound have been shown to inhibit IDO1 activity. A comparison of their potency with a known clinical trial candidate, Epacadostat, is presented below.
| Compound | Chemical Class | IDO1 IC50 (μM) | Source Organism/Method | Reference |
| Phenalenone Derivative 2 | Phenalenone | 14.38 | P. herquei FT729 | [1] |
| Phenalenone Derivative 3 | Phenalenone | 13.69 | P. herquei FT729 | [1] |
| Epacadostat (INCB024360) | Hydroxyamidine | 0.015 | Synthetic | |
| This compound | Benzoquinone-chromanone | Not Reported | P. herquei FT729 | [1] |
Signaling Pathway
Experimental Protocol: IDO1 Inhibition Assay
The inhibitory activity of the phenalenone derivatives against IDO1 was likely determined using a cell-free enzymatic assay. A general protocol for such an assay is as follows:
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (for kynurenine detection)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
The reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
The test compounds (e.g., phenalenone derivatives) at various concentrations are added to the wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.
-
The reaction is initiated by adding the recombinant IDO1 enzyme.
-
The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding TCA.
-
The mixture is further incubated to hydrolyze N-formylkynurenine to kynurenine.
-
After centrifugation to remove precipitated protein, the supernatant is transferred to a new plate.
-
DMAB reagent is added, and the plate is incubated to allow color development.
-
The absorbance is measured at approximately 480 nm.
-
The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting inhibition versus compound concentration.
-
II. Protection Against Acetaldehyde-Induced Damage in PC-12 Cells
Acetaldehyde, a primary metabolite of ethanol, is a toxic compound that can induce oxidative stress and cellular damage, particularly in neuronal cells. The PC-12 cell line, derived from a rat pheochromocytoma, is a widely used model for studying neuronal differentiation and neurotoxicity. The protective effect of the phenalenone derivatives against acetaldehyde-induced damage suggests potential neuroprotective properties.
Currently, there is no quantitative data available in the public domain regarding the extent of this protective effect (e.g., percentage of cell viability recovery).
Experimental Workflow
Experimental Protocol: Acetaldehyde-Induced Cytotoxicity Assay in PC-12 Cells
-
Reagents and Materials:
-
PC-12 cells
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and horse serum
-
Acetaldehyde solution
-
Test compounds (phenalenone derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
PC-12 cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are divided into different treatment groups:
-
Control (vehicle only)
-
Acetaldehyde only
-
Test compound only (to assess inherent cytotoxicity)
-
Acetaldehyde and test compound co-treatment
-
-
The cells are treated according to the experimental groups and incubated for a specified period (e.g., 24 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the control group. A significant increase in viability in the co-treatment group compared to the acetaldehyde-only group indicates a protective effect.
-
Conclusion and Future Directions
The biological activities of the phenalenone derivatives isolated alongside this compound suggest that this chemical class may have potential as both immunomodulatory and neuroprotective agents. Their moderate inhibition of IDO1 indicates a potential, though likely less potent, role in cancer immunotherapy compared to highly optimized synthetic inhibitors. The protective effects against acetaldehyde-induced cytotoxicity in a neuronal cell line are also promising, though further studies are needed to quantify this effect and elucidate the underlying mechanism, which could be related to antioxidant properties or modulation of specific cellular stress pathways.
Future research should prioritize:
-
Screening of this compound against a broad range of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammation and metabolic diseases.
-
Direct comparison of the IDO1 inhibitory activity of this compound with its co-isolated phenalenone derivatives.
-
Quantitative assessment of the neuroprotective effects of this compound in the acetaldehyde-induced damage model and other neurotoxicity models.
-
Mechanism of action studies to determine the specific molecular targets and signaling pathways modulated by this compound and its analogs.
Until such data becomes available, any discussion of the specificity of this compound's biological effects remains speculative. The findings for its co-isolated compounds provide a valuable starting point and rationale for a thorough investigation into the therapeutic potential of this novel natural product.
References
Unveiling the Neuroprotective Promise of Herqueilenone A: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the neuroprotective potential of the novel benzoquinone-chromanone, Herqueilenone A, against established neuroprotective compounds. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in neurotherapeutics.
This compound, a unique rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, has emerged as a compound of interest in the field of neuroprotection.[1] While comprehensive data on this compound is still forthcoming, initial studies on related co-isolated compounds have demonstrated protective effects against acetaldehyde-induced damage in PC-12 cells, a well-established neuronal cell model.[1] This guide places this compound in the context of known neuroprotective agents, providing a framework for its potential evaluation and future application.
Comparative Analysis of Neuroprotective Efficacy
To contextualize the potential of this compound, the following table summarizes quantitative data from studies on various neuroprotective compounds. The data presented is derived from in vitro experiments, primarily utilizing the PC-12 cell line, a common model in neuroprotective research. It is important to note that direct comparative studies involving this compound are not yet available; the entry for this compound is a placeholder to guide future comparative assays.
| Compound | Cell Line | Insult | Concentration | Outcome Measure | Result | Reference |
| This compound | PC-12 | Acetaldehyde | Data Pending | Cell Viability | Data Pending | [1] |
| Phyllodulcin | PC-12 | OGD/R | 1 µM | Cell Viability | ~55% increase | [2] |
| Hederagenin | PC-12 | Corticosterone (400 µM) | 10 µM | Cell Viability | Significant protection | [3] |
| Compound 6g | PC-12 | H₂O₂ (300 µM) | 50 µM | Cell Viability | ~25% increase | [4] |
| AMP | PC-12 | H₂O₂ (200 µM) | 100 µM | Cell Viability | Significant increase | [5] |
Note: OGD/R refers to Oxygen-Glucose Deprivation/Reperfusion, a model for ischemic injury. H₂O₂ and Corticosterone are used to model oxidative stress and stress-induced neuronal damage, respectively.
Experimental Protocols for Assessing Neuroprotection
The following are detailed methodologies for key experiments commonly employed in the evaluation of neuroprotective compounds. These protocols are based on established practices and can be adapted for the assessment of this compound.
PC-12 Cell Culture and Differentiation
-
Cell Line: PC-12 cells, derived from a rat pheochromocytoma, are widely used due to their ability to differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).[6][7]
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Differentiation: To induce a neuronal phenotype, PC-12 cells are cultured in a low-serum medium (e.g., 1% horse serum) containing 50-100 ng/mL of NGF for 5-7 days.[7][8] The medium is replaced every 2-3 days.
-
Coating of Culture Vessels: Culture surfaces are coated with materials like Type I collagen or poly-D-lysine to promote cell adhesion and differentiation.[7][9]
Induction of Neurotoxicity
-
Oxidative Stress Model: Differentiated PC-12 cells are pre-treated with the test compound (e.g., this compound) for a specified period (e.g., 2 hours) before being exposed to a neurotoxic agent like hydrogen peroxide (H₂O₂) at a concentration of 100-300 µM for 24 hours.[4][5]
-
Acetaldehyde-Induced Damage Model: Cells are treated with acetaldehyde to induce cellular damage. The test compound's protective effect is evaluated by co-incubation or pre-incubation.[1]
Assessment of Neuroprotective Effects
-
Cell Viability Assay (MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
After treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 2-4 hours at 37°C, allowing mitochondrial dehydrogenases in viable cells to convert MTT into purple formazan crystals.[2]
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm).[3]
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS):
-
After treatment, cells are incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at a concentration of 10 µM.
-
DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a microplate reader.[3]
-
Visualizing the Mechanisms: Signaling Pathways in Neuroprotection
The neuroprotective effects of various compounds are often mediated through the modulation of specific intracellular signaling pathways. Based on the chemical class of this compound (a benzoquinone), a likely mechanism of action involves the activation of the Nrf2 pathway, a key regulator of the antioxidant response.[10][11] For comparison, the PI3K/Akt pathway, a common target for many other neuroprotective agents, is also illustrated.
References
- 1. The Mechanistic Role of Thymoquinone in Parkinson's Disease: Focus on Neuroprotection in Pre-Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinones as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Strategies for Validating the Structure of Herqueilenone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous determination of a natural product's structure is a cornerstone of drug discovery and development. Herqueilenone A, a unique rearranged benzoquinone-chromanone isolated from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729, presents a complex chemical architecture that necessitates a multi-faceted approach for structural validation.[1] This guide provides a comprehensive comparison of the orthogonal methods employed in the elucidation of this compound's structure, supported by experimental data and detailed protocols.
Spectroscopic and Computational Approaches: The Primary Evidence
The initial structural hypothesis of this compound was established through a combination of advanced spectroscopic and computational techniques. These methods provide a detailed picture of the molecule's connectivity, stereochemistry, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a primary tool for the de novo structure elucidation of novel natural products.[2][3][4] For this compound, a suite of 1D and 2D NMR experiments was utilized to piece together its intricate framework.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, which are critical for defining the carbon skeleton and proton environments.
Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 3 | 4.65, dd (11.5, 6.0) |
| 1' | 6.04, s |
| 3'a | 2.21, m |
| 3'b | 1.95, m |
| 4'a | 4.01, m |
| 4'b | 3.87, m |
| 5' | 5.21, t (7.0) |
| 7' | 6.58, s |
| 10' | 2.59, s |
| 11' | 1.48, s |
| 12' | 1.42, s |
| 13' | 2.09, s |
| OCH₃-8' | 3.82, s |
| OH-9' | 12.0, s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm), type |
| 2 | 191.5, C |
| 3 | 78.9, CH |
| 4 | 118.2, C |
| 4a | 161.2, C |
| 5 | 114.1, C |
| 6 | 162.9, C |
| 7 | 101.5, CH |
| 8 | 164.4, C |
| 8a | 108.1, C |
| 1' | 108.8, CH |
| 2' | 171.2, C |
| 3' | 30.5, CH₂ |
| 4' | 68.1, CH₂ |
| 5' | 81.2, CH |
| 6' | 187.8, C |
| 7' | 110.1, CH |
| 8' | 161.0, C |
| 9' | 109.8, C |
| 10' | 25.9, CH₃ |
| 11' | 25.8, CH₃ |
| 12' | 25.7, CH₃ |
| 13' | 32.1, CH₃ |
| 14' | 198.2, C |
| OCH₃-8' | 56.5, OCH₃ |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is indispensable for determining the molecular formula of a compound, providing a foundational piece of data for structure elucidation.[1][5][6][7][8]
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 487.1650 | 487.1645 |
M corresponds to the molecular formula C₂₆H₂₆O₉.
Computational Chemistry: Corroborating the Structure
To further solidify the proposed structure and determine its absolute configuration, computational methods were employed.
-
Gauge-Independent Atomic Orbital (GIAO) NMR Calculations: This method provides theoretical predictions of NMR chemical shifts. By comparing the calculated shifts with the experimental data, the proposed structure can be validated. For this compound, the strong correlation between the GIAO-calculated and experimental NMR data provided significant support for the assigned planar structure.[9][10][11][12][13][14][15]
-
Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique for determining the absolute stereochemistry of chiral molecules.[9][11][16][17][18] The experimental ECD spectrum of this compound was compared with the theoretically calculated spectrum for the proposed enantiomer. The excellent agreement between the two confirmed the absolute configuration of the stereocenters.
Orthogonal Validation Methods: The Path to Unambiguous Confirmation
While spectroscopic and computational data provide a strong foundation, orthogonal methods are crucial for the definitive validation of a complex natural product structure. These methods approach the problem from different experimental standpoints, providing independent lines of evidence.
Total Synthesis
The unambiguous confirmation of a proposed chemical structure is ultimately achieved through its total synthesis.[10][19][20][21][22] The synthesis of a molecule with the proposed structure and the subsequent comparison of its spectroscopic and physical properties with those of the natural product provides unequivocal proof of its structure. As of the time of this guide, a total synthesis of this compound has not been reported in the scientific literature.
Chemical Derivatization
Chemical derivatization involves modifying the structure of the natural product through chemical reactions.[23][24] The analysis of the resulting derivatives can provide valuable information about the functional groups present and can help to confirm the carbon skeleton. For a molecule like this compound, which contains quinone and chromanone moieties, derivatization reactions targeting these functional groups could be employed to further validate the structure. No specific chemical derivatization studies for the structural validation of this compound have been reported.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and verification of scientific findings.
NMR Spectroscopy
-
Instrumentation: ¹H and ²D NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. ¹³C NMR spectra were recorded on a Bruker Avance 125 MHz spectrometer.
-
Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: Standard pulse sequences were used for ¹H, ¹³C, COSY, HSQC, and HMBC experiments. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.
High-Resolution Mass Spectrometry
-
Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESIMS) was performed on a Q-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode was used to detect the [M+H]⁺ ion.
-
Data Analysis: The measured mass-to-charge ratio (m/z) was compared to the calculated value for the proposed molecular formula.
GIAO NMR Calculations
-
Software: Gaussian 09 software package.
-
Method: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.
-
Procedure: The geometry of the proposed structure of this compound was first optimized. Subsequently, the NMR shielding constants were calculated using the GIAO method. The calculated shielding constants were then converted to chemical shifts for comparison with experimental data.
ECD Calculations
-
Software: Gaussian 09 software package.
-
Method: Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31+G(d,p) level of theory.
-
Procedure: The conformational space of the proposed structure was explored to identify low-energy conformers. The ECD spectra for these conformers were then calculated and Boltzmann-averaged to generate the final theoretical ECD spectrum for comparison with the experimental spectrum.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow and relationships between the different methods used to validate the structure of this compound.
Caption: Workflow for the structure elucidation and validation of this compound.
Caption: Relationship between orthogonal methods for this compound structure validation.
Conclusion
The structure of this compound was confidently elucidated through the synergistic application of modern spectroscopic and computational methods. NMR and mass spectrometry provided the foundational data for the planar structure and molecular formula, while GIAO NMR and ECD calculations corroborated the proposed structure and established its absolute stereochemistry. While the evidence is strong, the gold standard of structural proof, total synthesis, remains to be accomplished. Future work involving the total synthesis and chemical derivatization of this compound would provide the ultimate, unambiguous validation of its fascinating molecular architecture.
References
- 1. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Identification and characterization of molecular targets of natural products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total synthesis: the structural confirmation of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Total synthesis: the structural confirmation of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Total synthesis - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and structure elucidation of estrogen quinones conjugated with cysteine, N-acetylcysteine, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Herqueilenone A's Potential: A Comparative Analysis Against Standard IDO1 Inhibitors
For Immediate Release
A detailed comparative analysis has been conducted to benchmark the potential inhibitory activity of Herqueilenone A against established standard inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). While direct inhibitory data for this compound is not currently available, this guide utilizes the measured activity of two co-isolated phenalenone derivatives from the same fungal strain, Penicillium herquei FT729, as a proxy to evaluate its potential therapeutic relevance.
The two co-isolated compounds, designated as Compound 2 and Compound 3, have demonstrated inhibitory effects on IDO1, a critical enzyme implicated in immune evasion in cancer.[1] This guide provides a head-to-head comparison of their in vitro efficacy with that of well-known IDO1 inhibitors, offering valuable insights for researchers and drug development professionals in the field of immuno-oncology.
Quantitative Comparison of IDO1 Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the this compound co-isolates and a selection of standard IDO1 inhibitors. Lower IC50 values are indicative of greater potency.
| Compound | Target | IC50 Value (µM) | Source |
| Compound 2 | IDO1 | 14.38 | [1] |
| Compound 3 | IDO1 | 13.69 | [1] |
| Epacadostat | IDO1 | 0.010 - 0.0718 | [2][3][4] |
| Navoximod (GDC-0919) | IDO1 | 0.028 - 0.075 | [5][6] |
| BMS-986205 (Linrodostat) | IDO1 | 0.0011 - 0.0017 | [7][8] |
Indoleamine 2,3-dioxygenase 1 (IDO1) Signaling Pathway
The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its subsequent impact on the immune response. IDO1 catalyzes the conversion of tryptophan to kynurenine, leading to T-cell suppression and immune tolerance, a mechanism often exploited by cancer cells.
Caption: The IDO1 signaling pathway and points of inhibition.
Experimental Protocols
The following provides a detailed methodology for a standard in vitro Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition assay, which can be adapted to evaluate the activity of novel compounds like this compound.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Test compound (e.g., this compound)
-
Standard IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 321 nm
Experimental Workflow:
Caption: Workflow for in vitro IDO1 enzymatic inhibition assay.
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 3.5 µM methylene blue, and 0.2 mg/mL catalase.
-
Compound Dilution: Prepare a series of dilutions of the test compound and the standard inhibitor in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the reaction mixture. Then, add the diluted test compounds or standard inhibitor. Include wells with buffer only (no enzyme control) and wells with enzyme and buffer but no inhibitor (positive control).
-
Enzyme Addition: Add recombinant human IDO1 enzyme to all wells except the no-enzyme control wells to a final concentration of approximately 20 nM.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan to a final concentration of 2 mM.
-
Incubation and Measurement: Immediately begin monitoring the increase in absorbance at 321 nm at room temperature. This absorbance change corresponds to the formation of N'-formylkynurenine.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each concentration of the test compound relative to the positive control. The IC50 value is then calculated by fitting the dose-response curve using appropriate software.
This comprehensive guide provides a framework for the initial assessment of this compound's potential as an IDO1 inhibitor, leveraging the available data on its co-isolated compounds. Further direct experimental validation of this compound is warranted to definitively characterize its biological activity.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 3. Role of indoleamine 2,3-dioxygenase 1 (IDO1) and kynurenine pathway in the regulation of the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Herqueilenone A: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Herqueilenone A, a novel benzoquinone-chromanone compound. In the absence of a specific Safety Data Sheet (SDS), this guide is founded on the precautionary principle, treating the compound as potentially hazardous. All procedures should be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.
I. Quantitative Data and Physical Properties
| Property | Data | Source / Notes |
| Chemical Formula | C₃₀H₃₁NO₁₁ | MedChemExpress |
| Molecular Weight | 581.57 g/mol | MedChemExpress |
| Appearance | Not specified | Assume solid form |
| Melting Point | Data not available | Consult supplier's SDS or internal analysis |
| Boiling Point | Data not available | Consult supplier's SDS or internal analysis |
| Solubility | Data not available | Determine solubility in common lab solvents |
| Hazard Class | Data not available | Treat as hazardous until characterized |
| Toxicity (LD₅₀) | Data not available | Assume high toxicity |
| Storage Temperature | Room temperature | MedChemExpress |
II. Experimental Protocols: Disposal of this compound
The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of this compound. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.
Objective: To safely collect, label, and transfer this compound waste for disposal by a certified hazardous waste management provider.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, face shield, and a lab coat.
-
Designated hazardous waste container (chemically compatible, with a secure lid).
-
Hazardous waste labels.
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Secondary containment bin.
-
Fume hood.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling of the compound and its waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams.[1][2] Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, and paper towels), in a designated, leak-proof, and chemically compatible container.[1]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1][3] The label should also include:
-
Waste Storage: The sealed and labeled waste container should be stored in a designated and secure satellite accumulation area. This area must be well-ventilated and away from sources of ignition and incompatible chemicals.[1]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to mitigate any potential leaks or spills.[3]
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup. Provide them with all available information about this compound.
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final pickup by EHS.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Herqueilenone A
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with Herqueilenone A. Given that this compound is a bioactive compound, it is imperative to handle it with the assumption of potential cytotoxicity.[1] Adherence to these guidelines is essential to ensure personal safety and minimize environmental exposure.
Personal Protective Equipment (PPE)
The primary line of defense when handling potentially hazardous substances is the correct and consistent use of Personal Protective Equipment (PPE). All personnel must be trained in the proper selection and use of PPE for protection against exposure to cytotoxic drugs.[2]
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested nitrile gloves. | To protect against dermal exposure and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | To protect skin and clothing from splashes and spills. |
| Eye Protection | Safety goggles or a full-face shield. | To protect the eyes from splashes. If using goggles, they should be worn with a fluid-resistant mask.[2] |
| Respiratory Protection | A surgical mask is required for handling in a biological safety cabinet to prevent contamination of the sterile field. A respirator (e.g., N95) should be considered if there is a risk of aerosolization outside of a containment device. | To prevent inhalation of airborne particles. |
| Additional Protection | Cap and shoe covers. | To minimize overall body exposure and prevent the tracking of contaminants outside the laboratory.[2] |
Operational Plan: Safe Handling and Experimental Workflow
All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the risk of inhalation exposure and environmental contamination.
Experimental Workflow:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Prepare the work surface within the BSC by covering it with a disposable, absorbent bench pad.
-
Verify that a dedicated cytotoxic spill kit is readily accessible.
-
-
Handling:
-
When weighing the solid compound, do so within the BSC to contain any dust.
-
For reconstitution, use syringes and needles with Luer-lock fittings to prevent accidental disconnection and leakage.[2]
-
All containers holding this compound must be clearly labeled as "Hazardous" or "Cytotoxic."
-
-
Post-Handling:
-
Decontaminate all surfaces within the BSC after use.
-
Remove PPE in the designated area, starting with the outer gloves, followed by the gown, shoe covers, inner gloves, and finally eye protection and mask.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to others.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, bench pads, pipette tips) must be placed in a designated, sealed, and clearly labeled "Cytotoxic Waste" or "Hazardous Waste" container. |
| Liquid Waste | Unused solutions of this compound and contaminated liquids should be collected in a sealed, leak-proof, and shatter-resistant container labeled "Hazardous Liquid Waste" with a full list of constituents. Do not dispose of this waste down the drain.[3] |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste. |
| Empty Containers | Empty vials that once held this compound should be treated as hazardous waste and disposed of in the solid cytotoxic waste container without being rinsed. |
All hazardous waste containers must be kept closed except when adding waste.[4] When containers are full, they should be transported to the institution's designated hazardous waste storage area for collection by the Environmental Health and Safety (EHS) department.
Spill Management
In the event of a spill, immediate action is required to contain the substance and decontaminate the area.
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Contain: If safe to do so, use a cytotoxic spill kit to contain the spill. This typically involves covering the spill with absorbent pads.
-
Decontaminate: Wearing appropriate PPE, clean the spill area according to your institution's established procedures for hazardous spills.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Caption: Immediate steps for responding to a this compound spill.
References
- 1. This compound, a unique rearranged benzoquinone-chromanone from the Hawaiian volcanic soil-associated fungal strain Penicillium herquei FT729 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
